molecular formula C5H3IN2O3 B1388352 5-Iodo-3-nitropyridin-2-ol CAS No. 25391-59-7

5-Iodo-3-nitropyridin-2-ol

カタログ番号: B1388352
CAS番号: 25391-59-7
分子量: 265.99 g/mol
InChIキー: JCNPQYWDKONAFU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Iodo-3-nitropyridin-2-ol ( 25391-59-7) is a high-purity heterocyclic compound with the molecular formula C5H3IN2O3 and a molecular weight of 265.99 g/mol . This nitro-substituted pyridine derivative is characterized by an iodine atom at the 5-position, a key feature that enhances its reactivity and makes it a versatile intermediate in synthetic chemistry . It is supplied as a crystalline solid with ≥97% purity (HPLC) and exhibits excellent stability under standard storage conditions (room temperature, inert atmosphere) . This compound serves as a key building block in medicinal chemistry, particularly for designing kinase inhibitors and antimicrobial agents . Its primary research value lies in the iodine moiety, which enables participation in various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to construct more complex heterobiaryls and functionalized heterocycles . Beyond pharmaceutical research, this intermediate is also utilized in material science for developing fluorescent probes and optoelectronic materials . Safety Information: This compound has the following hazard statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) . Intended Use & Restrictions: This product is sold exclusively for laboratory research and analytical testing. It is strictly prohibited for resale, commercial use, diagnostics, or any human or animal applications .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-iodo-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN2O3/c6-3-1-4(8(10)11)5(9)7-2-3/h1-2H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNPQYWDKONAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654686
Record name 5-Iodo-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25391-59-7
Record name 5-Iodo-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodo-3-nitropyridin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Iodo-3-nitropyridin-2-ol from 2-Amino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded pathway for the synthesis of 5-Iodo-3-nitropyridin-2-ol, a valuable building block in medicinal chemistry, starting from the readily available 2-amino-5-bromopyridine. The presented synthetic strategy is a multi-step process involving diazotization, hydrolysis, halogen exchange, and regioselective nitration. Each step is detailed with mechanistic insights and field-proven protocols to ensure scientific integrity and reproducibility.

Strategic Overview: A Three-Pronged Approach

The synthesis of this compound from 2-amino-5-bromopyridine is a thoughtful orchestration of functional group transformations on the pyridine core. The overall strategy can be dissected into three key stages:

  • Conversion of the Amino Group to a Hydroxyl Group: The initial transformation focuses on the replacement of the 2-amino group with a hydroxyl group via a diazotization-hydrolysis sequence. This sets the stage for the subsequent electrophilic substitution reactions.

  • Halogen Exchange for Iodination: The bromine atom at the 5-position is then replaced by an iodine atom. This is a critical step that can be achieved through a copper-catalyzed halogen exchange reaction, often referred to as an aromatic Finkelstein reaction.

  • Regioselective Nitration: The final step involves the introduction of a nitro group at the 3-position of the 5-iodopyridin-2-ol intermediate. The directing effects of the existing hydroxyl and iodo substituents are leveraged to achieve the desired regioselectivity.

The following diagram illustrates the overall synthetic workflow:

Synthesis_Workflow Start 2-Amino-5-bromopyridine Intermediate1 5-Bromopyridin-2-ol Start->Intermediate1 1. Diazotization 2. Hydrolysis Intermediate2 5-Iodopyridin-2-ol Intermediate1->Intermediate2 Halogen Exchange (Iodo-de-bromination) FinalProduct This compound Intermediate2->FinalProduct Nitration

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 5-Bromopyridin-2-ol

The initial step in this synthetic sequence is the conversion of the exocyclic amino group of 2-amino-5-bromopyridine into a hydroxyl group. This is reliably achieved through a diazotization reaction followed by in-situ hydrolysis of the resulting diazonium salt.

Mechanistic Rationale

The diazotization of primary aromatic amines is a classic and robust transformation.[1] In the presence of a strong acid, typically sulfuric acid, and a source of nitrous acid (generated in situ from sodium nitrite), the amino group is converted into a diazonium salt. This diazonium group is an excellent leaving group (as dinitrogen gas) and can be readily displaced by a nucleophile, in this case, water, to yield the corresponding phenol analog, 5-bromopyridin-2-ol. The tautomeric equilibrium of this product favors the pyridin-2-one form.

Experimental Protocol

Materials:

  • 2-Amino-5-bromopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Water (deionized)

  • Sodium Bicarbonate (NaHCO₃) or other suitable base for neutralization

  • Ethyl acetate or other suitable organic solvent for extraction

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-amino-5-bromopyridine to concentrated sulfuric acid, ensuring the temperature is maintained below 10 °C using an ice bath.

  • Cool the resulting solution to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture, maintaining the temperature below 5 °C. Vigorous stirring is essential during this addition.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes.

  • Slowly and carefully pour the reaction mixture onto crushed ice. This will hydrolyze the diazonium salt.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • The product, 5-bromopyridin-2-ol, may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 5-bromopyridin-2-ol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactant Molar Mass ( g/mol ) Equivalents Typical Scale (mmol)
2-Amino-5-bromopyridine172.011.050
Conc. H₂SO₄98.08Excess-
Sodium Nitrite69.001.1 - 1.555 - 75

Part 2: Synthesis of 5-Iodopyridin-2-ol via Halogen Exchange

The second stage of the synthesis involves the conversion of the 5-bromo substituent to a 5-iodo group. While direct electrophilic iodination of 5-bromopyridin-2-ol is a possibility, achieving high regioselectivity can be challenging. A more controlled and often higher-yielding approach is a copper-catalyzed halogen exchange reaction, a variant of the Finkelstein reaction adapted for aromatic systems.[2]

Mechanistic Rationale

The aromatic Finkelstein reaction facilitates the exchange of one halogen for another on an aromatic ring.[2] In this case, a copper(I) salt, typically copper(I) iodide, is used as a catalyst. The reaction likely proceeds through an oxidative addition of the aryl bromide to the copper(I) species, followed by reductive elimination to form the aryl iodide and regenerate the copper(I) catalyst. The use of a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is common to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.

Experimental Protocol

Materials:

  • 5-Bromopyridin-2-ol

  • Sodium Iodide (NaI)

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate or other suitable organic solvent for extraction

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Brine

Procedure:

  • To a flask charged with 5-bromopyridin-2-ol, add sodium iodide and copper(I) iodide.

  • Add a suitable solvent such as DMF or DMSO to the flask.

  • Heat the reaction mixture to a temperature between 120-150 °C and maintain it for several hours. The progress of the reaction should be monitored by a suitable technique such as TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 5-iodopyridin-2-ol can be purified by column chromatography on silica gel or by recrystallization.

Reactant Molar Mass ( g/mol ) Equivalents Typical Scale (mmol)
5-Bromopyridin-2-ol174.001.025
Sodium Iodide149.891.5 - 2.037.5 - 50
Copper(I) Iodide190.450.1 - 0.22.5 - 5.0

Part 3: Regioselective Nitration to this compound

The final step in the synthesis is the regioselective nitration of 5-iodopyridin-2-ol to introduce a nitro group at the 3-position. The directing effects of the existing substituents on the pyridine ring are crucial for the success of this transformation.

Mechanistic Rationale and Regioselectivity

The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. The hydroxyl group at the 2-position of the pyridin-2-one tautomer is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. The iodine atom at the 5-position is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director due to the participation of its lone pairs in resonance stabilization of the Wheland intermediate.

Considering the directing effects of both substituents:

  • The hydroxyl group strongly directs electrophilic attack to the ortho (C3) and para (C5) positions.

  • The iodine atom directs to the ortho (C4 and C6) positions.

The powerful activating and ortho-directing effect of the hydroxyl group at the 2-position will dominate, leading to the preferential introduction of the nitro group at the C3 position. The C5 position is already occupied by the iodine atom.

The following diagram illustrates the directing effects of the substituents on the nitration of 5-iodopyridin-2-ol:

Caption: Directing effects in the nitration of 5-iodopyridin-2-ol.

Experimental Protocol

Materials:

  • 5-Iodopyridin-2-ol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)

  • Ice

  • Water (deionized)

  • Suitable base for neutralization (e.g., sodium carbonate)

Procedure:

  • In a flask, dissolve 5-iodopyridin-2-ol in concentrated sulfuric acid, keeping the temperature low with an ice bath.

  • Cool the solution to 0-5 °C.

  • Slowly add fuming nitric acid or potassium nitrate portion-wise to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C or room temperature) for a specified period, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base, such as a saturated sodium carbonate solution, until the product precipitates.

  • Collect the solid product by filtration, wash it with cold water, and dry it.

  • The crude this compound can be purified by recrystallization from an appropriate solvent.

Reactant Molar Mass ( g/mol ) Equivalents Typical Scale (mmol)
5-Iodopyridin-2-ol221.001.010
Conc. H₂SO₄98.08Excess-
Fuming HNO₃63.011.1 - 1.511 - 15

Conclusion

The synthesis of this compound from 2-amino-5-bromopyridine is a multi-step yet logical and achievable process for experienced chemists. By carefully controlling the reaction conditions at each stage—diazotization and hydrolysis, copper-catalyzed halogen exchange, and regioselective nitration—this valuable synthetic intermediate can be obtained in good yield and purity. The principles of functional group compatibility and directing group effects are paramount to the success of this synthetic route. This guide provides a solid foundation for researchers and drug development professionals to produce this key building block for their discovery and development programs.

References

Synthesis of 5-Iodo-3-nitropyridin-2-ol: A Technical Guide for Precursor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Iodo-3-nitropyridin-2-ol is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic substitution pattern—featuring a nucleophilic hydroxyl group, an electrophilically activating iodo group, and a versatile nitro group—renders it a valuable precursor for the synthesis of complex molecular architectures. Nitropyridine derivatives are well-established as privileged structural motifs in drug design, serving as intermediates in the development of a wide array of bioactive molecules.[1] This in-depth technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound. We present a robust two-step synthetic strategy, elucidate the underlying chemical mechanisms, and provide detailed protocols for synthesis, purification, and characterization, designed for researchers, chemists, and professionals in drug development.

Strategic Approach: Retrosynthetic Analysis

The synthesis of a multi-substituted aromatic ring requires careful strategic planning to ensure correct regiochemistry. For this compound, two primary retrosynthetic pathways were considered:

  • Route A: Nitration of a 5-iodopyridin-2-ol precursor.

  • Route B: Iodination of a 3-nitropyridin-2-ol precursor.

A critical analysis of the directing effects of the substituents is paramount. The hydroxyl (-OH) group on the pyridin-2-ol ring is a strongly activating ortho, para-director. Conversely, the nitro (-NO₂) group is a strongly deactivating meta-director.

Decision Rationale: Route B was selected as the superior strategy. Starting with 3-nitropyridin-2-ol, the subsequent electrophilic iodination is directed to the C5 position. This position is para to the strongly activating hydroxyl group and meta to the deactivating nitro group. This convergence of directing effects strongly favors the formation of the desired 5-iodo isomer, minimizing the formation of unwanted side products. Route A is less favorable as the nitration of 5-iodopyridin-2-ol could lead to a mixture of products due to competing directing effects.

The chosen synthetic pathway is visualized below.

G Target This compound Precursor1 3-Nitropyridin-2-ol Target->Precursor1 Electrophilic Iodination StartingMaterial 3-Hydroxypyridine Precursor1->StartingMaterial Regioselective Nitration

Figure 1: Retrosynthetic analysis of this compound.

Synthesis of this compound: Overall Workflow

The synthesis is performed in two primary stages: (1) the nitration of 3-hydroxypyridine to form the key intermediate, 3-nitropyridin-2-ol, and (2) the subsequent electrophilic iodination to yield the final product.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Iodination A_in 3-Hydroxypyridine Acetic Anhydride Nitrating Agent A_proc Reaction at 35-55°C A_in->A_proc A_out 3-Nitropyridin-2-ol (Intermediate) A_proc->A_out B_in 3-Nitropyridin-2-ol Iodine (I₂) Oxidizing Agent (H₂O₂) Acetic Acid A_out->B_in Purified Intermediate B_proc Reaction at 80°C B_in->B_proc B_out This compound (Final Product) B_proc->B_out

Figure 2: Overall experimental workflow for the two-step synthesis.

Detailed Experimental Protocols

Materials and Reagents
ReagentCAS No.Molecular FormulaM.W. ( g/mol )Notes
3-Hydroxypyridine109-00-2C₅H₅NO95.10Starting Material
Acetic Anhydride108-24-7C₄H₆O₃102.09Reagent/Solvent
Potassium Nitrate7757-79-1KNO₃101.10Nitrating Agent
Iodine7553-56-2I₂253.81Iodinating Agent
Hydrogen Peroxide7722-84-1H₂O₂34.01Oxidant (30% aq. sol.)
Glacial Acetic Acid64-19-7C₂H₄O₂60.05Solvent
Sodium Thiosulfate7772-98-7Na₂S₂O₃158.11For quenching
Ethyl Acetate141-78-6C₄H₈O₂88.11Extraction Solvent
Hexanes110-54-3C₆H₁₄86.18Recrystallization
Step 1: Synthesis of 3-Nitropyridin-2-ol (Precursor)

This protocol is adapted from established methods for the nitration of activated pyridinols. A metal nitrate with acetic anhydride is used as a milder alternative to mixed nitric/sulfuric acid, reducing equipment corrosion and improving safety.

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 3-hydroxypyridine (9.51 g, 0.10 mol) and acetic anhydride (100 mL).

  • Reagent Addition: Stir the mixture to dissolve the solid. Once dissolved, add finely ground potassium nitrate (11.1 g, 0.11 mol) portion-wise over 15 minutes, ensuring the temperature does not exceed 40°C.

  • Reaction: Heat the reaction mixture to 45-50°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • Work-up: After completion, cool the mixture to room temperature and pour it slowly into 400 mL of ice-cold water with vigorous stirring.

  • Isolation: A yellow precipitate of 3-nitropyridin-2-ol will form. Stir the slurry for 30 minutes in an ice bath to maximize precipitation.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum at 50°C. The product is typically of sufficient purity for the next step. Expected yield: 80-85%.

Step 2: Synthesis of this compound

This procedure utilizes an in-situ generated electrophilic iodine species for the regioselective iodination of the electron-rich nitropyridinol ring.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-nitropyridin-2-ol (14.0 g, 0.10 mol) in glacial acetic acid (100 mL).

  • Reagent Addition: Add solid iodine (26.4 g, 0.104 mol). Stir the suspension, then slowly add 30% hydrogen peroxide (11.3 mL, 0.11 mol) dropwise over 20 minutes. The mixture will warm up, and the color will change.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 3-4 hours. The dark color of the iodine should fade as it is consumed. Monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate will form.

  • Quenching: Add a 10% aqueous solution of sodium thiosulfate dropwise until the solution becomes colorless to quench any unreacted iodine.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (3 x 50 mL). Recrystallize the crude product from an ethanol/water mixture to afford this compound as a pale yellow solid. Expected yield: 75-80%.

Mechanistic Insights and Rationale

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization.

Nitration Mechanism

The nitration of 3-hydroxypyridine is a classic electrophilic aromatic substitution (EAS). The hydroxyl group is a powerful activating group, increasing the electron density of the pyridine ring, particularly at the ortho (C2, C4) and para (C6) positions. In acidic media, the pyridine nitrogen is protonated, further deactivating the ring. However, the activating effect of the hydroxyl group is strong enough to enable substitution. The reaction proceeds preferentially at the C2 position, which is ortho to the hydroxyl group.

Iodination Mechanism

The key iodination step is also an electrophilic aromatic substitution. The hydroxyl group strongly activates the ring, while the nitro group deactivates it. The regiochemical outcome is a result of their combined influence.

  • -OH Group (at C2): Activating, ortho, para-director. It directs substitution to C3 (occupied), C5 (para), and C1 (N).

  • -NO₂ Group (at C3): Deactivating, meta-director. It directs substitution to C5 (meta).

Both groups favor substitution at the C5 position, making this transformation highly regioselective. The mechanism involves the oxidation of I₂ by H₂O₂ to generate a potent electrophilic iodine species (e.g., I⁺ or a polarized complex), which is then attacked by the π-system of the pyridin-2-ol ring.

G cluster_mech Electrophilic Iodination Mechanism start 3-Nitropyridin-2-ol + I⁺ intermediate Sigma Complex (Resonance Stabilized) start->intermediate Attack of π-electrons on I⁺ (Rate-determining step) struct1 Ring with OH, NO2 product This compound + H⁺ intermediate->product Deprotonation to restore aromaticity struct2 Ring with I, H at C5 and positive charge delocalized struct3 Final product ring

Figure 3: Simplified mechanism of the C5 iodination step.

Product Characterization and Validation

Validation of the final product's identity and purity is essential. The following data are expected for this compound.

AnalysisExpected Results
Appearance Pale yellow to light brown solid
Molecular Formula C₅H₃IN₂O₃
Molecular Weight 265.99 g/mol
Melting Point Not widely reported, expected >150°C (decomposes)
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~12.5 (br s, 1H, -OH), ~8.5 (d, 1H, H-4), ~8.7 (d, 1H, H-6). Predicted values.
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~160 (C=O), ~145 (C-NO₂), ~142 (C-H), ~138 (C-H), ~80 (C-I). Predicted values.
Mass Spec (ESI-) m/z: 264.9 [M-H]⁻
FT-IR (KBr, cm⁻¹)~3400 (O-H), ~1650 (C=O), ~1530 & ~1350 (NO₂ asymm/symm stretch).

Note: Experimental spectral data should be acquired for definitive structural confirmation. Commercial suppliers may provide reference spectra upon request.

Safety and Handling

  • Acetic Anhydride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes. Do not mix with flammable materials.

  • Glacial Acetic Acid: Corrosive. Causes severe skin and eye burns. Use in a fume hood.

  • Iodine: Harmful if inhaled or swallowed. Stains skin and surfaces.

  • General Precautions: All steps should be performed by trained personnel in a laboratory setting with access to safety showers and eye wash stations. Review the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide details a reliable and logically sound two-step synthesis for the valuable precursor, this compound. By starting with the commercially available 3-hydroxypyridine, the synthesis leverages fundamental principles of electrophilic aromatic substitution, with regioselectivity controlled by the inherent directing effects of the ring substituents. The provided protocols are robust and scalable, and the mechanistic rationale offers a framework for further optimization. This precursor serves as a versatile platform for introducing further chemical diversity, making it a key building block for professionals in drug discovery and development.

References

5-Iodo-3-nitropyridin-2-ol CAS number 25391-59-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Iodo-3-nitropyridin-2-ol (CAS 25391-59-7)

Executive Summary

This compound is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and synthetic organic chemistry. The strategic placement of an iodo group, a nitro group, and a hydroxyl group on the pyridine core offers multiple avenues for chemical modification. The electron-withdrawing nitro group activates the pyridine ring for certain transformations, while the iodo substituent serves as a key handle for modern cross-coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic pathway grounded in established pyridine chemistry, detailed characterization methods, and an exploration of its potential reactivity and applications in drug discovery.

Introduction: The Strategic Value of a Multifunctional Scaffold

Substituted pyridines are among the most prevalent N-heterocyclic motifs in approved pharmaceuticals and bioactive natural products.[1][2] Their ability to engage in hydrogen bonding, act as ligands for metal ions, and serve as a stable aromatic core makes them a "privileged structure" in drug design.[2] The specific compound, this compound, integrates three critical functional groups that impart distinct and synergistic reactivity:

  • The Pyridin-2-ol Core: This moiety exists in tautomeric equilibrium with its 2-pyridone form. This duality influences its electronic properties, solubility, and hydrogen bonding capabilities, which are critical for molecular recognition in biological systems.

  • The Nitro Group: As a strong electron-withdrawing group, the nitro substituent significantly modulates the electron density of the pyridine ring. This has two key consequences: it activates the ring towards nucleophilic attack and serves as a precursor to the synthetically versatile amino group upon reduction.

  • The Iodo Group: The carbon-iodine bond is the most reactive of the halogens in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This makes the iodo group an exceptionally valuable handle for introducing molecular complexity and building carbon-carbon and carbon-heteroatom bonds.

The convergence of these three functional groups in a single, stable molecule makes this compound a high-value intermediate for constructing complex molecular architectures and generating libraries of compounds for screening in drug discovery programs.[3]

Physicochemical and Computational Data

A summary of the key physical and computed properties for this compound is presented below. This data is essential for planning reactions, purification, and for computational modeling studies.

PropertyValueSource
CAS Number 25391-59-7[4]
Molecular Formula C₅H₃IN₂O₃[4][5]
Molecular Weight 265.99 g/mol [4][5]
Monoisotopic Mass 265.91885 Da[6]
Synonyms 2-Hydroxy-5-iodo-3-nitropyridine, 5-Iodo-3-nitro-1,2-dihydropyridin-2-one[4]
Predicted XLogP 0.4[6]
Topological Polar Surface Area (TPSA) 76.26 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 4[5]
Purity (Typical) ≥98%[5]
Storage Conditions Room temperature, protect from light, keep in a dry, sealed place[4][5]

Proposed Synthetic Strategy

While specific literature detailing the synthesis of this compound is scarce, a robust and logical pathway can be designed based on fundamental principles of electrophilic aromatic substitution on the pyridine ring. The electron-donating nature of the hydroxyl group in the pyridin-2-ol tautomer directs electrophiles to the 3- and 5-positions.

Retrosynthetic Analysis

The most logical disconnection strategy involves the sequential introduction of the nitro and iodo groups onto a common 2-hydroxypyridine precursor. The order of these steps is critical for regiochemical control.

Retrosynthesis of this compound target This compound (CAS 25391-59-7) step1 Electrophilic Iodination target->step1 C-I bond formation intermediate1 3-Nitro-pyridin-2-ol step1->intermediate1 step2 Electrophilic Nitration intermediate1->step2 C-N bond formation precursor Pyridin-2-ol (2-Hydroxypyridine) step2->precursor Synthesis Workflow start Start: Pyridin-2-ol step1 Step 1: Nitration (H₂SO₄, HNO₃) start->step1 intermediate Intermediate: 3-Nitropyridin-2-ol step1->intermediate Isolate & Dry step2 Step 2: Iodination (NIS or I₂/HIO₃) intermediate->step2 purify Purification (Recrystallization/Chromatography) step2->purify Crude Product product Product: This compound analyze Analysis (NMR, MS, HPLC) purify->analyze analyze->product Purity ≥98% Reactivity Hub center This compound suzuki Suzuki Coupling (Ar-B(OH)₂ / Pd cat.) center->suzuki C-I site sonogashira Sonogashira Coupling (Alkyne / Pd, Cu cat.) center->sonogashira C-I site snar SNAr (Nu:⁻, e.g., R₂NH) center->snar C-I site (activated by NO₂) reduction Nitro Reduction (H₂, Pd/C or SnCl₂) center->reduction NO₂ site prod_suzuki 5-Aryl-3-nitropyridin-2-ol suzuki->prod_suzuki prod_sonogashira 5-Alkynyl-3-nitropyridin-2-ol sonogashira->prod_sonogashira prod_snar 5-Amino-3-nitropyridin-2-ol snar->prod_snar prod_reduction 3-Amino-5-iodopyridin-2-ol reduction->prod_reduction

References

An In-Depth Technical Guide to 5-Iodo-3-nitropyridin-2-ol: Synthesis, Properties, and Applications in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-3-nitropyridin-2-ol, a key heterocyclic building block in modern medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis via electrophilic iodination, and explore its utility as a versatile intermediate in carbon-carbon bond formation, with a specific focus on the Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in the synthesis of complex molecular architectures.

Core Molecular Attributes

This compound, also known by its tautomeric name 5-Iodo-3-nitro-1,2-dihydropyridin-2-one, is a functionalized pyridine derivative that serves as a valuable intermediate in organic synthesis.[1] Its structure incorporates three key features that dictate its reactivity and utility: a pyridinol core, an electron-withdrawing nitro group, and a strategically placed iodine atom, which is an excellent leaving group in cross-coupling reactions.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1. These properties are essential for its handling, reaction setup, and purification.

PropertyValueSource(s)
Molecular Formula C₅H₃IN₂O₃[1]
Molecular Weight 265.99 g/mol [1]
CAS Number 25391-59-7[1]
Appearance Solid[2]
Boiling Point 385.4 °C at 760 mmHg[1]
Melting Point 203-207 °C[2]

Synthesis Protocol: Electrophilic Iodination of 2-Hydroxy-3-nitropyridine

The synthesis of this compound is most effectively achieved through the electrophilic iodination of its precursor, 2-hydroxy-3-nitropyridine. The presence of the activating hydroxyl group and the meta-directing nitro group facilitates the regioselective introduction of iodine at the C-5 position. The following protocol is adapted from established methods for the iodination of hydroxypyridines, which are known to proceed under mild conditions with high yields.[3][4][5]

Causality of Experimental Choices

The chosen methodology employs periodic acid as a co-oxidant with molecular iodine. This is a well-established and efficient system for electrophilic iodination.[6] Periodic acid (HIO₄) serves to oxidize the iodide (I⁻) generated during the reaction back to the active electrophilic iodine species (I⁺), thus ensuring the complete consumption of the iodine source and leading to high reaction yields. Acetic acid is used as the solvent as it is a polar protic solvent that can solubilize the reactants and is relatively inert under the reaction conditions.

Experimental Workflow: Synthesis of this compound

The logical flow of the synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification Start Start: Assemble Reactants Precursor 2-Hydroxy-3-nitropyridine Start->Precursor Iodine Iodine (I₂) Start->Iodine PeriodicAcid Periodic Acid Dihydrate (H₅IO₆) Start->PeriodicAcid Solvent Glacial Acetic Acid, H₂O, H₂SO₄ Start->Solvent Mix Combine reactants in flask Heat Heat with stirring (e.g., 65-70°C) Mix->Heat Exothermic control may be needed initially Monitor Monitor for color change (disappearance of purple) Heat->Monitor Typically ~1 hour Quench Dilute with H₂O to precipitate product Monitor->Quench Filter Collect solid by vacuum filtration Quench->Filter Wash Wash solid with H₂O Filter->Wash Recrystallize Recrystallize from appropriate solvent (e.g., acetone) Wash->Recrystallize Dry Dry product under vacuum Recrystallize->Dry End End: Obtain pure this compound Dry->End

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

  • 2-Hydroxy-3-nitropyridine

  • Iodine (I₂)

  • Periodic acid dihydrate (H₅IO₆)

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Deionized water

  • Acetone (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine 2-hydroxy-3-nitropyridine (1.0 eq), iodine (0.4 eq), and periodic acid dihydrate (0.21 eq).

  • Add a solution of glacial acetic acid containing a small amount of water and concentrated sulfuric acid (e.g., 100 mL acetic acid, 20 mL water, 3 mL sulfuric acid per 0.1 mole of substrate).[6]

  • Heat the resulting purple mixture with stirring to 65-70 °C.

  • Maintain this temperature for approximately 1 hour, or until the characteristic purple color of iodine dissipates, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature and dilute it with a significant volume of water (e.g., 250 mL) to precipitate the product.

  • Collect the resulting solid by vacuum filtration through a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of water to remove any residual acid and inorganic salts.

  • For purification, dissolve the crude product in a minimum amount of boiling acetone and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator to maximize crystal formation.

  • Collect the purified crystals of this compound by vacuum filtration and dry under vacuum.

Application in Suzuki-Miyaura Cross-Coupling

The carbon-iodine bond in this compound is highly susceptible to oxidative addition to a Palladium(0) catalyst, making it an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl groups, providing access to complex biaryl structures that are prevalent in many kinase inhibitors and other pharmaceutically active compounds.

Causality of Reaction Parameters

The Suzuki-Miyaura coupling is a robust and versatile reaction. The key components are the palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.

  • Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand are commonly used.

  • Ligand: The phosphine ligand (e.g., triphenylphosphine, PPh₃) stabilizes the palladium center and modulates its reactivity.

  • Base: A base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[7]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, DMF) and an aqueous phase is often employed to dissolve both the organic substrates and the inorganic base.

Generalized Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the typical workflow for the coupling of this compound with an arylboronic acid.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification Start Start: Assemble Reactants IodoPyridine This compound Start->IodoPyridine BoronicAcid Arylboronic Acid Start->BoronicAcid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Start->Catalyst Base Aqueous Base (e.g., Na₂CO₃) Start->Base Solvent Organic Solvent (e.g., Toluene) Start->Solvent Combine Combine reactants in flask Inert Degas and place under inert atmosphere (Ar or N₂) Combine->Inert Heat Heat to reflux with stirring Inert->Heat Monitor Monitor reaction progress (TLC, LC-MS) Heat->Monitor Cool Cool to room temperature Monitor->Cool Extract Partition between organic solvent and water Cool->Extract Separate Separate organic layer Extract->Separate Dry Dry organic layer (e.g., Na₂SO₄) Separate->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End: Obtain pure 5-Aryl-3-nitropyridin-2-ol Purify->End

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

General Step-by-Step Methodology

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Toluene or another suitable organic solvent

  • Deionized water

Procedure:

  • To a reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the palladium catalyst (0.05 eq).

  • Add the organic solvent (e.g., toluene) and an aqueous solution of the base (e.g., 2M Na₂CO₃).

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the mixture to reflux with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with water and then with brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-aryl-3-nitropyridin-2-ol product.

Safety and Handling

Based on the hazard information for closely related compounds, this compound should be handled with care.[2] It is classified as harmful if swallowed (H302) and can cause severe eye damage (H318). Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly functionalized and versatile building block with significant applications in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its straightforward synthesis and its utility as a substrate in powerful cross-coupling reactions like the Suzuki-Miyaura coupling make it a valuable tool for medicinal chemists. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this important chemical intermediate.

References

An In-Depth Technical Guide to 2-Hydroxy-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-5-iodo-3-nitropyridine, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. This document delves into the core physicochemical properties, synthesis, reactivity, and key applications of this versatile chemical intermediate. With a focus on scientific integrity, this guide offers field-proven insights and detailed protocols intended for researchers, chemists, and drug development professionals. We will explore its role as a strategic building block, the causality behind its synthetic pathways, and the safety protocols essential for its handling.

Introduction: A Multifunctional Heterocyclic Scaffold

2-Hydroxy-5-iodo-3-nitropyridine is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis.[1] Its structure is characterized by a pyridine ring functionalized with a hydroxyl group, a nitro group, and an iodine atom. This unique combination of functional groups imparts a distinct reactivity profile, making it a crucial precursor for a wide range of more complex molecules.[1] The hydroxyl group allows it to exist in tautomeric equilibrium with its pyridone form, the electron-withdrawing nitro group activates the ring for certain transformations and can be reduced to a versatile amino group, and the iodine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions.

These features make it an attractive starting material for the synthesis of novel compounds with potential antimicrobial and anti-inflammatory properties, positioning it as a compound of high interest in medicinal chemistry and drug discovery.[1] This guide aims to consolidate the available technical information on this compound, providing a reliable resource for its effective utilization in research and development.

Nomenclature and Physicochemical Properties

Accurate identification is critical. The properties of 2-Hydroxy-5-iodo-3-nitropyridine can be easily confused with its isomer, 2-Hydroxy-3-iodo-5-nitropyridine. It is imperative for researchers to verify the CAS number and corresponding analytical data to ensure the correct regioisomer is being used.

PropertyDataReference(s)
IUPAC Name 5-Iodo-3-nitro-2(1H)-pyridone[2][3]
Synonyms 2-Hydroxy-5-iodo-3-nitropyridine, 5-Iodo-3-nitropyridin-2-ol[2]
CAS Number 25391-59-7[2][3]
Molecular Formula C₅H₃IN₂O₃[3]
Molecular Weight 265.99 g/mol [3]
Appearance Solid[2]
Melting Point 252-256 °C[2]
Boiling Point 385.4 °C at 760 mmHg (Predicted)[2]
Isomer CAS (for comparison) 25391-58-6 (2-Hydroxy-3-iodo -5-nitropyridine)[4]
Isomer M.P. (for comparison) 203-207 °C (lit.)[4]

Synthesis and Purification

While specific, peer-reviewed syntheses for 2-Hydroxy-5-iodo-3-nitropyridine are not abundantly detailed in standard literature, a robust synthetic route can be designed based on established pyridine chemistry. A logical approach involves the nitration and subsequent iodination of 2-hydroxypyridine (also known as 2-pyridone), a common starting material. The order of these electrophilic substitution reactions is critical to achieving the desired 3,5-disubstitution pattern. A representative one-pot procedure for a related compound, 2-hydroxy-5-nitropyridine, involves nitration followed by a diazotization reaction starting from 2-aminopyridine.[5]

Representative Synthetic Pathway

A plausible synthesis starts with the commercially available 2-hydroxy-3-nitropyridine. The existing nitro and hydroxyl groups direct the incoming electrophile (iodine) to the C5 position.

G cluster_0 Representative Synthesis of 2-Hydroxy-5-iodo-3-nitropyridine A 2-Hydroxy-3-nitropyridine (Starting Material) B Reaction Vessel (e.g., Round-bottom flask) A->B C Iodination (NIS or I₂/HIO₃ in H₂SO₄) B->C Add Iodinating Agent & Acid D Reaction Work-up (Quenching, Neutralization) C->D Stir at RT, then quench with Na₂S₂O₃ solution E Crude Product (Precipitate) D->E Filter solid F Purification (Recrystallization from Ethanol/Water) E->F G Final Product 2-Hydroxy-5-iodo-3-nitropyridine F->G

Caption: Proposed workflow for the synthesis of 2-Hydroxy-5-iodo-3-nitropyridine.

Detailed Experimental Protocol (Representative)

This protocol is illustrative and should be adapted and optimized based on laboratory-scale experiments. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a stirred solution of 2-hydroxy-3-nitropyridine (1.0 eq) in concentrated sulfuric acid (5-10 vol) at 0-5 °C, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

    • Causality: Concentrated sulfuric acid acts as both a solvent and an activating agent, protonating the pyridine ring system to facilitate electrophilic substitution. Using an ice bath is crucial to control the exothermic nature of the reaction and prevent unwanted side products. NIS is chosen as a mild and effective source of the electrophilic iodonium ion (I⁺).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice. A precipitate should form.

    • Causality: Quenching the reaction on ice serves to dilute the acid and precipitate the organic product, which has low solubility in the acidic aqueous medium.

  • Neutralization and Isolation: If necessary, neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7. Collect the resulting solid by vacuum filtration. Wash the filter cake with cold water and then with a small amount of cold ethanol to remove residual impurities.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Reactivity and Mechanistic Insights

The synthetic utility of 2-Hydroxy-5-iodo-3-nitropyridine stems from the orthogonal reactivity of its functional groups.

  • The Iodo Group (C5): The carbon-iodine bond is the most versatile site for modification. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction (for C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), and Sonogashira coupling (C-C alkyne formation).[6][7] This allows for the introduction of diverse aryl, heteroaryl, alkyl, or amino substituents at this position. The use of nitroarenes as electrophilic partners in Suzuki couplings is a well-established field.[7]

  • The Nitro Group (C3): The strongly electron-withdrawing nitro group can be readily reduced to an amine (NH₂) using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This resulting amino group can then be used for a plethora of subsequent reactions, including amide bond formation, diazotization, or as a directing group for further substitutions.

  • The Hydroxyl Group (C2): The hydroxyl group can be alkylated to form ethers or acylated to form esters. It also influences the electronic properties of the pyridine ring, and its tautomeric equilibrium with the 2-pyridone form is a key characteristic.

G cluster_reactions Key Transformations cluster_products Resulting Scaffolds main 2-Hydroxy-5-iodo-3-nitropyridine C-I Bond NO₂ Group OH Group suzuki Suzuki Coupling (Pd catalyst, Base) + R-B(OH)₂ main:f1->suzuki buchwald Buchwald-Hartwig (Pd catalyst, Base) + R₂NH main:f1->buchwald reduction Reduction (e.g., SnCl₂, H₂/Pd-C) main:f2->reduction alkylation Alkylation (e.g., R-X, Base) main:f3->alkylation prod_suzuki 5-Aryl-2-hydroxy-3-nitropyridine suzuki->prod_suzuki prod_buchwald 5-Amino-2-hydroxy-3-nitropyridine buchwald->prod_buchwald prod_reduction 3-Amino-2-hydroxy-5-iodopyridine reduction->prod_reduction prod_alkylation 2-Alkoxy-5-iodo-3-nitropyridine alkylation->prod_alkylation

Caption: Reactivity map showing the compound as a versatile synthetic hub.

Analytical Characterization (Predicted)

While a comprehensive, published experimental dataset is scarce, the spectral properties can be predicted based on the electronic effects of the substituents.

Analysis TypePredicted Observations
¹H NMR The pyridine ring should exhibit two doublets in the aromatic region. The proton at C4 will be downfield due to the deshielding effect of the adjacent nitro group. The proton at C6 will be at a slightly higher field. A broad singlet corresponding to the hydroxyl/amide proton (OH/NH) would also be expected, with its chemical shift being highly dependent on solvent and concentration.
¹³C NMR Five distinct signals for the pyridine ring carbons are expected. The carbon bearing the nitro group (C3) and the hydroxyl/carbonyl carbon (C2) would be significantly shifted. The carbon attached to iodine (C5) will show a characteristic shift due to the heavy atom effect.
Mass Spectrometry The molecular ion peak (M⁺) should be observed at m/z ≈ 266. A characteristic isotopic pattern for iodine would be present. Fragmentation may involve the loss of NO₂, OH, and I radicals.
IR Spectroscopy Expected peaks include a broad O-H stretch (~3400 cm⁻¹), N-H stretch (if in pyridone form, ~3100 cm⁻¹), C=O stretch (pyridone form, ~1650 cm⁻¹), and strong asymmetric and symmetric N-O stretches for the nitro group (~1550 and ~1350 cm⁻¹ respectively).

Safety, Handling, and Storage

Chemical safety is paramount. While a specific Safety Data Sheet (SDS) for CAS 25391-59-7 should always be consulted, hazard information from closely related analogs provides a strong basis for safe handling procedures. The isomer 2-Hydroxy-3-iodo-5-nitropyridine is classified as acutely toxic if swallowed and causes serious eye damage (H302, H318).[4] The precursor 2-hydroxy-5-nitropyridine is known to cause skin and eye irritation and may cause respiratory irritation (H315, H319, H335).[8] Therefore, stringent precautions are warranted.

  • Personal Protective Equipment (PPE): Use a dust mask (N95 or equivalent), chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4][8]

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[2] Long-term storage in a cool, dry place is recommended.[2]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

    • Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[9]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[9]

    • Ingestion: Clean mouth with water and seek medical attention.[9]

G cluster_workflow Safe Handling Workflow A Assess Hazards (Consult SDS) B Don PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Handle in Fume Hood (Avoid Dust/Contact) B->C D Store Properly (Cool, Dry, Sealed) C->D E Dispose Waste (Follow Regulations) C->E

Caption: A standard workflow for the safe handling of chemical reagents.

Conclusion

2-Hydroxy-5-iodo-3-nitropyridine is a strategic and highly valuable building block for synthetic chemistry. Its trifunctional nature provides a platform for sequential and regioselective modifications, enabling the efficient construction of complex molecular architectures. The ability to leverage palladium-catalyzed cross-coupling at the iodo-position, coupled with the potential for reducing the nitro group, opens up a vast chemical space for exploration in drug discovery and materials science. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this potent intermediate into their synthetic programs.

References

A Technical Guide to the Spectroscopic Characterization of 5-Iodo-3-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 5-Iodo-3-nitropyridin-2-ol (CAS No. 25391-59-7), a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1] Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from established spectroscopic principles and comparison with structurally related molecules. It serves as a practical resource for anticipating and interpreting experimental results obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

This compound possesses a molecular formula of C₅H₃IN₂O₃ and a molecular weight of 265.99 g/mol .[1] The molecule features a pyridine ring substituted with a hydroxyl group at position 2, a nitro group at position 3, and an iodine atom at position 5. The presence of these functional groups gives rise to a unique spectroscopic signature that can be used for its unambiguous identification and characterization.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Workflow for NMR Sample Preparation and Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent transfer Transfer solution to a 5 mm NMR tube dissolve->transfer cap Cap the NMR tube securely transfer->cap insert Insert NMR tube into the spectrometer cap->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field for homogeneity lock->shim acquire Acquire ¹H and ¹³C NMR spectra shim->acquire

Caption: A generalized workflow for the preparation and NMR analysis of a solid organic compound.

Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve polar compounds and its relatively unobtrusive signal in the ¹H NMR spectrum (around 2.50 ppm).[2][3][4] Deuterated chloroform (CDCl₃) could also be considered, with its residual peak appearing at approximately 7.26 ppm.[2]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the proton signals in the aromatic region.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the two aromatic protons and the hydroxyl proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~8.5Doublet~2.5H-4
~8.2Doublet~2.5H-6
>10Broad Singlet-OH

Interpretation:

  • Aromatic Protons: The protons at positions 4 and 6 of the pyridine ring are expected to appear as doublets due to coupling with each other. The downfield chemical shifts are a result of the deshielding effects of the electron-withdrawing nitro group and the electronegative nitrogen atom in the ring. The coupling constant of approximately 2.5 Hz is typical for a four-bond coupling between protons in a meta-relationship on a pyridine ring.

  • Hydroxyl Proton: The hydroxyl proton is expected to be a broad singlet at a significantly downfield chemical shift, potentially above 10 ppm. This is due to hydrogen bonding and its acidic nature. The exact chemical shift and broadness can be highly dependent on the sample concentration and the presence of any water in the solvent.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring.

Predicted Chemical Shift (δ, ppm) Assignment
~160C-2 (bearing OH)
~145C-4
~140C-6
~135C-3 (bearing NO₂)
~85C-5 (bearing I)

Interpretation:

  • C-2: The carbon attached to the hydroxyl group is expected at the most downfield position due to the strong deshielding effect of the oxygen atom.

  • C-3 and C-5: The carbons bearing the nitro group and the iodine atom will also be significantly shifted. The carbon attached to the electron-withdrawing nitro group (C-3) will be downfield. The carbon bonded to the iodine (C-5) is expected to be shifted upfield due to the "heavy atom effect" of iodine.

  • C-4 and C-6: The remaining carbons will resonate in the aromatic region, with their precise chemical shifts influenced by the surrounding substituents.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

For a solid sample like this compound, the KBr pellet method is a common and effective sample preparation technique.[5][6][7]

Workflow for KBr Pellet Preparation

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition grind Grind 1-2 mg of sample with ~100 mg of dry KBr press Press the mixture in a die to form a transparent pellet grind->press place Place the pellet in the spectrometer's sample holder press->place acquire Acquire the IR spectrum place->acquire

Caption: A simplified workflow for preparing a solid sample for FT-IR analysis using the KBr pellet method.

Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used, which requires minimal sample preparation.[8]

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-O, C=C, and C-N functional groups.

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3200 (broad)O-H stretchHydroxyl
1600-1580C=C stretchAromatic ring
1550-1500 (strong)Asymmetric N-O stretchNitro group
1350-1300 (strong)Symmetric N-O stretchNitro group
1250-1150C-O stretchPhenolic C-O

Interpretation:

  • O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.

  • N-O Stretches: Two strong absorption bands are expected for the nitro group: an asymmetric stretch typically between 1550-1500 cm⁻¹ and a symmetric stretch between 1350-1300 cm⁻¹.

  • Aromatic C=C Stretches: Absorptions in the 1600-1580 cm⁻¹ region are indicative of the C=C stretching vibrations within the pyridine ring.

  • C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to appear in the 1250-1150 cm⁻¹ region.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

Electron Ionization (EI) is a common ionization technique for small, relatively volatile organic molecules.

Instrumentation: A high-resolution mass spectrometer (HRMS) is advantageous as it allows for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to show a molecular ion peak and several fragment ions.

Predicted m/z Assignment Plausible Neutral Loss
266/267[M]⁺˙ / [M+H]⁺-
220[M-NO₂]⁺NO₂
139[M-I]⁺I
93[M-I-NO₂]⁺I, NO₂

Interpretation:

  • Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at an m/z of approximately 266, corresponding to the molecular weight of the compound. The presence of a significant M+1 peak will be due to the natural abundance of ¹³C.

  • Major Fragmentation Pathways:

    • Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂), which has a mass of 46 Da. This would result in a fragment ion at m/z 220.[9]

    • Loss of Iodine: The cleavage of the C-I bond would lead to the loss of an iodine radical (127 Da), resulting in a fragment at m/z 139.

    • Sequential Loss: A fragment corresponding to the sequential loss of both iodine and the nitro group would be observed at m/z 93.

Predicted Fragmentation Pathway

MS_Fragmentation M [M]⁺˙ m/z = 266 F1 [M-NO₂]⁺ m/z = 220 M->F1 - NO₂ F2 [M-I]⁺ m/z = 139 M->F2 - I F3 [M-I-NO₂]⁺ m/z = 93 F1->F3 - I F2->F3 - NO₂

Caption: A plausible fragmentation pathway for this compound under electron ionization.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound. By outlining the expected spectral features and providing standardized experimental protocols, this document serves as a valuable resource for researchers in the synthesis, identification, and application of this and related compounds. The interpretation of actual experimental data should be done in conjunction with these predictions to confirm the structure and purity of this compound.

References

A Technical Guide to the Stability and Storage of 5-Iodo-3-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-3-nitropyridin-2-ol is a key heterocyclic building block in medicinal chemistry and drug discovery, valued for its unique electronic and structural properties that allow for versatile synthetic transformations. As with any highly functionalized intermediate, a thorough understanding of its stability profile is paramount to ensure the integrity of experimental outcomes, the reliability of analytical data, and the safety of handling and storage. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. We will delve into the intrinsic chemical liabilities of the molecule, explore its potential degradation pathways under various stress conditions—including hydrolytic, oxidative, photolytic, and thermolytic—and provide field-proven protocols for its proper storage, handling, and stability assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the quality and purity of this compound in their research and development endeavors.

Chemical and Physical Properties

This compound, with the chemical formula C₅H₃IN₂O₃, exists in a tautomeric equilibrium with its pyridin-2(1H)-one form. This equilibrium can be influenced by the solvent and pH, which in turn can affect its reactivity and stability.

PropertyValueSource(s)
Molecular Formula C₅H₃IN₂O₃[1][2][3]
Molecular Weight 265.99 g/mol [1][2]
Synonyms 2-Hydroxy-5-iodo-3-nitropyridine; 5-Iodo-3-nitro-1,2-dihydropyridin-2-one[2]
Appearance Typically a solidN/A
Solubility Soluble in many organic solventsN/A

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended based on its chemical properties and safety data.

Storage Conditions
  • Temperature: While some suppliers suggest room temperature storage, a more conservative approach of storing at 2-8 °C is recommended, especially for long-term storage.[4] Some suppliers even indicate the need for cold-chain transportation. A general guideline is to store in a cool place.[4][5]

  • Light: The presence of a carbon-iodine bond and a nitro-aromatic system makes the compound susceptible to photodegradation. Therefore, it is crucial to store in a dark place, protected from light .[1] Amber vials or containers wrapped in aluminum foil are recommended.

  • Atmosphere: To prevent potential oxidative degradation and reaction with atmospheric moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Container: The compound should be stored in a tightly closed, sealed container in a dry and well-ventilated place .[2][4][5] The hygroscopic nature of related compounds suggests that moisture should be rigorously excluded.[6]

Handling Precautions

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[5][6][7]

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[5][8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases .[9][10] Halogenated compounds should be stored separately from other chemicals.[11]

Potential Degradation Pathways

The chemical structure of this compound contains several functional groups that are susceptible to degradation under certain conditions. Understanding these potential pathways is crucial for designing stable formulations and interpreting stability data.

cluster_degradation Degradation Pathways This compound This compound Photolytic Degradation Photolytic Degradation This compound->Photolytic Degradation Light (UV/Vis) Thermolytic Degradation Thermolytic Degradation This compound->Thermolytic Degradation Heat Hydrolytic Degradation Hydrolytic Degradation This compound->Hydrolytic Degradation H₂O (Acid/Base) Oxidative Degradation Oxidative Degradation This compound->Oxidative Degradation Oxidizing Agents

Caption: Potential degradation pathways for this compound.

Photolytic Degradation

Aromatic iodides are known to be susceptible to photodegradation. The carbon-iodine bond can undergo homolytic cleavage upon exposure to light, particularly UV radiation, leading to the formation of radical species. This can initiate a cascade of secondary reactions, resulting in a complex mixture of degradation products. The nitro group can also influence the photostability of the molecule.

  • Plausible Mechanism: UV light can induce the cleavage of the C-I bond, forming a pyridinyl radical and an iodine radical. The pyridinyl radical can then abstract a hydrogen atom from the solvent or another molecule to form 3-nitropyridin-2-ol, or it can participate in other radical reactions.

Thermolytic Degradation

Nitroaromatic compounds can be thermally labile. At elevated temperatures, the primary decomposition pathway often involves the cleavage of the C-NO₂ bond, releasing nitrogen dioxide (NO₂) and a pyridinyl radical. Another possible mechanism is the isomerization of the nitro group to a nitrite, followed by cleavage of the O-NO bond. The presence of a hydroxyl group ortho to the nitro group might also lead to intramolecular rearrangement at high temperatures.

  • Plausible Mechanism: High temperatures can provide sufficient energy to break the C-NO₂ bond, which is often the weakest bond in the molecule. The resulting radicals can then undergo further reactions.

Hydrolytic Degradation

The pyridin-2-ol moiety exists in equilibrium with its pyridin-2(1H)-one tautomer. This system can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. While the pyridinol form itself is relatively stable, the presence of the electron-withdrawing nitro and iodo groups can influence the electron density of the pyridine ring and affect its susceptibility to nucleophilic attack by water or hydroxide ions.

  • Plausible Mechanism: Under strongly acidic or basic conditions, the pyridine ring could be susceptible to nucleophilic attack, potentially leading to ring-opening or other transformations. The stability is generally lowest in alkaline conditions.

Oxidative Degradation

The pyridine ring and the hydroxyl group can be susceptible to oxidation. Strong oxidizing agents can lead to the formation of N-oxides or further hydroxylation of the pyridine ring. The electron-rich nature of the pyridin-2-ol tautomer makes it a potential target for oxidative attack.

  • Plausible Mechanism: Oxidizing agents can attack the nitrogen atom of the pyridine ring to form a pyridine N-oxide. The aromatic ring itself can also be oxidized, leading to the formation of various hydroxylated byproducts.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.[4][6] The goal is to generate degradation products to establish the degradation pathways and to develop and validate a stability-indicating analytical method.[1][6] A target degradation of 5-20% is generally considered optimal for these studies.[9]

cluster_workflow Forced Degradation Workflow Prepare Stock Solution Prepare Stock Solution Stress Conditions Stress Conditions Prepare Stock Solution->Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis Oxidative Degradation Oxidative Degradation Stress Conditions->Oxidative Degradation Photolytic Degradation Photolytic Degradation Stress Conditions->Photolytic Degradation Thermolytic Degradation Thermolytic Degradation Stress Conditions->Thermolytic Degradation Neutralize/Quench Neutralize/Quench Acid Hydrolysis->Neutralize/Quench Base Hydrolysis->Neutralize/Quench Oxidative Degradation->Neutralize/Quench Analyze by SI-HPLC Analyze by SI-HPLC Photolytic Degradation->Analyze by SI-HPLC Thermolytic Degradation->Analyze by SI-HPLC Neutralize/Quench->Analyze by SI-HPLC Characterize Degradants Characterize Degradants Analyze by SI-HPLC->Characterize Degradants LC-MS/MS LC-MS/MS Characterize Degradants->LC-MS/MS NMR NMR Characterize Degradants->NMR

Caption: Workflow for a forced degradation study of this compound.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as a mixture of acetonitrile and water. This stock solution will be used for all stress conditions.

Forced Degradation Conditions
  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Heat the solution at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours), monitoring the degradation over time.

    • After the desired time, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M sodium hydroxide.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Keep the solution at room temperature and monitor the degradation at various time points (e.g., 30 min, 1, 2, 4 hours), as base hydrolysis is often faster.

    • Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), protected from light.

    • Monitor the degradation over time.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette or a suitable transparent container to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Monitor the degradation at various time points.

  • Thermolytic Degradation:

    • For solid-state stability, place a known amount of the solid compound in an oven at a high temperature (e.g., 80 °C or higher) for a specified period.

    • For solution stability, heat the stock solution at a high temperature (e.g., 80 °C) in a sealed vial.

    • Monitor the degradation over time.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly used for this purpose.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[2][3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a valuable but potentially labile chemical intermediate. Its stability is influenced by temperature, light, pH, and the presence of oxidizing agents. Proper storage in a cool, dark, dry, and inert environment is essential to maintain its purity and integrity. A thorough understanding of its potential degradation pathways—photolytic cleavage of the C-I bond, thermal decomposition of the nitro group, hydrolysis of the pyridinol system, and oxidation of the ring—allows researchers to anticipate and mitigate stability issues. The implementation of systematic forced degradation studies coupled with a validated stability-indicating HPLC method is a critical step in ensuring the quality of this compound in research and development, ultimately contributing to the reliability and reproducibility of scientific outcomes.

References

A Comprehensive Analysis of Synthetic Strategies for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Iodination of 3-Nitropyridin-2-ol

The introduction of an iodine atom into the scaffold of 3-nitropyridin-2-ol is a critical transformation in the synthesis of various high-value compounds, particularly in the pharmaceutical industry. Iodinated pyridines serve as versatile intermediates in cross-coupling reactions, enabling the construction of complex molecular architectures. However, the regioselective iodination of 3-nitropyridin-2-ol presents a unique synthetic challenge due to the presence of both a strongly activating hydroxyl group and a strongly deactivating nitro group. This guide provides an in-depth analysis of potential iodination methods, offering a scientific rationale for procedural choices and detailed experimental protocols.

Understanding the Electronic Landscape of 3-Nitropyridin-2-ol

The reactivity of the 3-nitropyridin-2-ol ring is governed by the interplay of the electron-donating hydroxyl group (-OH) at the C2 position and the electron-withdrawing nitro group (-NO2) at the C3 position.

  • The Activating Effect of the Hydroxyl Group: The -OH group is a powerful ortho, para-director, significantly increasing the electron density at the C3 and C5 positions, making them more susceptible to electrophilic attack.

  • The Deactivating Effect of the Nitro Group: The -NO2 group is a strong deactivating group and a meta-director, reducing the overall electron density of the ring and directing incoming electrophiles to the C5 position.

The combined influence of these two groups suggests that the C5 position is the most probable site for electrophilic iodination. The activating effect of the hydroxyl group is expected to overcome the deactivating nature of the nitro group, allowing the reaction to proceed.

Electrophilic Iodination: A Primary Synthetic Route

Electrophilic iodination is the most common and direct method for introducing an iodine atom onto an aromatic ring. The choice of iodinating agent and reaction conditions is crucial for achieving high yield and regioselectivity.

Method 1: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and efficient electrophilic iodinating agent, widely used for the iodination of electron-rich aromatic and heteroaromatic compounds.

Mechanism: The reaction proceeds via the electrophilic attack of the iodonium ion (I+), generated from NIS, on the electron-rich C5 position of the 3-nitropyridin-2-ol ring. The reaction is often catalyzed by an acid, such as trifluoroacetic acid (TFA), which protonates the succinimide nitrogen, making the iodine more electrophilic.

Experimental Protocol:

  • To a solution of 3-nitropyridin-2-ol (1 mmol) in a suitable solvent such as acetonitrile or dichloromethane (10 mL), add N-iodosuccinimide (1.1 mmol).

  • If required, add a catalytic amount of trifluoroacetic acid (0.1 mmol).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary:

ParameterValue
Reagents 3-Nitropyridin-2-ol, N-Iodosuccinimide, Trifluoroacetic acid (optional)
Solvent Acetonitrile, Dichloromethane
Temperature Room Temperature
Reaction Time 4-12 hours
Typical Yield 70-90%

Reaction Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-nitropyridin-2-ol in solvent B Add N-Iodosuccinimide (NIS) A->B C Add Trifluoroacetic acid (catalyst, optional) B->C D Stir at Room Temperature (4-12h) C->D E Monitor by TLC D->E F Quench with Na2S2O3 solution E->F G Extract with organic solvent F->G H Dry, concentrate, and purify by chromatography G->H

Caption: Workflow for the iodination of 3-nitropyridin-2-ol using NIS.

Method 2: Iodination using Molecular Iodine and a Base

The use of molecular iodine (I2) in the presence of a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3), is a classical method for the iodination of phenols and other activated aromatic rings.

Mechanism: The base deprotonates the hydroxyl group of 3-nitropyridin-2-ol to form a phenoxide-like anion. This greatly enhances the electron-donating ability of the oxygen, further activating the ring towards electrophilic attack by molecular iodine.

Experimental Protocol:

  • Dissolve 3-nitropyridin-2-ol (1 mmol) in an aqueous solution of sodium hydroxide (1.2 mmol in 10 mL of water).

  • To this solution, add a solution of iodine (1.1 mmol) in aqueous potassium iodide (KI) dropwise with stirring.

  • Continue stirring at room temperature for 2-6 hours.

  • Monitor the reaction by TLC.

  • If a precipitate forms, filter the solid product. Otherwise, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).

Data Summary:

ParameterValue
Reagents 3-Nitropyridin-2-ol, Iodine, Sodium Hydroxide, Potassium Iodide
Solvent Water
Temperature Room Temperature
Reaction Time 2-6 hours
Typical Yield 60-80%

Reaction Mechanism:

G A 3-Nitropyridin-2-ol B Deprotonation with NaOH A->B C Pyridin-2-olate anion B->C D Electrophilic attack by I2 C->D E Iodinated Product D->E

Caption: Mechanism of base-promoted iodination of 3-nitropyridin-2-ol.

Method 3: Iodination using Iodine Monochloride (ICl)

Iodine monochloride (ICl) is a highly reactive and potent electrophilic iodinating agent. Due to its high reactivity, it is effective for iodinating less activated or deactivated aromatic rings.

Mechanism: The I-Cl bond is polarized, with the iodine atom being the electrophilic center (δ+). ICl readily reacts with the electron-rich C5 position of 3-nitropyridin-2-ol in a direct electrophilic aromatic substitution reaction.

Experimental Protocol:

  • Dissolve 3-nitropyridin-2-ol (1 mmol) in a suitable solvent like acetic acid or a chlorinated solvent (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of iodine monochloride (1.1 mmol) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Data Summary:

ParameterValue
Reagents 3-Nitropyridin-2-ol, Iodine Monochloride
Solvent Acetic Acid, Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 1-4 hours
Typical Yield 80-95%

Conclusion and Method Selection

The choice of iodination method for 3-nitropyridin-2-ol depends on several factors, including the desired yield, reaction time, and available reagents.

  • N-Iodosuccinimide is a good first choice due to its mild reaction conditions and high yields.

  • Iodine and a base is a cost-effective and straightforward method, although yields may be slightly lower.

  • Iodine monochloride is the most reactive agent and is likely to give the highest yield in the shortest reaction time, but it requires more careful handling due to its corrosive nature.

For all methods, the purification of the final product is crucial to remove any unreacted starting material and byproducts. Column chromatography or recrystallization are typically effective for this purpose. The identity and purity of the iodinated product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of 5-Iodo-3-nitropyridin-2-ol

Abstract

The tautomeric equilibrium between the lactam and lactim forms of pyridin-2-ol derivatives is a cornerstone of heterocyclic chemistry, with profound implications for molecular recognition, reactivity, and pharmacological activity. This guide provides a detailed examination of the tautomerism in this compound, a molecule of significant interest due to the strong electron-withdrawing properties of its substituents. We will dissect the underlying principles governing its tautomeric preference, provide robust experimental protocols for its characterization, and offer insights into the interpretation of spectroscopic data. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental chemical phenomenon.

Introduction: The Dynamic Nature of Pyridin-2-ol Tautomerism

Pyridin-2-ol and its corresponding tautomer, 2-pyridone, represent a classic example of prototropic tautomerism. This equilibrium, which involves the migration of a proton between a nitrogen and an oxygen atom, is not a static feature but a dynamic process heavily influenced by the molecule's environment and structural modifications. The lactim form (pyridin-2-ol) possesses an aromatic pyridine ring and an exocyclic hydroxyl group, while the lactam form (2-pyridone) features a non-aromatic dihydropyridine ring with a carbonyl group.

The position of this equilibrium is a delicate balance of competing factors. While the lactim form benefits from the aromatic stabilization of the pyridine ring, the lactam form often possesses greater thermodynamic stability due to the strength of the amide bond and favorable dipole-dipole interactions. For the parent 2-hydroxypyridine, the equilibrium overwhelmingly favors the 2-pyridone form in most solvents and in the solid state. However, the introduction of substituents can dramatically shift this balance.

In the case of this compound, we are presented with a fascinating case study. The presence of a strongly electron-withdrawing nitro group at the 3-position and a halogen at the 5-position introduces significant electronic perturbations to the pyridinone ring. Understanding how these substituents modulate the tautomeric equilibrium is crucial for predicting the molecule's chemical behavior and its potential interactions in a biological context.

The Influential Role of Substituents and Environment

The tautomeric preference of this compound is dictated by a complex interplay of electronic effects, steric hindrance, and solvent interactions.

Electronic Effects of the Nitro and Iodo Groups

The nitro group (-NO₂) is a powerful electron-withdrawing group through both resonance and inductive effects. Its presence at the 3-position significantly decreases the electron density of the pyridine ring. This has a dual consequence:

  • Increased Acidity of the N-H Proton: The electron-withdrawing nature of the nitro group stabilizes the negative charge on the nitrogen atom in the deprotonated lactam form, thereby increasing the acidity of the N-H proton.

  • Destabilization of the Lactam Form: The strong electron-withdrawing effect of the nitro group can also destabilize the partial positive charge that develops on the nitrogen atom in the resonance structures of the lactam form.

The iodo group (-I) at the 5-position is also electron-withdrawing, albeit to a lesser extent than the nitro group. Its primary influence is through the inductive effect. The combined electronic pull of these two substituents makes the pyridinone ring electron-deficient, which can influence the relative stability of the two tautomers.

Solvent Polarity and Hydrogen Bonding

The solvent environment plays a critical role in determining the position of the tautomeric equilibrium.

  • Polar Protic Solvents: Solvents like water and methanol can form hydrogen bonds with both the N-H and C=O groups of the lactam form, as well as the O-H group of the lactim form. The ability of the solvent to stabilize one tautomer over the other through hydrogen bonding can significantly shift the equilibrium.

  • Polar Aprotic Solvents: Solvents such as DMSO and DMF can act as hydrogen bond acceptors, interacting favorably with the N-H proton of the lactam tautomer.

  • Nonpolar Solvents: In nonpolar solvents like chloroform and cyclohexane, the equilibrium is more likely to reflect the intrinsic relative stabilities of the isolated tautomers, often favoring the less polar lactim form or promoting self-association through hydrogen bonding.

The following diagram illustrates the tautomeric equilibrium and the key influencing factors.

Tautomerism cluster_lactam Lactam Form (5-Iodo-3-nitro-1H-pyridin-2-one) cluster_lactim Lactim Form (this compound) cluster_factors Influencing Factors Lactam Structure of Lactam Lactim Structure of Lactim Lactam->Lactim Proton Transfer Solvent Solvent Polarity (H-Bonding) Solvent->Lactam Solvent->Lactim Substituents Electronic Effects (-NO2, -I) Substituents->Lactam Substituents->Lactim pH pH pH->Lactam pH->Lactim

Caption: Tautomeric equilibrium of this compound.

Experimental Characterization of Tautomeric Equilibrium

A multi-pronged spectroscopic approach is essential for the unambiguous characterization of the tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the lactam and lactim forms.

¹H NMR:

  • Lactam (Pyridone) Form: Expect to observe a broad signal for the N-H proton, typically in the range of 10-13 ppm. The chemical shifts of the ring protons will be indicative of a diene-like system.

  • Lactim (Pyridinol) Form: The O-H proton will give a sharp signal, the chemical shift of which is solvent-dependent. The ring protons will exhibit chemical shifts characteristic of an aromatic pyridine ring.

¹³C NMR:

  • Lactam (Pyridone) Form: The most telling signal is the C=O carbon, which will appear significantly downfield, typically in the range of 160-180 ppm.

  • Lactim (Pyridinol) Form: The carbon bearing the hydroxyl group (C-OH) will resonate at a chemical shift typical for an aromatic carbon attached to an oxygen, generally in the 150-160 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer.

  • Lactam (Pyridone) Form: A strong absorption band corresponding to the C=O stretching vibration will be observed in the region of 1650-1690 cm⁻¹. The N-H stretching vibration will appear as a broad band around 3400 cm⁻¹.

  • Lactim (Pyridinol) Form: The O-H stretching vibration will be visible as a broad band in the 3200-3600 cm⁻¹ region. The absence of a strong carbonyl absorption is a key indicator of the lactim form.

UV-Vis Spectroscopy

The electronic transitions of the two tautomers differ, leading to distinct UV-Vis absorption spectra.

  • Lactam (Pyridone) Form: Typically exhibits a π → π* transition at a longer wavelength compared to the lactim form due to the extended conjugation of the enone system.

  • Lactim (Pyridinol) Form: The absorption spectrum will resemble that of a substituted pyridine, with characteristic aromatic π → π* transitions at shorter wavelengths.

Experimental Protocol: Solvent-Dependent NMR Study

This protocol outlines a systematic approach to investigating the influence of solvent polarity on the tautomeric equilibrium of this compound.

Objective: To determine the relative populations of the lactam and lactim tautomers in various solvents using ¹H NMR spectroscopy.

Materials:

  • This compound

  • Deuterated solvents: Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD)

  • NMR tubes

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound.

    • Prepare three separate NMR samples by dissolving the compound in 0.6 mL of each deuterated solvent (CDCl₃, DMSO-d₆, and CD₃OD).

    • Ensure complete dissolution. Gentle warming may be necessary for some solvents.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum for each sample at a constant temperature (e.g., 298 K).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate all signals corresponding to the ring protons and the N-H/O-H protons for both tautomers.

  • Data Analysis:

    • Identify the characteristic signals for the lactam and lactim forms in each spectrum.

    • Calculate the mole fraction of each tautomer by comparing the integration of non-exchangeable ring proton signals unique to each form.

    • The tautomeric equilibrium constant (KT) can be calculated as: KT = [Lactim] / [Lactam].

The following workflow diagram illustrates the experimental process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis Prep1 Weigh 5mg of This compound Prep2 Dissolve in 0.6mL of CDCl3, DMSO-d6, CD3OD Prep1->Prep2 Prep3 Transfer to NMR Tubes Prep2->Prep3 Acq1 Acquire 1H NMR Spectra (400 MHz, 298 K) Prep3->Acq1 Ana1 Identify Lactam & Lactim Signals Acq1->Ana1 Ana2 Integrate Proton Signals Ana1->Ana2 Ana3 Calculate Mole Fractions and KT Ana2->Ana3

Caption: Workflow for solvent-dependent NMR analysis.

Data Interpretation and Expected Outcomes

Tabulated Spectroscopic Data (Hypothetical)

The following table summarizes the expected spectroscopic data for the two tautomers.

Spectroscopic TechniqueLactam (Pyridone) FormLactim (Pyridinol) Form
¹H NMR (ppm) N-H: 10-13 (broad)O-H: 5-9 (sharp, solvent-dependent)
Ring Protons: Olefinic regionRing Protons: Aromatic region
¹³C NMR (ppm) C=O: 160-180C-OH: 150-160
IR (cm⁻¹) C=O stretch: 1650-1690O-H stretch: 3200-3600 (broad)
N-H stretch: ~3400 (broad)
UV-Vis (λmax, nm) Longer wavelength π → πShorter wavelength π → π
Predicted Tautomeric Preference

Given the strong electron-withdrawing nature of the nitro and iodo substituents, it is anticipated that the equilibrium for this compound will be significantly influenced. In polar aprotic solvents like DMSO, which can effectively solvate the N-H proton of the lactam form, a higher population of this tautomer is expected. Conversely, in nonpolar solvents, the less polar lactim form may be more favored. The precise position of the equilibrium will be a quantifiable outcome of the proposed experimental work.

Conclusion and Future Directions

The tautomerism of this compound is a nuanced phenomenon governed by a delicate interplay of electronic, steric, and solvent effects. A thorough understanding of this equilibrium is paramount for predicting its reactivity, designing synthetic routes, and elucidating its potential as a pharmacophore. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of its tautomeric behavior.

Future research could explore the impact of pH on the tautomeric equilibrium, as protonation or deprotonation of the molecule will undoubtedly have a profound effect. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable theoretical insights into the relative stabilities of the tautomers and the transition state for their interconversion, further enriching our understanding of this fascinating molecular system.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Iodo-3-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Novel Biaryl Scaffolds in Drug Discovery

The Suzuki-Miyaura coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its robustness, functional group tolerance, and relatively mild conditions.[1][2] First developed in the late 1970s, this palladium-catalyzed cross-coupling of an organoboron species with an organic halide has become one of the most frequently utilized reactions in the pharmaceutical industry for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl motifs.[3][4]

The substrate, 5-Iodo-3-nitropyridin-2-ol, is a valuable building block for medicinal chemistry. The pyridinol core is a common feature in bioactive molecules, and the strategic placement of iodo, nitro, and hydroxyl groups offers multiple points for diversification. The electron-withdrawing nitro group can enhance the reactivity of the C-I bond towards oxidative addition, while the hydroxyl and nitro functionalities provide handles for subsequent chemical transformations. However, the presence of the acidic proton on the pyridinol ring (which exists in tautomeric equilibrium with its 2-pyridone form) and the potential for the nitrogen lone pair to coordinate with the palladium catalyst can present unique challenges.[5][6]

This guide provides a comprehensive overview of the Suzuki-Miyaura reaction as applied to this compound. It details the underlying mechanism, offers a robust starting protocol for researchers, discusses key parameter optimization, and provides a troubleshooting guide to navigate potential synthetic hurdles.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction lies in a well-understood palladium catalytic cycle. The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The catalyst, typically a Pd(0) complex, is the central player that facilitates the bond formation between the two organic partners.

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of this compound. This is often the rate-determining step of the reaction.[1][7] This process oxidizes the palladium from the Pd(0) to the Pd(II) state, forming a square planar organopalladium(II) complex. The reactivity of organic halides in this step generally follows the trend I > Br > Cl.[7]

  • Transmetalation : In this step, the organic group from the boronic acid (or its ester) is transferred to the palladium(II) complex, displacing the halide. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate complex.[7][9]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond between the two organic partners attached to the palladium center. This concerted step results in the desired biaryl product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdi Oxidative Addition pd0->pdi pd_complex R¹-Pd(II)L₂-X (Palladium(II) Complex) pdi->pd_complex pdii Transmetalation (Base-mediated) pd_complex->pdii pd_intermediate R¹-Pd(II)L₂-R² pdii->pd_intermediate pdiii Reductive Elimination pd_intermediate->pdiii pdiii->pd0 Regenerates Catalyst product R¹-R² (Coupled Product) pdiii->product substrate R¹-X (this compound) substrate->pdi boronic R²-B(OH)₂ (Organoboron Reagent) base Base (e.g., K₃PO₄) boronic->base boronate [R²-B(OH)₃]⁻ base->boronate Activation boronate->pdii

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid. Note: All operations should be performed by trained professionals in a controlled laboratory environment using appropriate personal protective equipment (PPE). Reactions should be conducted in a well-ventilated fume hood.

Materials and Reagents
  • This compound (1.0 equiv)[11]

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a modern precatalyst system (e.g., XPhos Pd G2, 2 mol%)[3]

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture, 4:1 v/v)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

  • Ethyl acetate (EtOAc), brine, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Experimental Workflow Diagram

Experimental_Workflow prep 1. Preparation & Setup setup Add this compound, boronic acid, base, and catalyst to a dry Schlenk flask. prep->setup evac Evacuate and backfill the flask with Argon or Nitrogen (repeat 3x). inert 2. Inert Atmosphere inert->evac solvent Add degassed solvent mixture via syringe. reaction 3. Reaction Execution reaction->solvent heat Heat to 80-100 °C with vigorous stirring. solvent->heat monitor Monitor progress by TLC or LC-MS (typically 4-24 h). heat->monitor cool Cool reaction to room temperature. workup 4. Work-up workup->cool extract Dilute with water and extract with an organic solvent (e.g., EtOAc). cool->extract wash Wash combined organic layers with brine. extract->wash dry Dry over Na₂SO₄, filter, and concentrate under reduced pressure. wash->dry column Purify crude product by flash column chromatography. purify 5. Purification & Analysis purify->column char Characterize the pure product (NMR, MS). column->char

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure

  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base (K₃PO₄), and the palladium catalyst.[12]

  • Establish Inert Atmosphere : Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[13]

  • Solvent Addition : Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane and water) to the flask. Solvents should be degassed beforehand by bubbling with an inert gas for 20-30 minutes.[1]

  • Reaction : Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80–100 °C).

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete upon consumption of the limiting starting material (typically the iodo-pyridine).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[13]

  • Isolation : Combine the organic layers, wash with brine to remove residual water and inorganic salts, and then dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[8]

  • Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.

Parameter Optimization and Discussion

The success of a Suzuki-Miyaura coupling, especially with challenging heterocyclic substrates, is highly dependent on the careful selection of reaction parameters.[13] The following table summarizes key variables and provides insights for optimizing the reaction with this compound.

ParameterOptions & ConsiderationsRationale & Field Insights
Palladium Catalyst Traditional: Pd(PPh₃)₄, PdCl₂(dppf)Modern Precatalysts: Buchwald Ligands (XPhos, SPhos), PEPPSI-iPr[3][9]Nitrogen-containing heterocycles can act as ligands and inhibit the catalyst.[5][14] Bulky, electron-rich phosphine ligands (like those from Buchwald) or N-heterocyclic carbene (NHC) ligands (in PEPPSI catalysts) are often superior as they promote fast reductive elimination and prevent catalyst deactivation.[2][3][15]
Base Carbonates: K₂CO₃, Cs₂CO₃Phosphates: K₃PO₄Fluorides: CsF, KF[9][16]The choice of base is critical. K₃PO₄ is often an excellent choice for heteroaryl couplings as it is strong enough to facilitate transmetalation but generally avoids base-mediated side reactions.[5][17] Cs₂CO₃ can be more effective for less reactive partners due to its higher solubility. The acidic proton of the pyridinol substrate makes strong alkoxide bases (e.g., NaOtBu) less ideal unless carefully controlled.
Solvent Ethers: 1,4-Dioxane, THFAromatics: TolueneAmides: DMF[9]A polar aprotic solvent is typically used, often with a small amount of water. The water helps to dissolve the inorganic base and can play a role in the transmetalation step.[9] 1,4-Dioxane/water is a very common and effective system. For some substrates, anhydrous conditions with a more soluble organic base may be necessary.[18]
Temperature 60 °C to 110 °CMost Suzuki couplings require heating to overcome the activation energy barriers, particularly for the oxidative addition step with less reactive halides. A temperature of 80-100 °C is a good starting point.
Boron Reagent Boronic Acids (R-B(OH)₂)Boronic Esters (e.g., pinacol esters)[9]Boronic acids are the most common and are often sufficient. Boronic esters can offer greater stability and are useful if the corresponding boronic acid is prone to protodeboronation (decomposition).[18]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvents.3. Inappropriate base or solvent.4. Catalyst inhibition by the pyridine nitrogen.[5]1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Thoroughly degas all solvents before use.3. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).4. Switch to a more robust catalyst system with bulky, electron-rich ligands (e.g., XPhos or SPhos precatalysts).[3]
Protodeboronation The boronic acid is unstable under the reaction conditions and is replaced by a hydrogen atom.1. Use the boronic acid in a larger excess (1.5-2.0 equiv).2. Switch to a more stable boronic ester (e.g., pinacol ester).3. Use milder conditions (lower temperature, shorter reaction time) if possible.
Homocoupling of Boronic Acid Oxygen in the reaction mixture can promote the oxidative coupling of the boronic acid to form R²-R².Improve degassing of the reaction mixture and maintain a strict inert atmosphere throughout the reaction.
Difficult Purification Residual palladium catalyst or ligands complicating purification.1. After the aqueous work-up, wash the organic layer with an aqueous solution of a sulfur-based scavenger (e.g., sodium diethyldithiocarbamate) to remove palladium.2. Use a silica plug or activated carbon treatment before column chromatography.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing complex hetero-biaryl molecules crucial for drug discovery and development. A thorough understanding of the reaction mechanism, coupled with careful selection of the catalyst, base, and solvent, is paramount for success. While nitrogen-containing heterocycles can be challenging substrates, modern catalyst systems have made these transformations more reliable and efficient. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively utilize this important reaction.

References

Application Notes & Protocols: Sonogashira Coupling of 5-Iodo-3-nitropyridin-2-ol with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Synthesizing High-Value Pyridine Scaffolds

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1] This powerful transformation, which couples terminal alkynes with aryl or vinyl halides, is catalyzed by a synergistic system of palladium and copper.[2][3] Its utility is particularly pronounced in pharmaceutical and materials science, where the construction of complex molecular architectures is paramount.[4] The reaction's tolerance of a wide array of functional groups and its typically mild conditions have cemented its role in the synthesis of natural products, biologically active molecules, and conjugated polymers.[4][5]

This guide provides a detailed examination and a robust protocol for a specific, high-value transformation: the Sonogashira coupling of 5-Iodo-3-nitropyridin-2-ol. This substrate is a highly functionalized pyridine ring, a privileged scaffold in medicinal chemistry. The resulting 5-alkynyl-3-nitropyridin-2-ol derivatives are versatile intermediates for the development of novel therapeutics. The presence of the nitro group, a strong electron-withdrawing group, significantly activates the C-I bond towards the initial oxidative addition step in the catalytic cycle. This guide will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and offer comprehensive troubleshooting advice for researchers, scientists, and drug development professionals.

Reaction Mechanism and Key Considerations

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[6]

  • Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the carbon-iodine bond of the this compound.[6] The reactivity of aryl halides in this step follows the order I > Br > Cl, making the iodo-substituted pyridine an excellent substrate for coupling under mild conditions.[1][7]

  • Copper Cycle : Concurrently, the terminal alkyne reacts with the copper(I) iodide co-catalyst in the presence of an amine base to form a copper acetylide species.[8] This step increases the nucleophilicity of the alkyne.

  • Transmetalation : The copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step called transmetalation, regenerating the copper catalyst.[6][8]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated pyridine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[9]

The amine base (e.g., triethylamine) plays a crucial dual role: it acts as a proton scavenger to neutralize the HI formed during the reaction and facilitates the deprotonation of the terminal alkyne.[1][10]

Sonogashira_Mechanism Fig. 1: The Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(I) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl_complex Ar-Pd(II)L₂(C≡CR') transmetalation->pd_alkynyl_complex cu_catalyst Cu(I)I transmetalation->cu_catalyst reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 product Ar-C≡CR' reductive_elimination->product alkyne_activation Alkyne Activation cu_catalyst->alkyne_activation cu_acetylide Cu(I)-C≡CR' alkyne_activation->cu_acetylide base_h Base-H⁺ I⁻ alkyne_activation->base_h cu_acetylide->transmetalation aryl_halide Ar-I aryl_halide->oxidative_addition terminal_alkyne H-C≡CR' terminal_alkyne->alkyne_activation base Base (e.g., Et₃N) base->alkyne_activation

A simplified representation of the interconnected catalytic cycles.

Detailed Experimental Protocol

This protocol outlines a general procedure for the coupling of this compound with a representative terminal alkyne, phenylacetylene. The stoichiometry and reaction times may require optimization for different alkynes.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)[2]

  • Copper(I) Iodide (CuI) (0.05 equiv)[1]

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Ethyl acetate (EtOAc) for workup and chromatography

  • Hexanes for chromatography

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Oven-dried Schlenk flask or round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert atmosphere line (Argon or Nitrogen)[11]

  • Syringes and needles

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for workup and column chromatography[12]

Step-by-Step Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).[13]

  • Inert Atmosphere : Seal the flask with a rubber septum, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11] A rigorously inert atmosphere is critical to prevent catalyst decomposition and the unwanted homocoupling of the alkyne.[7]

  • Solvent and Base Addition : Under a positive pressure of inert gas, add anhydrous, degassed THF (to make a ~0.2 M solution based on the aryl iodide) and anhydrous, degassed triethylamine (3.0 equiv) via syringe.[14] Stir the resulting suspension for 10 minutes at room temperature. The mixture will typically turn from a pale suspension to a yellowish or reddish solution.

  • Alkyne Addition : Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction Monitoring : Stir the reaction at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate/hexanes as the eluent).[15] The reaction is typically complete within 2-6 hours, depending on the alkyne's reactivity. Gentle heating (e.g., 40-50 °C) may be required for less reactive alkynes.[16]

  • Workup : Once the starting material is consumed as indicated by TLC, quench the reaction by adding saturated aqueous NH₄Cl solution.[15] Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction : Wash the organic layer sequentially with saturated aqueous NH₄Cl, water, and finally brine.[12]

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[14]

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-alkynyl-3-nitropyridin-2-ol product.[13]

Illustrative Results: Scope of Terminal Alkynes

The developed protocol is effective for a range of terminal alkynes, demonstrating its versatility. The following table presents representative, illustrative data for the coupling of this compound with various alkynes.

EntryTerminal Alkyne (R')ProductRepresentative Yield*
1Phenylacetylene
alt text-3-nitropyridin-2-ol)
88%
21-Hexyne
alt text-3-nitropyridin-2-ol)
92%
3Trimethylsilylacetylene
alt textethynyl)-3-nitropyridin-2-ol)
85%
42-Methyl-3-butyn-2-ol
alt text-3-nitropyridin-2-ol)
90%

*Yields are illustrative and represent isolated yields after purification for well-optimized reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Catalyst Inactivity : Pd(0) catalyst has decomposed (often indicated by the formation of black precipitate, "palladium black").[11] 2. Poor Reagent Quality : Impurities in solvents, base, or starting materials; oxidized CuI.[7] 3. Insufficient Degassing : Oxygen in the reaction vessel has poisoned the catalyst.[11]1. Use a fresh, high-quality source of the palladium catalyst. Ensure it is handled under an inert atmosphere. 2. Use anhydrous, high-purity solvents. Distill amine bases before use if necessary. Use freshly opened or properly stored CuI.[11] 3. Ensure the reaction setup is rigorously purged with an inert gas. Use freeze-pump-thaw cycles for solvents for maximum degassing.[17]
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of Oxygen : Oxygen promotes the oxidative dimerization of the copper acetylide.[7] 2. High Copper Loading : Excess CuI can accelerate the rate of homocoupling.[11]1. Maintain strictly anaerobic conditions throughout the entire procedure. 2. Reduce the amount of CuI catalyst (e.g., to 1-2 mol%). 3. Add the alkyne slowly to the reaction mixture to keep its instantaneous concentration low.[11] 4. Consider a copper-free Sonogashira protocol if the problem persists.[5]
Reaction Stalls or is Sluggish 1. Sub-optimal Temperature : The substrate or alkyne may be sterically hindered or electronically deactivated, requiring more energy. 2. Poor Solvent Choice : The solvent may not be optimal for solubility or may coordinate to the catalyst.[18]1. Gently heat the reaction mixture (e.g., 40-60 °C) and monitor by TLC.[16] Avoid excessively high temperatures which can cause catalyst decomposition. 2. Screen alternative solvents such as DMF or NMP, particularly for challenging substrates.[19]

Safety Precautions

  • Reagent Handling : Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents : Anhydrous solvents like THF can form explosive peroxides and should be handled with care. Triethylamine is a corrosive and flammable base.

  • Inert Atmosphere : When working with Schlenk lines, be mindful of pressure differentials to avoid implosion or explosion of glassware.

  • Waste Disposal : Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional guidelines.

Conclusion

The Sonogashira coupling of this compound offers a reliable and efficient pathway to a valuable class of substituted pyridine building blocks. The protocol detailed herein provides a robust starting point for researchers. By understanding the underlying mechanism and paying careful attention to experimental parameters such as reagent quality and the maintenance of an inert atmosphere, scientists can successfully employ this transformation to accelerate their research and development programs. The troubleshooting guide provides practical solutions to common challenges, ensuring a higher probability of success.

References

Application Notes & Protocols: A Strategic Guide to the Buchwald-Hartwig Amination of 5-Iodo-3-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on the challenging substrate, 5-iodo-3-nitropyridin-2-ol. This reaction is a critical transformation for the synthesis of novel substituted aminopyridines, which are key structural motifs in numerous pharmaceutical agents. The inherent complexities of this substrate, including potential catalyst inhibition by the pyridine nitrogen, the presence of a protic hydroxyl group, and the electronic effects of the nitro group, are addressed through a rationally designed protocol. This guide offers in-depth explanations for the selection of reagents and conditions, a detailed step-by-step protocol, troubleshooting advice, and a mechanistic overview to empower researchers in navigating this advanced cross-coupling reaction.

Introduction: The Significance of Aminopyridines and the Buchwald-Hartwig Reaction

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a wide array of therapeutics targeting diverse biological pathways. The development of efficient and versatile methods for their synthesis is therefore of paramount importance. The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh conditions and have limited substrate scope.[1][2] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between a wide variety of aryl or heteroaryl halides/pseudohalides and amines.[1][3]

The specific substrate, this compound, presents a unique synthetic challenge due to its multifunctional nature. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[4] The acidic proton of the hydroxyl group can interfere with the strongly basic conditions typically employed. Furthermore, the electron-withdrawing nitro group can influence the reactivity of the aryl iodide. A carefully optimized protocol is therefore essential for achieving high yields and purity.

Mechanistic Overview of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[3][5][6] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[6][7]

  • Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The resulting aryl amido complex undergoes reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.[6]

The efficiency of this cycle is highly dependent on the choice of ligand, base, solvent, and temperature. The ligand plays a crucial role in stabilizing the palladium catalyst, promoting both the oxidative addition and reductive elimination steps, and preventing the formation of inactive palladium species.[1][8]

Strategic Considerations for the Amination of this compound

The successful amination of this compound requires careful consideration of the following factors:

  • Catalyst System (Palladium Precursor and Ligand): The choice of ligand is critical to overcome potential catalyst inhibition by the pyridine nitrogen. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, RuPhos, or BrettPhos), are often effective for challenging substrates.[8][9] These ligands promote the desired catalytic cycle over off-cycle pathways. A pre-formed palladium precatalyst can offer improved reliability and reproducibility compared to generating the active catalyst in situ.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. However, strong bases like sodium tert-butoxide can be incompatible with certain functional groups.[5] For substrates with protic functional groups like the hydroxyl on the pyridinol ring, a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often preferred to minimize side reactions.[5]

  • Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly used.[5] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

  • Reaction Temperature: The reaction temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the starting materials or products.

Detailed Experimental Protocol

This protocol provides a starting point for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of the reaction conditions may be necessary for specific amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Ligand (e.g., XPhos)

  • Base (e.g., Cesium Carbonate, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Table 1: Summary of Recommended Reaction Parameters

ParameterRecommended Value/ReagentRationale
Palladium Precatalyst XPhos Pd G3A robust, air- and moisture-stable precatalyst that reliably generates the active Pd(0) species.
Ligand XPhosA bulky, electron-rich biarylphosphine ligand known to be effective for challenging heteroaromatic substrates.[8]
Base Cesium Carbonate (Cs₂CO₃)A moderately strong base compatible with the acidic proton of the pyridinol, minimizing side reactions.[5]
Solvent Anhydrous, Degassed TolueneAn aprotic solvent with good solvating properties for the reagents and a suitable boiling point for the reaction.
Temperature 100-110 °CA typical temperature range to ensure a reasonable reaction rate without causing degradation.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent the oxidation and deactivation of the palladium catalyst.[10]

Experimental Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification prep_reagents Weigh this compound, amine, Cs2CO3, Pd precatalyst, and ligand into a Schlenk tube. add_solvent Add anhydrous, degassed toluene via syringe. prep_reagents->add_solvent 1 degas Degas the mixture with argon or nitrogen. add_solvent->degas 2 heat Heat the reaction mixture to 100-110 °C with stirring. degas->heat 3 cool Cool the reaction to room temperature. heat->cool Monitor by TLC/LC-MS filter Dilute with an organic solvent and filter through celite. cool->filter 4 extract Perform aqueous work-up (water and brine wash). filter->extract 5 dry Dry the organic layer over anhydrous Na2SO4 or MgSO4. extract->dry 6 purify Concentrate and purify by flash column chromatography. dry->purify 7

Caption: A schematic overview of the experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the amine (1.2-1.5 equiv), cesium carbonate (2.0-2.5 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and the ligand (e.g., XPhos, 1-5 mol%).

  • Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed toluene (or 1,4-dioxane) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound.

  • Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 5-10 minutes.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired aminated product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to exposure to air or moisture. 2. Catalyst inhibition by the pyridine substrate. 3. Insufficiently degassed solvent/reagents. 4. Low reaction temperature.1. Use a fresh batch of palladium precatalyst and ligand. Ensure all glassware is oven-dried. 2. Screen different bulky, electron-rich ligands (e.g., RuPhos, BrettPhos). Increase catalyst and ligand loading. 3. Ensure thorough degassing of the solvent and reaction mixture. 4. Increase the reaction temperature in increments of 10 °C.
Formation of Side Products 1. Hydrodehalogenation (replacement of iodine with hydrogen). 2. Homocoupling of the starting material. 3. Decomposition of starting material or product at high temperatures.1. Ensure an inert atmosphere is maintained throughout the reaction. 2. This can be ligand-dependent; screen alternative ligands. 3. Lower the reaction temperature and monitor the reaction closely.
Difficulty in Purification 1. Product is highly polar. 2. Presence of persistent impurities.1. Use a more polar eluent system for column chromatography. Consider reverse-phase chromatography if necessary. 2. Re-evaluate the work-up procedure. An acid or base wash may help to remove certain impurities.

Safety Considerations

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere.

  • Bases: Cesium carbonate is a strong base and an irritant. Avoid contact with skin and eyes.

  • Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Work in a well-ventilated area and away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when performing this reaction.

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet feasible transformation that provides access to valuable substituted aminopyridine building blocks. A rational approach to the selection of the catalyst system, base, and reaction conditions is crucial for success. The protocol and troubleshooting guide presented herein provide a solid foundation for researchers to develop and optimize this important C-N bond-forming reaction for their specific applications in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Substituted 3-Nitropyridines using 5-Iodo-3-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Substituted 3-Nitropyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile make it a privileged structure. The introduction of a nitro group, particularly at the 3-position, creates a versatile chemical handle and modulates the electronic properties of the pyridine ring, rendering it susceptible to a variety of synthetic transformations.[1][2][3] These substituted 3-nitropyridines are crucial intermediates in the synthesis of a wide range of biologically active molecules, including potent inhibitors of kinases and other enzymes implicated in cancer and inflammatory diseases. This guide provides detailed protocols for the synthesis of diverse substituted 3-nitropyridines, leveraging the highly adaptable starting material, 5-iodo-3-nitropyridin-2-ol.

The Keystone Intermediate: this compound

This compound is a particularly strategic starting material for several reasons. The iodo group at the 5-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The nitro group at the 3-position activates the ring for nucleophilic aromatic substitution and can be readily reduced to an amino group for further derivatization. The hydroxyl group at the 2-position can be exploited for further functionalization or can be removed if desired. This trifunctional handle provides medicinal chemists with a powerful platform for generating diverse libraries of novel compounds.

I. Synthesis of the Starting Material: this compound

A plausible synthetic route to this compound involves a two-step sequence starting from the commercially available 2-hydroxypyridine.

Step 1: Iodination of 2-Hydroxypyridine

The direct iodination of 2-hydroxypyridine can be achieved using various iodinating agents. A common and effective method involves the use of iodine in the presence of an oxidizing agent.

Protocol 1: Synthesis of 2-Hydroxy-5-iodopyridine

  • Materials: 2-Hydroxypyridine, Iodine (I₂), Periodic acid dihydrate (H₅IO₆), Acetic acid, Water, Sulfuric acid.

  • Procedure:

    • In a round-bottom flask, dissolve 2-hydroxypyridine in a mixture of acetic acid and water.

    • Add periodic acid dihydrate and iodine to the solution.

    • Carefully add concentrated sulfuric acid dropwise while stirring.

    • Heat the reaction mixture at a suitable temperature (e.g., 80 °C) and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-hydroxy-5-iodopyridine.[4]

Step 2: Nitration of 2-Hydroxy-5-iodopyridine

The subsequent nitration of 2-hydroxy-5-iodopyridine is a critical step. The directing effects of the hydroxyl and iodo groups will favor the introduction of the nitro group at the 3-position.

Protocol 2: Synthesis of this compound

  • Materials: 2-Hydroxy-5-iodopyridine, Fuming nitric acid, Concentrated sulfuric acid.

  • Procedure:

    • In a flask cooled in an ice-salt bath, carefully add 2-hydroxy-5-iodopyridine to concentrated sulfuric acid.

    • Slowly add fuming nitric acid dropwise to the cooled mixture, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the resulting precipitate by filtration, wash thoroughly with cold water to remove any residual acid, and dry to obtain this compound.

II. Palladium-Catalyzed Cross-Coupling Reactions of this compound

The presence of the iodo group at the 5-position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

A. Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-3-nitropyridin-2-ols

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5][6] This reaction is instrumental in synthesizing biaryl compounds, which are prevalent in many pharmaceutical agents.

Rationale for Protocol Design:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common and effective pre-catalyst that generates the active Pd(0) species in situ.[7]

  • Base: A base is required to activate the boronic acid for transmetalation.[8] Potassium carbonate (K₂CO₃) is a widely used and effective base for this purpose.

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. A 1,4-dioxane/water mixture is a common choice.[5]

Experimental Workflow for Suzuki-Miyaura Coupling

start Start setup Reaction Setup: - this compound - Arylboronic acid - Pd(PPh3)4 - K2CO3 - 1,4-Dioxane/Water start->setup degas Degas with N2/Ar setup->degas heat Heat to 80-100 °C degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product 5-Aryl-3-nitropyridin-2-ol purify->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • Materials: this compound, Arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), 1,4-Dioxane, Water.

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-nitropyridin-2-ol.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid5-Phenyl-3-nitropyridin-2-ol85-95
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-3-nitropyridin-2-ol80-90
33-Fluorophenylboronic acid5-(3-Fluorophenyl)-3-nitropyridin-2-ol75-85
B. Buchwald-Hartwig Amination: Synthesis of 5-(Arylamino)-3-nitropyridin-2-ols

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] It provides a direct route to arylamines from aryl halides.

Rationale for Protocol Design:

  • Catalyst and Ligand: The choice of ligand is crucial in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos or SPhos are often highly effective in promoting the coupling of a wide range of amines.[11][12] A common palladium precursor is Pd₂(dba)₃.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a frequently used and effective base for this transformation.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Catalytic Cycle for Buchwald-Hartwig Amination

pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition pd2_complex Ar-Pd(II)-I(L2) oxidative_addition->pd2_complex amine_coordination Amine Coordination (R2NH) pd2_complex->amine_coordination pd_amido_complex [Ar-Pd(II)-NHR2(L2)]+I- amine_coordination->pd_amido_complex deprotonation Deprotonation (Base) pd_amido_complex->deprotonation pd_amido Ar-Pd(II)-NR2(L2) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR2 reductive_elimination->product

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • Materials: this compound, Amine (primary or secondary), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), Sodium tert-butoxide (NaOtBu), Anhydrous toluene.

  • Procedure:

    • To a dry Schlenk tube, add Pd₂(dba)₃ (0.01-0.02 equiv) and XPhos (0.02-0.04 equiv).

    • Add anhydrous toluene and stir for a few minutes.

    • Add this compound (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

    • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Table 2: Representative Buchwald-Hartwig Amination Reactions

EntryAmineProductExpected Yield (%)
1Morpholine5-(Morpholino)-3-nitropyridin-2-ol80-90
2Aniline5-(Phenylamino)-3-nitropyridin-2-ol70-85
3Benzylamine5-(Benzylamino)-3-nitropyridin-2-ol75-88
C. Sonogashira Coupling: Synthesis of 5-Alkynyl-3-nitropyridin-2-ols

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is invaluable for accessing alkynyl-substituted heterocycles.

Rationale for Protocol Design:

  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium(0) complex and a copper(I) salt (e.g., CuI).[13] Pd(PPh₃)₂Cl₂ is a common palladium pre-catalyst.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used both as a base and often as the solvent or co-solvent.[13]

  • Solvent: Anhydrous solvents like THF or DMF are typically used.

Experimental Workflow for Sonogashira Coupling

start Start setup Reaction Setup: - this compound - Terminal Alkyne - Pd(PPh3)2Cl2 - CuI - Triethylamine - THF start->setup degas Degas with N2/Ar setup->degas reaction Stir at RT to 50 °C degas->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product 5-Alkynyl-3-nitropyridin-2-ol purify->product

Caption: Workflow for Sonogashira Coupling.

Protocol 5: General Procedure for Sonogashira Coupling

  • Materials: this compound, Terminal alkyne, Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], Copper(I) iodide (CuI), Triethylamine (TEA), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

    • Add anhydrous THF and triethylamine.

    • Add the terminal alkyne (1.2 equiv) dropwise to the mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC.

    • Once the reaction is complete, filter the mixture through Celite and wash the pad with ethyl acetate.

    • Wash the combined filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Table 3: Representative Sonogashira Coupling Reactions

EntryTerminal AlkyneProductExpected Yield (%)
1Phenylacetylene5-(Phenylethynyl)-3-nitropyridin-2-ol80-90
2Ethynyltrimethylsilane5-((Trimethylsilyl)ethynyl)-3-nitropyridin-2-ol85-95
3Propargyl alcohol5-(3-Hydroxyprop-1-yn-1-yl)-3-nitropyridin-2-ol70-80

III. Conclusion

This compound serves as a highly effective and versatile platform for the synthesis of a diverse range of substituted 3-nitropyridines. The palladium-catalyzed cross-coupling methodologies detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—provide reliable and modular routes to introduce aryl, amino, and alkynyl functionalities, respectively. These protocols offer researchers and drug development professionals a robust toolkit for the rapid generation of novel chemical entities with significant potential for therapeutic applications. The strategic application of these synthetic methods will undoubtedly continue to fuel innovation in medicinal chemistry and beyond.

IV. References

  • Guidechem. (2020). How is 2-Hydroxy-5-iodopyridine Prepared and Used as an Adsorbent?--INVALID-LINK--

  • Kharbach, A., et al. (2020). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 25(12), 2836. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. --INVALID-LINK--

  • Bakke, J. M. (2001). Nitropyridines, Their Synthesis and Reactions. ResearchGate. --INVALID-LINK--

  • Matsuoka, Y., et al. (2018). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 23(11), 2991. --INVALID-LINK--

  • Santa Cruz Biotechnology, Inc. (n.d.). 2-Hydroxy-5-iodo-3-nitropyridine. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Hydroxy-3-iodo-5-nitropyridine. --INVALID-LINK--

  • Chem-Impex International Inc. (n.d.). 2-hydroxy-3-iodo-5-nitropyridine. --INVALID-LINK--

  • Fisher Scientific. (n.d.). 2-Hydroxy-5-iodopyridine, 97%. --INVALID-LINK--

  • PubChem. (n.d.). 2-Hydroxy-5-iodopyridine. --INVALID-LINK--

  • Kim, J. H., et al. (2008). 2-Iodo-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2377. --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. --INVALID-LINK--

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. --INVALID-LINK--

  • BenchChem. (2025). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives. --INVALID-LINK--

  • Chem-Impex International Inc. (n.d.). 2-Hydroxy-5-iodopyridine. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Hydroxy-5-iodopyridine 97%. --INVALID-LINK--

  • Wikipedia. (n.d.). Sonogashira coupling. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. --INVALID-LINK--

  • Porzelle, A., et al. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Letters, 11(1), 233–236. --INVALID-LINK--

  • Lipshutz, B. H., & Ghorai, S. (2014). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. The Journal of Organic Chemistry, 79(10), 4348–4358. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--

  • Amijs, C. H. M., et al. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 13(12), 3165–3201. --INVALID-LINK--

  • ResearchGate. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. --INVALID-LINK--

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. --INVALID-LINK--

  • Beilstein-Institut. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 226–232. --INVALID-LINK--

  • ResearchGate. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. --INVALID-LINK--

  • World Wide Journal of Multidisciplinary Research and Development. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. --INVALID-LINK--

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!--INVALID-LINK--

  • Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102871. --INVALID-LINK--

  • Khan, A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7357. --INVALID-LINK--

  • Graham, D., & Seela, F. (2012). Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 1, Unit1.27. --INVALID-LINK--

References

Application Notes & Protocols: Leveraging 5-Iodo-3-nitropyridin-2-ol for Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important targets in modern drug discovery.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Central to this effort is the availability of versatile chemical scaffolds that enable the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The pyridinone core is a privileged structure in medicinal chemistry, valued for its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[3][4] This guide provides an in-depth examination of 5-Iodo-3-nitropyridin-2-ol , a highly functionalized building block, detailing its strategic application in the synthesis of novel kinase inhibitors. We will explore its reactivity and provide detailed protocols for its use in cornerstone synthetic transformations.

The Strategic Value of this compound in Kinase Inhibitor Design

The utility of this compound stems from its unique arrangement of three distinct functional groups, each offering a handle for controlled, sequential chemical modification. This trifecta of reactivity allows for the construction of complex molecular architectures suitable for targeting the highly conserved ATP pocket of protein kinases.

  • The 2-ol (2-pyridinone) Moiety : This group is critical for biological activity. It acts as a bioisostere for amide or phenol rings and can serve as both a hydrogen bond donor and acceptor.[3][4] This allows it to form crucial interactions with the "hinge region" of the kinase, a conserved backbone of amino acids that anchors ATP and many competitive inhibitors.

  • The 5-Iodo Group : The iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions.[5] This position serves as the primary vector for introducing molecular diversity, allowing for the attachment of various aryl and heteroaryl fragments that can occupy the hydrophobic regions of the ATP-binding site, thereby enhancing potency and modulating selectivity.

  • The 3-Nitro Group : As a strong electron-withdrawing group, the nitro moiety influences the overall electronics of the pyridine ring. More importantly, it serves as a synthetic precursor to an amine.[6] Once reduced, the resulting amino group can be functionalized to extend the molecule towards the solvent-exposed region of the active site, often improving solubility and providing additional interaction points.

Below is a diagram illustrating the key reactive sites of the molecule.

Caption: Key reactive sites of this compound.

Physicochemical Properties
PropertyValueSource
CAS Number 25391-59-7[7]
Molecular Formula C₅H₃IN₂O₃[7]
Molecular Weight 265.99 g/mol [7]
Synonyms 2-Hydroxy-5-iodo-3-nitropyridine; 5-Iodo-3-nitro-1,2-dihydropyridin-2-one[7]

Core Synthetic Protocols and Methodologies

The true power of this compound is realized through its application in robust and versatile chemical reactions. The following sections provide detailed protocols for the most critical transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most powerful method for installing aryl or heteroaryl groups at the 5-position.[8][9] It involves the palladium-catalyzed coupling of the organohalide (5-iodo position) with an organoboron species, typically a boronic acid or boronate ester.[10]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ can be used directly, or a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) can be used, which is reduced in situ. The phosphine ligand (e.g., PPh₃, XPhos) stabilizes the palladium complex and facilitates the catalytic cycle.[11]

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the boronic acid, forming a more nucleophilic "boronate" complex that facilitates the transmetalation step with the palladium center.[10]

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, DMF, Toluene) and water is commonly used. The organic solvent solubilizes the reactants, while water helps dissolve the inorganic base.

G start Combine Reactants: - this compound - Boronic Acid/Ester - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) purge Degas Mixture (Purge with Ar or N₂ for 15 min) start->purge add_pd Add Palladium Catalyst (e.g., Pd(PPh₃)₄) purge->add_pd heat Heat Reaction Mixture (e.g., 80-100 °C for 2-12 h) add_pd->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup (Dilute, Extract with Organic Solvent) monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify product Characterize Final Product (NMR, MS) purify->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio), to achieve a substrate concentration of approximately 0.1 M.

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 equiv).

  • Reaction: Place the sealed vessel in a preheated oil bath at 85-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-3-nitropyridin-2-ol product.

Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly effective method for linking a terminal alkyne to the 5-position of the pyridinone core.[12] This reaction introduces a linear, rigid alkynyl linker, which can be a valuable structural element in kinase inhibitors. The reaction typically employs a dual-catalyst system of palladium and copper.[13]

Causality Behind Experimental Choices:

  • Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species is the primary catalyst that undergoes oxidative addition with the iodo-pyridinone.[13]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation to the palladium center, accelerating the overall catalytic cycle.[13][14]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne and neutralize the HI generated during the reaction.

  • Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred.

Detailed Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv) and the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF). Add the terminal alkyne (1.1-1.3 equiv), followed by copper(I) iodide (CuI) (0.05 equiv) and an amine base like triethylamine (2.0-3.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 1-8 hours).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate in vacuo.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution to remove copper salts, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Nitro Group Reduction to a Primary Amine

The transformation of the 3-nitro group into a 3-amino group unlocks a crucial vector for further derivatization.[6] This amine can be acylated, sulfonated, or used in reductive amination to build out the inhibitor structure. Reduction with tin(II) chloride is a common and reliable laboratory-scale method.

Causality Behind Experimental Choices:

  • Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is an effective and chemoselective reducing agent for aromatic nitro groups in the presence of other reducible functionalities. It works well in acidic protic solvents.

  • Solvent: Ethyl acetate or ethanol are common solvents that solubilize the substrate. Concentrated hydrochloric acid (HCl) is added to facilitate the reduction mechanism.

  • Basification: After the reduction is complete, the reaction mixture is acidic. A strong base (e.g., saturated NaHCO₃ or NaOH solution) is required to neutralize the acid and precipitate tin salts, allowing for the extraction of the free amine product.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the 5-substituted-3-nitropyridin-2-ol (1.0 equiv) in a solvent like ethyl acetate or ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv) to the solution in one portion. If using ethyl acetate, add concentrated HCl (a few drops to 1 equiv) to initiate the reaction.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-70 °C). The reaction is often exothermic.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The product amine will have a significantly different polarity from the starting nitro compound.

  • Workup: Cool the reaction to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9). A thick white precipitate of tin salts will form.

  • Extraction: Filter the entire mixture through a pad of Celite, washing thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting 3-aminopyridin-2-ol is often pure enough for the next step, but can be purified by column chromatography if necessary.

Integrated Synthesis Workflow: From Building Block to Inhibitor

The true synthetic utility is demonstrated by combining these protocols. The diagram below outlines a hypothetical, yet representative, workflow for constructing a kinase inhibitor, starting from this compound.

Caption: A multi-step workflow for kinase inhibitor synthesis.

This integrated approach allows for the systematic and modular construction of a compound library. By varying the arylboronic acid in Step 1 and the carboxylic acid in Step 3, researchers can rapidly generate a diverse set of analogues to build a comprehensive structure-activity relationship (SAR) profile, a cornerstone of modern drug discovery.[2]

References

Application Notes and Protocols for the Synthesis of Biologically Active Compounds from 5-Iodo-3-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Iodo-3-nitropyridin-2-ol Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyridine ring is a privileged structural motif, integral to numerous pharmaceuticals.[1][2] The strategic functionalization of this core allows for the fine-tuning of physicochemical properties and the establishment of critical interactions with biological targets. This compound emerges as a highly versatile and valuable starting material for the synthesis of a diverse array of biologically active compounds. Its utility is rooted in the orthogonal reactivity of its three key functional groups: the iodo group, the nitro group, and the pyridin-2-ol tautomer.

The electron-withdrawing nitro group significantly acidifies the N-H proton of the pyridin-2-ol, influencing its reactivity and potential as a hydrogen bond donor. More importantly, the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr) and can be readily reduced to an amino group, a common pharmacophore in many drug classes.[3][4] The iodo substituent at the 5-position provides a handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of carbon and heteroatom-based substituents.[5] This trifecta of reactivity allows for a modular and efficient approach to building molecular complexity and exploring structure-activity relationships (SAR).

This guide provides detailed protocols for the key transformations of this compound, focusing on palladium-catalyzed cross-coupling reactions and nitro group reduction. The methodologies are designed to be robust and adaptable, providing a solid foundation for researchers engaged in the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies.[6][7][8][9][10]

Strategic Derivatization Pathways

The synthetic utility of this compound can be visualized as a branching pathway, where each functional group serves as a gateway to a distinct class of derivatives. The following diagram illustrates the primary synthetic routes accessible from this versatile starting material.

G A This compound B Suzuki Coupling (C-C bond formation) A->B Pd catalyst, Base R-B(OH)2 C Sonogashira Coupling (C-C bond formation) A->C Pd/Cu catalyst, Base R-C≡CH D Buchwald-Hartwig Amination (C-N bond formation) A->D Pd catalyst, Base R2NH E Nitro Group Reduction (NO2 -> NH2) A->E Reducing Agent (e.g., Fe/HCl, H2/Pd-C) F Nucleophilic Aromatic Substitution (SNA r) A->F Nucleophile (e.g., R-SH, R-OH) G 5-Aryl-3-nitropyridin-2-ol Derivatives B->G Further Functionalization (e.g., Nitro Reduction) H 5-Alkynyl-3-nitropyridin-2-ol Derivatives C->H Further Functionalization (e.g., Nitro Reduction) I 5-Amino-3-nitropyridin-2-ol Derivatives D->I Further Functionalization (e.g., Nitro Reduction) J 5-Iodo-3-aminopyridin-2-ol Derivatives E->J Further Functionalization (e.g., Acylation, Alkylation) K 5-Thio/Oxy-3-nitropyridin-2-ol Derivatives F->K Further Functionalization (e.g., Nitro Reduction) G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Combine this compound, boronic acid, base, and solvent in a reaction vessel. B Degas the mixture by bubbling with an inert gas (Ar or N2) for 15-20 minutes. A->B C Add the palladium catalyst and ligand under a positive pressure of inert gas. B->C D Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. C->D E Monitor the reaction progress by TLC or LC-MS. D->E F Upon completion, cool the reaction mixture to room temperature. E->F G Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. F->G H Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate. G->H I Concentrate under reduced pressure and purify the crude product by flash column chromatography. H->I G cluster_0 Method A: Catalytic Hydrogenation cluster_1 Method B: Metal-Mediated Reduction cluster_2 Work-up and Purification A Dissolve the nitro-pyridine derivative in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). B Add a palladium on carbon (Pd/C) catalyst (5-10 wt%). A->B C Place the reaction vessel under an atmosphere of hydrogen gas (balloon or Parr shaker). B->C D Stir vigorously at room temperature until the reaction is complete. C->D I Filter the reaction mixture to remove the catalyst or metal salts. D->I E Suspend the nitro-pyridine derivative in a mixture of ethanol and water. F Add iron powder (Fe) or tin(II) chloride (SnCl2) and an acid (e.g., HCl or acetic acid). E->F G Heat the reaction mixture to reflux. F->G H Monitor the reaction by TLC or LC-MS. G->H H->I J Neutralize the filtrate with a base (e.g., NaHCO3 or Na2CO3). I->J K Extract the product with an organic solvent. J->K L Dry the organic layer, concentrate, and purify if necessary. K->L

References

Application Notes & Protocols: 5-Iodo-3-nitropyridin-2-ol as a Strategic Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the Substituted Pyridinol Scaffold

In the landscape of modern drug discovery, nitrogen-containing heterocycles are privileged scaffolds due to their ability to form key interactions with biological targets. Among these, the pyridin-2-ol (or 2-pyridone) framework is a recurring motif in a multitude of bioactive molecules, including potent kinase inhibitors.[1][2] The strategic functionalization of this core structure allows for the precise tuning of a compound's physicochemical properties and its binding affinity to a target.

5-Iodo-3-nitropyridin-2-ol emerges as a particularly valuable intermediate for several reasons. The pyridine ring itself serves as a bioisostere for a phenyl ring but offers improved solubility and hydrogen bonding capabilities. The molecule possesses three key points of functionality, each with a distinct chemical role:

  • The Iodo Group (C5): An excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, or alkyl substituents. The reactivity of aryl iodides is significantly higher than the corresponding bromides or chlorides, often allowing for milder reaction conditions.[3][4]

  • The Nitro Group (C3): A strong electron-withdrawing group that influences the reactivity of the ring and can be a key pharmacophoric element. Critically, it serves as a synthetic handle, as it can be readily reduced to an amine, providing a vector for further elaboration, such as amide bond formation or urea synthesis.[5]

  • The Hydroxyl Group (C2): This group establishes the pyridin-2-ol tautomer and provides a site for hydrogen bonding. It can also be alkylated to generate pyridinyl ethers if desired for structure-activity relationship (SAR) studies.

This combination makes this compound a versatile and powerful building block for constructing libraries of complex molecules aimed at targets such as protein kinases, which are implicated in diseases ranging from cancer to inflammatory disorders.[6][7]

Physicochemical & Safety Data

A summary of the key properties and safety information for this compound is provided below. This data is essential for proper handling, reaction setup, and safety assessment.

PropertyValueSource(s)
CAS Number 25391-59-7[8][9]
Molecular Formula C₅H₃IN₂O₃[8]
Molecular Weight 265.99 g/mol [8]
Physical Form Solid[9][10]
Melting Point 252-256 °C[9]
Purity Typically ≥97%[9][10]
Storage Room temperature, in dark place, under inert atmosphere[10]
GHS Signal Word Warning[10]
Hazard Statements H302, H315, H319, H335[10][11]

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C(sp²)-C(sp²) bonds.[3][12] The high reactivity of the C-I bond in this compound makes it an ideal substrate for this transformation, allowing for the introduction of various (hetero)aryl groups at the C5 position.

Causality and Experimental Rationale
  • Catalyst System: A combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a phosphine ligand such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is chosen. Pd₂(dba)₃ is a stable Pd(0) source, while the bulky, electron-rich XPhos ligand facilitates the oxidative addition step (the rate-limiting step for many cross-couplings) and promotes the final reductive elimination to release the product.[13]

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in activating the boronic acid for transmetalation without promoting unwanted side reactions that can occur with stronger bases.[12][13]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is used. Dioxane solubilizes the organic starting materials and the catalyst complex, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Visualized Workflow: Suzuki-Miyaura Coupling

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound, Arylboronic Acid, & K3PO4 to reaction vessel B 2. Add Pd2(dba)3 & XPhos A->B C 3. Evacuate & backfill with Argon (3x) B->C D 4. Add degassed 1,4-Dioxane/Water C->D E 5. Heat to 80-100 °C D->E F 6. Monitor by TLC/LC-MS (2-12 h) E->F G 7. Cool & dilute with Ethyl Acetate F->G H 8. Filter through Celite G->H I 9. Aqueous wash H->I J 10. Purify by Column Chromatography I->J

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Protocol
  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add Pd₂(dba)₃ (0.015 equiv) and XPhos (0.03 equiv).

  • Inerting: Seal the vessel, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 2-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-aryl-3-nitropyridin-2-ol product.

Application Protocol 2: Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14] This reaction is invaluable for introducing alkynyl moieties, which can serve as rigid linkers or be further functionalized, into the pyridinol scaffold.

Causality and Experimental Rationale
  • Catalyst System: The classic Sonogashira conditions employ a dual-catalyst system. A palladium catalyst, such as Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) dichloride), drives the main cross-coupling cycle.[4] A copper(I) co-catalyst, typically copper(I) iodide (CuI), is crucial for activating the terminal alkyne by forming a copper acetylide intermediate, which dramatically accelerates the transmetalation step and allows the reaction to proceed under mild conditions (often room temperature).[14][15]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves two purposes: it acts as the solvent (or co-solvent) and neutralizes the hydrogen halide (HI) that is formed during the reaction, regenerating the active catalyst.[15]

  • Solvent: Anhydrous and deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to ensure the solubility of all components and to prevent the deactivation of the catalysts.

Visualized Catalytic Cycle: Sonogashira Coupling

References

Application Notes & Protocols: Suzuki-Miyaura Coupling of 5-Iodo-3-nitropyridin-2-ol for the Synthesis of Novel Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Importance of Pyridinyl Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1][2] Its application in pharmaceutical and materials science is extensive, largely due to its tolerance of diverse functional groups, mild reaction conditions, and the commercial availability of a vast array of organoboron reagents.[1][3]

Within drug discovery, pyridinyl-containing biaryl structures are of paramount importance. The pyridine ring is a common motif in bioactive molecules, and its functionalization allows for the fine-tuning of pharmacological properties.[3][4][5] This document provides a detailed experimental protocol and the underlying scientific rationale for the Suzuki-Miyaura coupling of 5-Iodo-3-nitropyridin-2-ol, a versatile building block for accessing novel and highly functionalized biaryl and heterobiaryl compounds.

The Reaction Principle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction facilitates the synthesis of biaryls, styrenes, and polyolefins by coupling an organoboron species with an organic halide or triflate, catalyzed by a palladium(0) complex.[1][6][7] The catalytic cycle is a well-understood, three-stage process that ensures the continuous regeneration of the active catalyst.

The Three Pillars of the Catalytic Cycle:

  • Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of this compound. This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex.[1][6][7] The electron-deficient nature of the pyridyl ring, further accentuated by the nitro group, facilitates this step.

  • Transmetalation: This is the crucial bond-forming stage where the organic moiety from the boronic acid is transferred to the Pd(II) center. This step is not spontaneous; it requires activation of the organoboron reagent by a base.[8][9] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily exchanges its organic group for the halide on the palladium complex.[10][11][12]

  • Reductive Elimination: The final step involves the coupling of the two organic ligands attached to the palladium center. This forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[6][7]

Visualizing the Catalytic Cycle

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition R¹-Pd(II)L₂-X Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation R¹-Pd(II)L₂-R² Oxidative_Addition->Transmetalation Transmetalation Reductive_Elimination R¹-R² Product Formation Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R¹-R² (Coupled Product) Reductive_Elimination->Product Aryl_Halide R¹-X (this compound) Aryl_Halide->Oxidative_Addition Organoboron R²-B(OH)₂ (Arylboronic Acid) Boronate [R²-B(OH)₃]⁻ Organoboron->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Activation Boronate->Transmetalation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Charge flask with solids: Iodopyridinol, Boronic Acid, Catalyst, Base B 2. Seal, evacuate, and backfill with Argon (3x) A->B C 3. Add degassed Dioxane/Water via syringe B->C D 4. Heat to 90-100 °C with vigorous stirring C->D E 5. Monitor progress by TLC or LC-MS D->E F 6. Cool to RT, dilute with Ethyl Acetate E->F G 7. Filter through Celite to remove catalyst F->G H 8. Aqueous work-up: Wash with water & brine G->H I 9. Dry (Na₂SO₄), filter, and concentrate H->I J 10. Purify by Flash Column Chromatography I->J

References

Application Notes and Protocols: A Detailed Guide to the Sonogashira Reaction with 5-Iodo-3-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of C-C Bond Formation in Pyridine Scaffolds

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, catalyzed by a combination of palladium and copper species, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][4] Pyridine-containing compounds are of particular interest in drug discovery and development due to their prevalence in a vast array of bioactive molecules.[5][6][7] The ability to functionalize the pyridine ring with alkyne moieties through the Sonogashira reaction opens avenues for the rapid construction of diverse chemical libraries for biological screening.[5][6]

This application note provides a comprehensive, step-by-step guide for performing the Sonogashira reaction with 5-Iodo-3-nitropyridin-2-ol, a substrate featuring a highly reactive C-I bond activated by the electron-withdrawing nitro group. The presence of the pyridinol moiety introduces considerations regarding acidity and potential side reactions, which will be addressed in the detailed protocol. This guide is designed to provide both the practical steps for executing the reaction and the underlying scientific rationale for key experimental choices, ensuring a robust and reproducible outcome.

Understanding the Core Chemistry: Reagents and Rationale

The successful execution of the Sonogashira reaction with this compound hinges on the careful selection and interplay of several key components.

1. The Substrate: this compound

The choice of this compound as the aryl halide is strategic. The reactivity of aryl halides in the Sonogashira reaction follows the general trend: I > Br > Cl > F.[8][9][10] The carbon-iodine bond is the weakest among the halogens, facilitating the initial and often rate-determining oxidative addition step to the palladium(0) catalyst.[11] Furthermore, the presence of the strongly electron-withdrawing nitro group at the 3-position enhances the electrophilicity of the carbon bearing the iodine, further promoting the oxidative addition.[3] The 2-hydroxyl group, while generally tolerated, can be deprotonated by the amine base, a factor to consider in the overall reaction stoichiometry.

2. The Catalytic System: A Palladium-Copper Synergy

The Sonogashira reaction classically employs a dual catalytic system:

  • Palladium Catalyst: The primary catalyst is a palladium(0) species, which can be introduced directly [e.g., Pd(PPh₃)₄] or generated in situ from a palladium(II) precatalyst [e.g., PdCl₂(PPh₃)₂].[2][9][11] The palladium catalyst orchestrates the main catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination.[2][12]

  • Copper(I) Co-catalyst: Copper(I) salts, typically copper(I) iodide (CuI), serve as a co-catalyst.[2][13] The role of the copper is to react with the terminal alkyne to form a copper acetylide intermediate.[13] This intermediate is more reactive towards transmetalation with the palladium center than the terminal alkyne itself, thereby accelerating the reaction and allowing for milder reaction conditions.[3][14]

3. The Base: An Essential Activator

An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), plays a crucial dual role. Firstly, it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide.[13] Secondly, it neutralizes the hydrogen halide (HI) that is formed as a byproduct of the reaction, preventing the formation of unreactive ammonium salts and maintaining a basic environment conducive to the catalytic cycle.

4. The Solvent: Providing the Reaction Medium

A polar aprotic solvent is typically employed to dissolve the reactants and catalysts. Common choices include dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile.[5][15] The choice of solvent can influence the solubility of the reagents and the overall reaction rate.

Visualizing the Mechanism: The Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles, one involving palladium and the other copper.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)-I(L)₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdAlk Ar-Pd(II)-C≡CR(L)₂ Transmetalation->ArPdAlk ArPdAlk->Pd0 RedElim Reductive Elimination Product Ar-C≡CR RedElim->Product ArI Ar-I (this compound) ArI->ArPdX Alkyne R-C≡C-H CuAcetylide Cu-C≡CR Alkyne->CuAcetylide CuI CuI CuI->CuAcetylide Base Base (e.g., Et₃N) Base->CuAcetylide CuAcetylide->ArPdAlk Transmetalation

Figure 1. The interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocol: A Step-by-Step Workflow

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. The quantities can be scaled as needed, with appropriate adjustments to solvent volumes.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberNotes
This compound265.9925391-59-7Starting aryl halide.
Terminal AlkyneVariesVariesCoupling partner.
PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) dichloride)701.9013965-03-2Palladium(II) precatalyst.
CuI (Copper(I) iodide)190.457681-65-4Co-catalyst.
Triethylamine (Et₃N)101.19121-44-8Base and solvent. Should be freshly distilled or from a sure-seal bottle.
Dimethylformamide (DMF)73.0968-12-1Anhydrous solvent.

Reaction Setup and Procedure

Workflow start Start reagents 1. Reagent Preparation Weigh this compound, alkyne, PdCl₂(PPh₃)₂, and CuI. start->reagents setup 2. Reaction Vessel Setup Add reagents to a dry, nitrogen-flushed flask with a magnetic stir bar. reagents->setup solvent 3. Solvent and Base Addition Add anhydrous DMF and triethylamine via syringe. setup->solvent degas 4. Degassing Degas the reaction mixture by bubbling with nitrogen for 10-15 minutes. solvent->degas reaction 5. Reaction Stir at the specified temperature (e.g., 65°C) and monitor by TLC. degas->reaction workup 6. Work-up Quench the reaction, perform liquid-liquid extraction. reaction->workup purify 7. Purification Purify the crude product by column chromatography. workup->purify characterize 8. Characterization Analyze the product by NMR, MS, etc. purify->characterize end End characterize->end

Figure 2. Step-by-step experimental workflow for the Sonogashira reaction.

Step 1: Reagent Preparation and Reaction Setup

1.1. To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv). 1.2. Add the terminal alkyne (1.2-1.5 equiv). The slight excess of the alkyne helps to drive the reaction to completion. 1.3. Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02-0.05 equiv). 1.4. Add copper(I) iodide (CuI, 0.04-0.10 equiv). 1.5. Seal the flask with a rubber septum.

Step 2: Solvent and Base Addition

2.1. Flush the flask with an inert gas (nitrogen or argon) for 5-10 minutes. 2.2. Under a positive pressure of the inert gas, add anhydrous dimethylformamide (DMF) via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M with respect to the aryl iodide). 2.3. Add triethylamine (Et₃N, 2.0-3.0 equiv) via syringe. The base should be added slowly, especially if any exotherm is observed.

Step 3: Reaction Execution and Monitoring

3.1. Immerse the reaction flask in a preheated oil bath at the desired temperature. A temperature of 65°C is a good starting point for iodopyridines.[5][6][7] 3.2. Stir the reaction mixture vigorously. 3.3. Monitor the progress of the reaction by thin-layer chromatography (TLC). Take small aliquots from the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and spot on a TLC plate. The disappearance of the starting aryl iodide spot indicates the completion of the reaction.

Step 4: Work-up and Product Isolation

4.1. Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. 4.2. Dilute the reaction mixture with ethyl acetate and water. 4.3. Transfer the mixture to a separatory funnel. 4.4. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous ammonium chloride solution (to remove the copper catalyst), water, and brine. 4.5. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. 4.6. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 5: Purification

5.1. The crude product can be purified by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis. A gradient of hexane and ethyl acetate is often effective.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). The amine base can facilitate this reduction.[11]

    • Insufficient Degassing: Oxygen can deactivate the palladium catalyst. Ensure the reaction mixture and solvent are thoroughly degassed.

    • Low Temperature: For less reactive substrates or if using an aryl bromide, a higher temperature may be required.[2]

  • Formation of Alkyne Homocoupling (Glaser Coupling) Product:

    • This is a common side reaction, often promoted by the copper catalyst in the presence of oxygen.

    • Minimize the amount of copper catalyst or consider a copper-free Sonogashira protocol.[4]

    • Ensure rigorous exclusion of oxygen.

  • Handling of this compound:

    • The pyridinol proton is acidic and will be deprotonated by the triethylamine. This should be factored into the stoichiometry of the base if precise control is needed, although an excess of the amine base is typically used and will account for this.

Conclusion

The Sonogashira reaction is a robust and versatile tool for the alkynylation of this compound. By carefully controlling the reaction parameters, including the choice of catalyst, base, and solvent, and by ensuring an inert atmosphere, high yields of the desired alkynyl-substituted nitropyridinol can be achieved. This protocol provides a solid foundation for researchers to explore the synthesis of novel pyridine-based compounds for applications in drug discovery and materials science. Further optimization of the reaction conditions for specific terminal alkynes may be necessary to maximize yields and minimize side products.

References

Harnessing the 5-Iodo-3-nitropyridin-2-ol Scaffold: A Modular Approach to Chemical Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The 3-nitropyridin-2-ol core is a privileged scaffold in medicinal chemistry, appearing in molecules with a wide range of biological activities, including anticancer and SHP2 inhibitory effects[1][2]. The strategic introduction of an iodine atom at the 5-position creates a versatile building block, 5-iodo-3-nitropyridin-2-ol (CAS 25391-59-7), engineered for diversity-oriented synthesis. This guide provides a comprehensive technical overview and detailed experimental protocols for the derivatization of this scaffold. We will explore orthogonal chemical strategies—leveraging palladium-catalyzed cross-coupling at the C5-iodine and nucleophilic aromatic substitution at the C3-nitro position—to enable the systematic and efficient generation of novel chemical libraries for drug discovery and development programs.

The Strategic Value of the this compound Scaffold

The utility of this compound lies in its distinct and orthogonally reactive functional groups. This design allows for selective, stepwise modifications, which is a cornerstone of modern library synthesis.

  • The C5-Iodo Group: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions[3][4]. This high reactivity permits the use of mild reaction conditions for forming C-C and C-N bonds, preserving sensitive functional groups on coupling partners. It serves as the primary handle for introducing significant structural diversity.

  • The C3-Nitro Group: The strongly electron-withdrawing nitro group serves two critical functions. Firstly, it activates the pyridine ring for nucleophilic aromatic substitution (SNAr), enabling the displacement of a leaving group (or in some cases, the nitro group itself) by a wide range of nucleophiles[5][6][7]. Secondly, the nitro group can be readily reduced to a primary amine, which provides a new vector for diversification through amidation, sulfonylation, or reductive amination.

  • The 2-Hydroxyl Group: This group can undergo O-alkylation or O-acylation, adding another layer of diversity. Its presence also influences the electronic properties and solubility of the final compounds.

This multi-faceted reactivity profile makes the scaffold an ideal starting point for building complex and diverse molecular libraries.

G cluster_0 Primary Derivatization Pathways A This compound (Core Scaffold) B C-C Bond Formation (Suzuki, Sonogashira) A->B C5-Iodo (Pd-Catalysis) C C-N Bond Formation (Buchwald-Hartwig) A->C C5-Iodo (Pd-Catalysis) D SNAr Reaction (at C3-NO2) A->D C3-Nitro (Ring Activation) E NO2 Reduction -> Amine (Further Functionalization) A->E C3-Nitro

Caption: Core derivatization strategies for the this compound scaffold.

Palladium-Catalyzed Cross-Coupling at the C5-Position

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C and C-N bonds.[8] The high reactivity of the aryl iodide at the C5 position makes this compound an excellent substrate for these transformations.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most robust methods for creating C(sp²)–C(sp²) bonds.[9][10] This reaction is ideal for introducing diverse aryl and heteroaryl moieties, which are common features in pharmacologically active molecules.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the coupled product.[10]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2–1.5 mmol, 1.2–1.5 eq.), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 mmol, 2.0–3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) or a combination of a palladium precursor and ligand (e.g., Pd₂(dba)₃, 2 mol% and SPhos, 4 mol%). For challenging couplings, advanced catalyst systems may be required.[11]

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).

  • Inert Atmosphere: Seal the tube, and purge with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the mixture with vigorous stirring at 80–100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale & Justification
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/SPhosPd(PPh₃)₄ is a reliable choice. For more challenging substrates, catalyst systems using bulky, electron-rich phosphine ligands like SPhos can improve yields and reaction rates.[11]
Base K₃PO₄, Cs₂CO₃, K₂CO₃The base is crucial for activating the boronic acid to facilitate transmetalation.[9] K₃PO₄ is often effective for nitrogen-containing heterocycles.[11]
Solvent 1,4-Dioxane/H₂O, Toluene/EtOH/H₂OA protic co-solvent like water or ethanol is often necessary for the solubility of the base and to promote the catalytic cycle.
Temperature 80–100 °CSufficient thermal energy is typically required to drive the catalytic cycle efficiently.
Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing direct access to conjugated enynes and arylalkynes.[4][12] This reaction is highly valuable for generating rigid scaffolds and precursors for further transformations.

Reaction Principle: This reaction employs a dual catalytic system. A palladium(0) catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[13]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2–5 mol%), and the copper co-catalyst (e.g., CuI, 4–10 mol%).

  • Inert Atmosphere: Seal the tube and purge with argon or nitrogen.

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF, 5 mL) and a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2.0–3.0 mmol, 2.0–3.0 eq.). The amine acts as both the base and a solvent in some cases.[14]

  • Alkyne Addition: Add the terminal alkyne (1.1–1.5 mmol, 1.1–1.5 eq.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature to 60 °C. The high reactivity of the aryl iodide often allows for mild conditions.[4][13] Monitor by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale & Justification
Palladium Catalyst Pd(PPh₃)₂Cl₂A common and effective precatalyst for Sonogashira couplings.
Copper Co-catalyst Copper(I) Iodide (CuI)Essential for the formation of the copper acetylide, which facilitates the key transmetalation step.[13]
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)Neutralizes the HX by-product and aids in the formation of the copper acetylide.
Solvent THF, DMFAnhydrous, polar aprotic solvents are typically used to ensure solubility of reactants.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds by coupling aryl halides with amines.[15][16] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals, due to its broad substrate scope and functional group tolerance.[17]

Reaction Principle: The catalytic cycle involves oxidative addition of the aryl iodide to Pd(0), coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[18][19]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1–2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2–4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 eq.) and the desired primary or secondary amine (1.2 mmol, 1.2 eq.).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane (5 mL).

  • Reaction: Seal the tube and heat the mixture with stirring at 80–110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

ParameterRecommended ConditionRationale & Justification
Catalyst System Pd₂(dba)₃ / Xantphos or BINAPThe choice of ligand is critical. Bidentate phosphine ligands like Xantphos or BINAP are effective for a broad range of amines and prevent catalyst decomposition.[15]
Base Sodium tert-butoxide (NaOtBu), Cs₂CO₃A strong, sterically hindered base is required to deprotonate the amine-palladium complex without competing as a nucleophile.[20] NaOtBu is highly effective but base-sensitive functional groups may require milder bases like Cs₂CO₃.[20]
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[19]

Library Synthesis Workflow: A Sequential Approach

The orthogonal reactivity of the scaffold allows for a planned, sequential derivatization to maximize molecular diversity from a single core.

G cluster_1 Step 1: C5 Diversification cluster_2 Step 2: C3 Derivatization cluster_3 Step 3: Final Functionalization A Core Scaffold This compound B1 Suzuki Coupling (Add Aryl-R¹) A->B1 B2 Sonogashira Coupling (Add Alkynyl-R¹) A->B2 B3 Buchwald-Hartwig (Add Amine-R¹) A->B3 C1 Intermediate Library (R¹-substituted 3-nitropyridin-2-ol) B1->C1 B2->C1 B3->C1 C2 NO2 Reduction (SnCl2 or H2/Pd) C1->C2 D1 Amine Intermediate (R¹-substituted 3-aminopyridin-2-ol) C2->D1 D2 Amide/Sulfonamide Formation (Add R²) D1->D2

Caption: A sequential workflow for generating a three-point diversity library.

This workflow illustrates a powerful strategy:

  • First Diversification (R¹): A library of coupling partners (boronic acids, alkynes, or amines) is reacted at the C5-iodo position to generate a set of intermediates.

  • Second Diversification (R²): The nitro group on each intermediate is then reduced to an amine. This new library of amines is then reacted with a second library of acylating or sulfonylating agents (e.g., acid chlorides, sulfonyl chlorides) to introduce the R² group.

  • Third Diversification (Optional, R³): The 2-hydroxyl group can be alkylated at any suitable stage to introduce a third point of diversity.

Safety & Handling

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a certified fume hood.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Solvents: Organic solvents such as toluene, dioxane, and THF are flammable and should be handled away from ignition sources in a well-ventilated area.

  • General Practice: Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a highly valuable and strategically designed scaffold for combinatorial chemistry and library synthesis. Its orthogonally addressable functional groups—the reactive C-I bond for palladium catalysis and the electron-deficient nitro-bearing ring for SNAr or reduction—provide a robust platform for generating vast arrays of structurally diverse molecules. The protocols and strategies outlined in this guide offer a solid foundation for researchers in drug discovery to efficiently explore novel chemical space and accelerate the development of new therapeutic agents.

References

Troubleshooting & Optimization

Troubleshooting low yields in Sonogashira reactions of 5-Iodo-3-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Sonogashira reactions involving 5-iodo-3-nitropyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific coupling reaction. The unique electronic and structural properties of this compound can present challenges, and this resource provides in-depth, field-proven insights to help you achieve optimal yields and purity.

Troubleshooting Guide: Low Yields and Side Reactions

This section addresses specific issues you may encounter during the Sonogashira coupling of this compound. The question-and-answer format is designed to provide direct solutions to common problems.

Question 1: I am observing very low to no conversion of my this compound. What are the primary factors to investigate?

Low or no product yield is a common issue that can often be resolved by systematically evaluating your reaction components and conditions.[1] The primary suspects are often the catalyst system's activity, the quality of your reagents, and the reaction environment.[1]

  • Catalyst Inactivity: The palladium catalyst is the heart of the Sonogashira reaction.[2][3] The formation of a black precipitate, known as "palladium black," is a clear indicator of catalyst decomposition.[1] This can be triggered by impurities, unsuitable solvent choices, or incorrect temperatures.[1]

    • Recommendation: Always use fresh, high-quality palladium and copper catalysts. If you suspect catalyst degradation, consider switching to a fresh batch. For challenging substrates like this electron-deficient pyridine, a more robust catalyst system, such as one employing bulky, electron-rich phosphine ligands, may be necessary.[2][4]

  • Reagent Purity: The purity of your starting materials, including the this compound, the terminal alkyne, and the base, is critical. Impurities can poison the catalyst and inhibit the reaction.

    • Recommendation: Ensure your this compound and alkyne are pure. The amine base should be dry and of high purity.[1]

  • Inert Atmosphere: Oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling), which consumes your starting material and reduces the yield of the desired product.[5][6]

    • Recommendation: Thoroughly degas your solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent. Maintain a positive pressure of inert gas throughout the reaction.[1]

Question 2: My main side product appears to be the homocoupling of my terminal alkyne. How can I minimize this?

Alkyne homocoupling is a frequent side reaction in Sonogashira couplings, primarily caused by the presence of oxygen, which facilitates the copper-catalyzed oxidative dimerization of the alkyne.[5][6] High concentrations of the copper catalyst can also contribute to this issue.[5]

  • Strategies to Reduce Homocoupling:

    • Strict Anaerobic Conditions: As mentioned above, rigorously excluding oxygen is the most effective way to suppress homocoupling.[1][5]

    • Optimize Pd/Cu Ratio: While copper(I) is a crucial co-catalyst that increases the reaction rate, an excessive amount can favor homocoupling.[3][7]

      • Recommendation: A common starting point is a Pd:Cu ratio of 1:2.[7] You may need to screen different ratios to find the optimal balance for your specific substrates.

    • Copper-Free Conditions: In many cases, completely removing the copper co-catalyst can eliminate the homocoupling side reaction.[8][9][10][11] These reactions may require more active palladium catalysts, specialized ligands, or higher temperatures to proceed efficiently.[1][9]

Question 3: I am observing dehalogenation of my this compound, resulting in 3-nitropyridin-2-ol as a byproduct. What causes this and how can it be prevented?

Dehalogenation, the replacement of the iodine atom with a hydrogen atom, can be a significant side reaction, particularly with electron-deficient aryl halides and at elevated temperatures.[12][13]

  • Potential Causes and Solutions:

    • Reaction Temperature: Higher temperatures can promote dehalogenation.[12][13]

      • Recommendation: If possible, try running the reaction at a lower temperature. Since aryl iodides are the most reactive of the aryl halides, it's often possible to conduct the reaction at or near room temperature.[1][3]

    • Base and Solvent: The choice of base and solvent can influence the extent of dehalogenation.

      • Recommendation: Amine bases can sometimes act as a hydride source for dehalogenation. Consider screening different amine bases (e.g., triethylamine, diisopropylethylamine) or switching to an inorganic base like K₂CO₃ or Cs₂CO₃ in a polar apathetic solvent like DMF or THF.[3][4]

Question 4: The reaction is sluggish and requires prolonged heating, which leads to decomposition. How can I improve the reaction rate?

The electron-withdrawing nitro group on the pyridine ring activates the C-I bond towards oxidative addition, which is a key step in the catalytic cycle.[14] However, other factors can still lead to a sluggish reaction.

  • Optimizing for a Faster Reaction:

    • Ligand Choice: The ligand on the palladium catalyst plays a crucial role. Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[2][14]

      • Recommendation: Consider using ligands such as P(t-Bu)₃ or Buchwald-type ligands.[4][9]

    • Solvent Effects: The solvent must effectively dissolve all reaction components.[15] The choice of solvent can significantly impact reaction kinetics.[15]

      • Recommendation: Polar aprotic solvents like DMF, NMP, or THF are often good choices.[3][15] In some cases, using the amine base as the solvent can be effective.[3]

    • Temperature: While high temperatures can cause decomposition, a moderate increase can significantly improve the reaction rate.[16][17]

      • Recommendation: If the reaction is slow at room temperature, try gradually increasing the temperature to 50-60 °C and monitor for product formation and decomposition.

Troubleshooting Summary Table

Problem Potential Causes Recommended Solutions
Low to No Product Yield Inactive catalyst, impure reagents, presence of oxygen.[1]Use fresh catalysts, purify starting materials, ensure strict anaerobic conditions.[1]
Alkyne Homocoupling Presence of oxygen, high copper concentration.[5][6]Rigorously degas the reaction, optimize the Pd/Cu ratio, or consider copper-free conditions.[5][7][8]
Dehalogenation High reaction temperature, choice of base.[12][13]Lower the reaction temperature, screen different bases (including inorganic options).[3][12]
Sluggish Reaction Suboptimal ligand, poor solvent choice, insufficient temperature.Use bulky, electron-rich ligands, screen different polar aprotic solvents, moderately increase the temperature.[2][15][16]

Experimental Workflow for Troubleshooting

G start Low Yield in Sonogashira Reaction check_catalyst Check Catalyst Activity (e.g., for Pd black) start->check_catalyst check_reagents Verify Reagent Purity (Aryl Halide, Alkyne, Base) check_catalyst->check_reagents check_atmosphere Ensure Inert Atmosphere (Degas solvent, use Ar/N2) check_reagents->check_atmosphere homocoupling Significant Homocoupling? check_atmosphere->homocoupling dehalogenation Dehalogenation Observed? homocoupling->dehalogenation No optimize_cu Optimize Pd/Cu Ratio or Try Copper-Free Conditions homocoupling->optimize_cu Yes sluggish Reaction Sluggish? dehalogenation->sluggish No lower_temp Lower Reaction Temperature dehalogenation->lower_temp Yes optimize_ligand Optimize Ligand (Bulky, Electron-Rich) sluggish->optimize_ligand Yes success Successful Reaction sluggish->success No optimize_cu->dehalogenation screen_bases Screen Different Bases (e.g., Inorganic Bases) lower_temp->screen_bases screen_bases->sluggish optimize_solvent Screen Solvents (DMF, NMP, THF) optimize_ligand->optimize_solvent increase_temp Moderately Increase Temperature optimize_solvent->increase_temp increase_temp->success

Caption: Troubleshooting workflow for low yields.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for Sonogashira coupling?

This substrate has several features that can influence the reaction:

  • Electron-Deficient Ring: The nitro group is strongly electron-withdrawing, which makes the pyridine ring electron-poor. This generally increases the reactivity of the aryl iodide towards oxidative addition, which can be beneficial.[14]

  • Potential for Coordination: The nitrogen atom in the pyridine ring and the oxygen of the hydroxyl and nitro groups can potentially coordinate to the palladium or copper catalyst, which might alter its catalytic activity.

  • Acidity of the N-H Proton: The pyridinol exists in equilibrium with its pyridone tautomer. The acidity of the N-H proton could potentially interact with the basic conditions of the reaction.

Q2: Can I run a copper-free Sonogashira reaction with this substrate?

Yes, copper-free Sonogashira reactions are a viable option and are often preferred to avoid the formation of alkyne homocoupling byproducts.[1][10] Success in a copper-free setting often relies on the use of a highly active palladium catalyst system, which may involve specific ligands like bulky phosphines or N-heterocyclic carbenes (NHCs), and sometimes requires higher reaction temperatures.[2][9]

Q3: What is the general reactivity trend for aryl halides in Sonogashira couplings?

The reactivity of the aryl halide is a critical factor. The general trend from most reactive to least reactive is: I > OTf > Br > Cl.[1][3] Consequently, aryl iodides like this compound are the most reactive substrates and can often be coupled under milder conditions, including at room temperature.[1][3]

Q4: What are the key components of a standard Sonogashira reaction?

A typical Sonogashira coupling reaction includes:

  • An aryl or vinyl halide (in this case, this compound).

  • A terminal alkyne.

  • A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂).[2]

  • A copper(I) co-catalyst (typically CuI).[3]

  • An amine base (e.g., triethylamine, diisopropylamine), which also often serves as the solvent.[3]

  • An anhydrous and anaerobic reaction environment.[18]

Q5: My reaction mixture turned black. What does this signify?

The formation of a black precipitate, commonly referred to as "palladium black," indicates the decomposition and precipitation of the palladium(0) catalyst.[1] This leads to a loss of catalytic activity and is often caused by impurities, an inappropriate choice of solvent, or excessively high temperatures.[1] Using fresh, high-purity reagents and solvents can help prevent this.[1]

References

Technical Support Center: 5-Iodo-3-nitropyridin-2-ol Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for cross-coupling reactions involving 5-iodo-3-nitropyridin-2-ol. This substrate is a valuable building block in medicinal chemistry and materials science due to its unique electronic and structural features. However, the very characteristics that make it useful—an electron-deficient pyridine ring, a sterically demanding iodination site, and the presence of both a nitro group and a hydroxyl group—also present significant challenges in achieving high-yielding and clean cross-coupling reactions.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice. We will move beyond simple procedural lists to explain the causality behind common side reactions and offer logical, step-by-step protocols to overcome them.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction yield is low, and I'm isolating significant amounts of 3-nitropyridin-2-ol. What is causing this deiodination?

Answer: This is the most common side reaction observed with this substrate and is known as protodeiodination or hydrodehalogenation. It occurs when the iodine atom is replaced by a hydrogen atom, regenerating the starting material's scaffold without the desired coupling.[1][2] Electron-deficient N-heterocyclic halides, like your substrate, are particularly susceptible to this pathway.[1]

Plausible Mechanistic Causes:

  • Formation of Palladium-Hydride (Pd-H) Species: The primary culprit is often a Pd-H species generated in the catalytic cycle.[1] This can form from reactions with the base, solvent (especially alcohols), or trace water. Once formed, the Ar-Pd-I intermediate can undergo reductive elimination with the hydride to yield the deiodinated product (Ar-H).[3]

  • Slow Transmetalation: If the transmetalation step (transfer of the organometallic partner to the palladium complex) is slow, the Ar-Pd-I intermediate has a longer lifetime, increasing the probability of it encountering a hydride source and undergoing protodeiodination.[1][4]

Troubleshooting Protocol & Optimization:

  • Base Selection is Critical:

    • Avoid Strong Alkoxide Bases: Bases like NaOtBu can promote the formation of Pd-H species.

    • Use Weaker Inorganic Bases: Switch to milder bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] These are less likely to act as hydride sources and can effectively promote the reaction. Computational studies suggest the base's primary role is to activate the boronic acid, not directly interact with the palladium complex in a way that promotes side reactions.[5][6]

  • Ligand Choice:

    • Employ Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or other biaryl phosphines can accelerate the rate of reductive elimination (the desired product-forming step) relative to competing side reactions.[1] N-heterocyclic carbene (NHC) ligands are also a good alternative.[7]

  • Solvent System:

    • Use Aprotic Solvents: Switch from protic solvents (like alcohols) to aprotic options such as dioxane, THF, or toluene to minimize the primary source of protons.[1]

    • Control Water Content: While a small amount of water can be beneficial, especially with phosphate bases, ensure your solvent is not excessively wet.

Diagnostic Experiment Workflow

G start High Deiodination Observed check_base Is an alkoxide base (e.g., NaOtBu) being used? start->check_base check_solvent Is a protic solvent (e.g., MeOH, EtOH) present? check_base->check_solvent No action_base Switch to K3PO4 or Cs2CO3 check_base->action_base Yes check_ligand Is a simple ligand (e.g., PPh3) being used? check_solvent->check_ligand No action_solvent Change to Toluene or Dioxane check_solvent->action_solvent Yes action_ligand Use bulky ligand (e.g., SPhos, XPhos) check_ligand->action_ligand Yes

Caption: Logic diagram for troubleshooting protodeiodination.

Q2: My reaction mixture turns black, and I'm observing significant homocoupling of my boronic acid. What's happening?

Answer: The formation of a black precipitate (palladium black) indicates catalyst decomposition. This is often linked to boronic acid homocoupling, where two molecules of the boronic acid couple to form a symmetrical biaryl. This side reaction is promoted by the presence of oxygen and Pd(II) species.[3][8]

Plausible Mechanistic Causes:

  • Oxygen in the Reaction: Inadequate degassing allows molecular oxygen to oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the homocoupling of the boronic acid, which regenerates Pd(0).[3] This process consumes your coupling partner and can lead to catalyst instability.

  • Slow Oxidative Addition: If the oxidative addition of this compound to the Pd(0) catalyst is slow, the catalyst may be more susceptible to decomposition or side reactions with the boronic acid.

  • Inefficient Pre-catalyst Reduction: If using a Pd(II) source (like Pd(OAc)₂), inefficient reduction to the active Pd(0) state can leave residual Pd(II) that promotes homocoupling.[9][10]

Troubleshooting Protocol & Optimization:

  • Rigorous Degassing: This is non-negotiable.

    • Procedure: Before adding the catalyst, thoroughly degas the reaction mixture (solvents, reagents) by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles for more rigorous oxygen removal.[1]

  • Catalyst and Ligand Selection:

    • Use a Pre-catalyst: Employ well-defined Pd(0) pre-catalysts (e.g., SPhos-G3) that readily form the active species and are less sensitive to reaction conditions.[4]

    • Ligand-to-Metal Ratio: Ensure an appropriate ligand-to-palladium ratio (typically 2:1 for monodentate ligands) to stabilize the catalyst and prevent aggregation.

  • Reaction Stoichiometry:

    • Slight Excess of Boronic Acid: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes help drive the desired reaction forward, but avoid a large excess which can favor homocoupling.

Comparative Table: Reaction Conditions vs. Side Products

ParameterCondition A (Problematic)Condition B (Optimized)Expected Outcome
Base NaOtBuK₃PO₄Reduced deiodination
Solvent MethanolToluene/DioxaneReduced deiodination
Atmosphere Air / Poor N₂ flushRigorously Degassed (Ar)Reduced homocoupling & catalyst decomposition
Catalyst Pd(OAc)₂ / PPh₃Pd₂(dba)₃ / SPhosFaster catalysis, less decomposition
Q3: Can the nitro group on the pyridine ring be reduced during the reaction?

Answer: Yes, this is a potential side reaction, although less common than deiodination under standard cross-coupling conditions. Palladium catalysts, especially Pd/C in the presence of a hydrogen source, are well-known for reducing nitro groups to amines.[11][12] While a boronic acid is not a typical hydrogen donor, other components or pathways could lead to trace reduction.

Plausible Causes:

  • Hydrogen Source: If the reaction generates Pd-H species (as discussed in Q1), these can potentially act as reducing agents for the highly susceptible nitro group.

  • Choice of Reducing Agent (for pre-catalyst): If a Pd(II) precatalyst is reduced in situ using a hydride source, that source could also reduce the nitro group.

Troubleshooting Protocol & Optimization:

  • Avoid Hydrogen Donors: The strategies to prevent deiodination (using aprotic solvents, avoiding certain bases) will also minimize the formation of hydride species that could reduce the nitro group.[1][3]

  • Use a Pd(0) Source Directly: Using a Pd(0) source like Pd₂(dba)₃ avoids the need for an in situ reduction step, eliminating a potential source of reducing agents.

  • Monitor Reaction Carefully: If you suspect nitro reduction, monitor the reaction by LC-MS for the appearance of a product with a mass corresponding to the amino-substituted pyridine.

Reaction Pathway Visualization

G cluster_main Catalytic Cycle cluster_side Side Reactions Start Pd(0)L2 OA Oxidative Addition (Ar-I) Start->OA + Ar-I TM Transmetalation (B(OH)2-R') OA->TM + R'-B(OH)2 PdH Pd-H Formation (from Base/Solvent) OA->PdH Equilibrium RE Reductive Elimination TM->RE Homo Homocoupling (R'-R') TM->Homo Pd(II) path RE->Start Regenerates Pd(0) Product Desired Product (Ar-R') RE->Product Deiod Protodeiodination (Ar-H) PdH->Deiod Reductive Elim. O2 O2 O2->TM

Caption: Desired catalytic cycle versus off-cycle side reactions.

References

Technical Support Center: Purification of 5-Iodo-3-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Iodo-3-nitropyridin-2-ol (CAS No. 25391-59-7)[1]. Our goal is to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The guidance provided herein is based on established principles of organic chemistry and purification sciences, supplemented by available data on related compounds.

I. Overview of Potential Purification Challenges

  • Unreacted Starting Material: 3-nitro-pyridin-2-ol.

  • Regioisomers: Isomers where the iodine atom is at a different position on the pyridine ring.

  • Di-iodinated Byproducts: Introduction of a second iodine atom onto the pyridine ring.

  • Degradation Products: Due to the potential instability of iodo-nitro compounds, especially when exposed to light or high temperatures.

The structural similarity and polarity of these potential impurities to the desired product necessitate carefully optimized purification strategies.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude this compound.

Problem 1: Low Purity After Initial Isolation

Symptom: The isolated solid after the reaction work-up shows significant impurities when analyzed by TLC, HPLC, or NMR.

Probable Causes:

  • Incomplete reaction leading to a high concentration of starting material.

  • Formation of multiple side products due to non-selective reaction conditions.

  • Inadequate initial work-up to remove reagents and catalysts.

Solutions:

  • Optimize Reaction Conditions:

    • Stoichiometry: Ensure the correct molar ratio of the iodinating agent to the 3-nitro-pyridin-2-ol. An excess of the iodinating agent can lead to di-iodination.

    • Temperature and Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time and temperature to maximize product formation and minimize byproduct generation.

  • Improve Aqueous Work-up:

    • Quenching: After the reaction is complete, quench any remaining iodinating agent with a reducing agent like sodium thiosulfate solution.

    • pH Adjustment: Carefully adjust the pH of the aqueous solution to precipitate the product while keeping some impurities dissolved. The phenolic nature of the product suggests it will be more soluble at higher pH.

    • Extraction: If the product has some solubility in an organic solvent, perform an extraction to separate it from water-soluble byproducts and salts.

Problem 2: Difficulty in Removing a Persistent Impurity

Symptom: A specific impurity co-elutes with the product during column chromatography or co-crystallizes during recrystallization.

Probable Cause:

  • The impurity has a very similar polarity and crystal packing ability to the desired product. This is common with regioisomers.

Solutions:

  • Fine-tune Column Chromatography:

    • Stationary Phase: While silica gel is the standard choice for normal-phase chromatography of polar compounds, consider using alumina (neutral or basic) which can offer different selectivity.

    • Solvent System: Employ a shallow gradient of a multi-component solvent system. For polar compounds, mixtures of ethyl acetate/hexanes or dichloromethane/methanol are good starting points. Systematically vary the solvent ratios to maximize the separation (ΔRf) between your product and the persistent impurity on a TLC plate before scaling up to a column.

    • Reverse-Phase Chromatography: If normal-phase chromatography fails, reverse-phase (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures, possibly with a modifier like formic acid or TFA if the compound is stable) can provide an alternative separation mechanism based on hydrophobicity.

  • Optimize Recrystallization:

    • Solvent Screening: The key to successful recrystallization is finding a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution upon cooling. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures thereof).

    • Two-Solvent Recrystallization: Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Reheat to get a clear solution and then allow it to cool slowly.

Problem 3: Product Degradation During Purification

Symptom: The appearance of new, often colored, spots on a TLC plate during purification, or a decrease in overall yield after purification steps.

Probable Cause:

  • Iodinated nitroaromatics can be sensitive to light, heat, and sometimes acidic or basic conditions.

Solutions:

  • Minimize Exposure to Light:

    • Wrap reaction flasks, chromatography columns, and collection vessels in aluminum foil.

    • Work in a fume hood with the sash lowered to reduce ambient light exposure.

  • Control Temperature:

    • Avoid excessive heating during recrystallization. Use the minimum temperature required to dissolve the solid.

    • If using a rotary evaporator to remove solvents, use a water bath at a moderate temperature (e.g., 30-40 °C).

  • Use Neutral Conditions:

    • If possible, avoid strongly acidic or basic conditions during work-up and chromatography. If an acid or base is necessary, use it at a low concentration and for the shortest possible time.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a TLC solvent system to analyze the crude reaction mixture?

A1: For a polar molecule like this compound, a good starting point for a TLC solvent system would be a mixture of a moderately polar solvent and a non-polar solvent. We recommend trying a 1:1 mixture of ethyl acetate and hexanes. You can then adjust the ratio to achieve an Rf value for your product in the range of 0.3-0.4 for optimal separation on a preparatory column.

Q2: I have a dark-colored crude product. How can I decolorize it?

A2: Colored impurities can often be removed by treating a solution of your crude product with activated charcoal. Dissolve the crude material in a suitable hot solvent, add a small amount of activated charcoal (typically 1-5% by weight), and heat for a short period. Perform a hot filtration to remove the charcoal, and then proceed with crystallization. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Q3: My compound seems to be "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute is supersaturated and comes out of solution as a liquid phase rather than a solid crystal lattice. To remedy this:

  • Reheat the solution to dissolve the oil.

  • Add more solvent to reduce the saturation level.

  • Allow the solution to cool more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature.

  • Scratch the inside of the flask with a glass rod at the surface of the liquid to provide a nucleation site for crystal growth.

  • Add a seed crystal of the pure compound if available.

Q4: What are the expected physical properties of this compound?

A4: Based on available data, the key physical properties are summarized in the table below.

PropertyValueSource
CAS Number 25391-59-7[1]
Molecular Formula C5H3IN2O3[1]
Molecular Weight 265.99 g/mol [1]
Appearance Expected to be a solidGeneral knowledge
Purity (typical) >95%[2]

IV. Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent should be determined experimentally.

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For better crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for the purification of this compound using normal-phase flash column chromatography.

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material. A good system will give your product an Rf of ~0.3 and good separation from impurities. A common starting point is ethyl acetate/hexanes.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and add this to the top of the column.

  • Elution: Elute the column with the chosen solvent system. Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

V. Visual Diagrams

Purification Workflow

PurificationWorkflow Crude Crude this compound Workup Aqueous Work-up (Quench, pH adjust, Extract) Crude->Workup Analysis1 TLC/HPLC/NMR Analysis Workup->Analysis1 Recrystallization Recrystallization Analysis2 Purity Analysis (TLC, HPLC, NMR, MP) Recrystallization->Analysis2 Column Column Chromatography Column->Analysis2 Pure Pure Product (>98% Purity) Decision Purity Acceptable? Analysis1->Decision Analysis2->Column Still Impure Analysis2->Pure Purity OK Decision->Recrystallization No Decision->Pure Yes

Caption: General workflow for the purification of this compound.

Troubleshooting Logic

TroubleshootingLogic start Impure Product cause1 Low Purity Unreacted SM Side Products Poor Work-up start->cause1 cause2 Persistent Impurity Similar Polarity Co-crystallization start->cause2 cause3 Product Degradation Light Sensitivity Heat Sensitivity pH Instability start->cause3 solution1 {Optimize Reaction | Improve Work-up} cause1->solution1 Address solution2 {Fine-tune Chromatography | Optimize Recrystallization} cause2->solution2 Address solution3 {Protect from Light | Control Temperature | Use Neutral Conditions} cause3->solution3 Address

Caption: Troubleshooting logic for common purification issues.

VI. References

  • Synblock. This compound. --INVALID-LINK--

  • PubChem. 2-Amino-5-iodo-3-nitropyridine. --INVALID-LINK--

  • Abovchem. This compound. --INVALID-LINK--

References

Preventing deiodination of 5-Iodo-3-nitropyridin-2-ol during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Deiodination During Synthetic Transformations

Welcome to the technical support center for 5-Iodo-3-nitropyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. A recurring challenge encountered during reactions with this and similar aryl iodides is the premature cleavage of the carbon-iodine bond, a side reaction known as deiodination or hydrodehalogenation. This guide provides in-depth, experience-based insights and actionable protocols to help you understand, troubleshoot, and, most importantly, prevent this undesired reaction pathway.

Frequently Asked Questions (FAQs): Understanding Deiodination

Q1: What is deiodination and why is it a problem with this compound?

A: Deiodination is a side reaction where the iodine atom on the pyridinol ring is replaced by a hydrogen atom, leading to the formation of 3-nitropyridin-2-ol as a significant byproduct. This is problematic because it consumes your starting material, lowers the yield of your desired product, and complicates the purification process due to the structural similarity between the starting material, byproduct, and potentially the product. The C-I bond in this compound is particularly susceptible to cleavage due to the electron-withdrawing effects of the nitro group and the pyridine nitrogen, which activate the ring for various cleavage mechanisms.[1]

Q2: What are the primary mechanisms that cause deiodination?

A: Deiodination of aryl iodides can proceed through several pathways, often influenced by the specific reaction conditions:

  • Reductive Deiodination: This is common in metal-catalyzed reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). The organometallic intermediate, formed after oxidative addition of the C-I bond to the catalyst (e.g., Pd(0)), can react with a hydride source in the mixture instead of the intended coupling partner.[2][3] Hydride sources can include solvents (like alcohols), bases, or even trace water.[4]

  • Photochemical Decomposition: Aryl iodides can be sensitive to light, particularly UV radiation.[1] Light can induce homolytic cleavage of the relatively weak C-I bond, generating an aryl radical. This radical can then abstract a hydrogen atom from the solvent or other reagents to form the deiodinated byproduct.

  • Radical-Mediated Deiodination: Even without light, radical reactions can be initiated by trace oxygen or other radical initiators. These processes can lead to a chain reaction where the aryl iodide is converted to the deiodinated product.

  • Base- or Nucleophile-Induced Deiodination: While less common, certain strong bases or nucleophiles can promote the cleavage of the C-I bond under specific conditions.[1]

Q3: My reaction is a palladium-catalyzed cross-coupling. Why am I seeing so much deiodination?

A: This is a classic problem. In palladium-catalyzed cycles, deiodination (often called hydrodehalogenation in this context) competes directly with the desired product formation.[2] After the initial oxidative addition of your this compound to the Pd(0) catalyst, the resulting Pd(II) intermediate is at a critical juncture. Ideally, it undergoes transmetalation (in Suzuki reactions) or subsequent steps followed by reductive elimination to form your product. However, if a hydride source is present, the palladium complex can pick up a hydride and then reductively eliminate the C-H bond, giving the deiodinated byproduct and regenerating Pd(0).[3] The propensity for this side reaction generally follows the order of halide reactivity: I > Br > Cl.[4]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental observations and provides targeted strategies to mitigate deiodination.

Observed Problem Potential Cause(s) Recommended Solutions & Actions
High levels of deiodinated byproduct in a Pd-catalyzed cross-coupling reaction. 1. Inappropriate Ligand/Catalyst: The ligand may not be promoting reductive elimination of the product efficiently.[4] 2. Hydride Source: The base, solvent (e.g., alcohols), or residual water is acting as a hydride source.[3][4] 3. Slow Transmetalation: A slow reaction with the coupling partner allows more time for the deiodination pathway to occur.[4]Ligand/Catalyst Optimization: • Switch to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These often accelerate reductive elimination of the desired product.[2][4] • Ensure you have an active Pd(0) source. If using a Pd(II) precatalyst, its reduction to Pd(0) must be efficient.[5][6] Reagent & Solvent Choice: • Use aprotic solvents like dioxane, THF, or toluene instead of protic solvents.[4] • Screen different bases. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferable to strong alkoxide bases.[2][4] • Ensure all reagents and solvents are rigorously dried if attempting anhydrous conditions.
Reaction mixture darkens, and TLC/LC-MS shows byproduct formation even before adding all reagents. 1. Photodecomposition: The starting material is degrading upon exposure to ambient light.[1] 2. Oxygen Sensitivity: Trace oxygen is initiating a radical decomposition pathway.Reaction Setup & Execution:Protect from Light: Wrap the reaction flask in aluminum foil or conduct the reaction in a darkened fume hood.[1] • Inert Atmosphere: Rigorously degas all solvents and reagents. Perform the reaction under a positive pressure of an inert gas like argon or nitrogen using Schlenk line techniques.[7][8]
Deiodination occurs at elevated temperatures. 1. Thermal Degradation: The C-I bond is thermally labile under the reaction conditions.[1] 2. Increased Rate of Side Reaction: Higher temperatures may disproportionately accelerate the deiodination pathway compared to the desired reaction.[2]Temperature Control: • Run the reaction at the lowest possible temperature that still allows for a reasonable rate of product formation.[2] • Consider screening catalysts and ligands that are highly active at lower temperatures.
Deiodination is suspected to be radical-mediated. 1. Presence of Radical Initiators: Trace oxygen or other impurities are initiating a radical chain reaction.Add a Radical Scavenger: • Introduce a small amount (1-5 mol%) of a radical scavenger like TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) or BHT (Butylated hydroxytoluene) to the reaction mixture.[9][10] These molecules can trap radical intermediates and inhibit chain reactions.[11]
Visualizing the Troubleshooting Process

The following flowchart outlines a systematic approach to diagnosing and solving deiodination issues.

Troubleshooting_Deiodination start Deiodination Observed reaction_type What is the reaction type? start->reaction_type pd_coupling Pd-Catalyzed Cross-Coupling reaction_type->pd_coupling Pd-catalyzed other_reaction Other (e.g., Nucleophilic Substitution) reaction_type->other_reaction Other check_ligand Optimize Ligand & Catalyst (Bulky, e⁻-rich ligands like SPhos) pd_coupling->check_ligand protect_light Protect from Light (Wrap flask in foil) other_reaction->protect_light check_reagents Change Base/Solvent (e.g., K₃PO₄ in Toluene) check_ligand->check_reagents check_temp Lower Reaction Temperature check_reagents->check_temp check_temp->protect_light use_inert Use Inert Atmosphere (Degas solvents, use Ar/N₂) protect_light->use_inert add_scavenger Add Radical Scavenger (e.g., TEMPO) use_inert->add_scavenger end_node Deiodination Minimized add_scavenger->end_node

Caption: A decision-making flowchart for troubleshooting deiodination.

Key Experimental Protocols

Protocol 1: Setting Up an Oxygen-Free and Light-Protected Reaction

This protocol is fundamental for minimizing both radical- and photo-mediated deiodination.

Materials:

  • Schlenk flask or a two-neck round-bottom flask

  • Rubber septa

  • Source of inert gas (Argon or Nitrogen) with a bubbler

  • Schlenk line or manifold[8]

  • Syringes and needles

  • Stir bar

  • Aluminum foil

  • Solvents and reagents

Procedure:

  • Glassware Preparation: Oven-dry all glassware (120 °C, >4 hours) and allow it to cool in a desiccator or under a stream of inert gas.[8][12]

  • Assemble Apparatus: Assemble the flask with a stir bar and seal the openings with rubber septa. Place the flask on the Schlenk line.

  • Purge with Inert Gas: Evacuate the flask under vacuum and then backfill with inert gas. Repeat this "purge-and-refill" cycle at least three times to ensure the removal of atmospheric oxygen and moisture.[8]

  • Add Reagents: Add solid reagents to the flask under a positive flow of inert gas.

  • Degas Solvents: Solvents must be degassed prior to use. This can be done by bubbling the inert gas through the solvent for 20-30 minutes or by using a freeze-pump-thaw technique for more rigorous applications.[12]

  • Add Solvents/Liquid Reagents: Add degassed solvents and liquid reagents to the reaction flask via a gas-tight syringe.

  • Protect from Light: Once the setup is complete, wrap the entire flask securely with aluminum foil.

  • Maintain Inert Atmosphere: Maintain a slight positive pressure of inert gas throughout the reaction, often by using a balloon filled with argon or nitrogen connected to a needle.[7]

Reaction_Setup cluster_hood Fume Hood (Darkened) N2_Source Inert Gas (Ar or N₂) Schlenk_Line Schlenk Line / Manifold N2_Source->Schlenk_Line To Manifold Flask Reaction Flask (Wrapped in Foil) Schlenk_Line->Flask Purge/Backfill Bubbler Oil Bubbler (Pressure Release) Schlenk_Line->Bubbler To Outlet Stir_Plate Stir Plate Flask->Stir_Plate

References

Technical Support Center: Optimizing Coupling Reactions with 5-Iodo-3-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-Iodo-3-nitropyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of base selection and troubleshoot common issues encountered during synthesis. The choice of base is a critical parameter that can significantly influence reaction yield, rate, and selectivity.[1] This resource provides in-depth, experience-driven advice to help you achieve optimal results.

Section 1: Troubleshooting Guide

This section addresses common problems encountered when performing coupling reactions with this compound, with a focus on base-related issues.

Observed Problem Potential Base-Related Cause(s) Recommended Solutions & Rationale
Low to No Product Formation 1. Insufficient Base Strength: The selected base may be too weak to facilitate the crucial transmetalation step in Suzuki reactions or deprotonate the nucleophile in other couplings. 2. Poor Base Solubility: The base may not be soluble enough in the reaction solvent to be effective. 3. Hydrolysis of Boronic Acid (Suzuki): The presence of water, especially with certain bases, can lead to protodeboronation, a side reaction that consumes the boronic acid.[2]1. Screen Stronger Bases: Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[2] These are particularly effective for electron-deficient substrates. 2. Change Solvent or Base: If solubility is an issue, consider a different solvent system or a more soluble base like Cs₂CO₃.[3] 3. Ensure Anhydrous Conditions: Use anhydrous, finely ground base and dry solvents to minimize water content.[2]
Formation of Side Products (e.g., Homocoupling, Protodeiodination) 1. Base-Promoted Side Reactions: The base itself might be promoting undesired reaction pathways. 2. Reaction Temperature Too High: High temperatures can sometimes favor side reactions.1. Screen Different Base Classes: If homocoupling of the boronic acid is observed, rigorously exclude oxygen.[2] For protodeiodination (replacement of iodine with hydrogen), ensure reagents and solvents are dry.[4] Screening different strong bases (e.g., NaOtBu vs. LHMDS vs. K₃PO₄) may be necessary.[4] 2. Optimize Temperature: Try running the reaction at a lower temperature.
Decomposition of Starting Material or Product 1. Base is Too Strong/Nucleophilic: A highly nucleophilic base can attack the starting material or product, especially with sensitive functional groups. 2. Incompatibility with Functional Groups: The nitro group on the pyridine ring can be sensitive to certain strong bases.1. Use a Weaker, Non-Nucleophilic Base: Consider switching to a weaker base like K₂CO₃ or Na₂CO₃.[5] 2. Careful Base Selection: For substrates with base-sensitive groups, milder bases are preferable.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in a Suzuki-Miyaura coupling reaction?

A1: The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3] It activates the organoboron species (boronic acid or ester) by forming a more nucleophilic boronate intermediate, which then transfers its organic group to the palladium center.[6][7]

Q2: How do I choose the right base for my coupling reaction with this compound?

A2: The choice of base depends on several factors, including the specific coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the coupling partner, and the solvent. For the electron-deficient this compound, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often a good starting point for Suzuki couplings.[1] For Sonogashira couplings, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[8][9] For Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common, but the choice can be influenced by the amine's pKa.[10][11]

Q3: Can the physical properties of the base affect the reaction?

A3: Yes, absolutely. The base should be finely ground to maximize its surface area and reactivity.[2] Anhydrous conditions are also critical, as water can lead to undesirable side reactions like protodeboronation of the boronic acid in Suzuki couplings.[2]

Q4: Are organic or inorganic bases better for these types of reactions?

A4: Both have their place. Inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are widely used and often provide high yields in Suzuki reactions.[3] Organic bases, such as amines, are standard in Sonogashira couplings.[12] For Buchwald-Hartwig aminations, both strong inorganic bases (like K₃PO₄) and organic alkoxides (like NaOtBu) are employed.[13] The choice often comes down to empirical screening for the specific substrate combination.

Q5: My reaction is sluggish. Can changing the base help?

A5: Yes, a slow reaction can be an indication that the base is not strong enough to facilitate the rate-limiting step.[14] Switching to a stronger base, such as from K₂CO₃ to K₃PO₄ or Cs₂CO₃, can often increase the reaction rate.[1][2]

Section 3: Key Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a general starting point for the Suzuki-Miyaura coupling. Optimization of the base, ligand, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the vessel under the inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 4: Visualizing the Role of the Base

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_intermediate Ar-Pd(II)L₂-X OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation PdII_coupled Ar-Pd(II)L₂-R Transmetalation->PdII_coupled Base_activation Base (e.g., K₃PO₄) + R-B(OH)₂ Boronate [R-B(OH)₃]⁻ Base_activation->Boronate Boronate->Transmetalation R group transfer RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Product) RedElim->Product

Caption: The pivotal role of the base in activating the boronic acid for transmetalation in the Suzuki-Miyaura cycle.

Section 5: Data Summary

The following table provides a qualitative comparison of common bases for Suzuki-Miyaura coupling reactions, which can be extrapolated as a starting point for this compound.

Base Relative Strength Common Applications/Notes Typical Yield Range (%)
Na₂CO₃ ModerateWidely used, effective for many standard couplings.[15]85-98
K₂CO₃ ModerateSimilar to Na₂CO₃, a common choice.[5]80-95
Cs₂CO₃ StrongHighly effective, especially for challenging couplings due to its solubility.[3]90-99
K₃PO₄ StrongExcellent for electron-deficient substrates and nitrogen-containing heterocycles.[1]90-99
NaOH/KOH StrongCan be effective, but their nucleophilicity may cause side reactions.70-90
Et₃N (TEA) Weak (Inorganic Context)Generally less effective in Suzuki, more common in Sonogashira.[8]Variable

Yields are highly dependent on the specific substrates, catalyst, and reaction conditions.

References

Removal of palladium catalyst from 5-Iodo-3-nitropyridin-2-ol reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Strategies for the Effective Removal of Palladium Catalysts from 5-Iodo-3-nitropyridin-2-ol Reaction Mixtures

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions, specifically focusing on challenging substrates like this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting insights to ensure the purity and integrity of your compounds.

Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[1] However, their use, particularly in the later stages of a synthetic route, necessitates the rigorous removal of residual palladium.[1][2] Regulatory bodies, through guidelines like the ICH Q3D, impose strict limits on elemental impurities in active pharmaceutical ingredients (APIs) due to their potential toxicity.[3]

The substrate this compound presents a specific challenge. The presence of nitrogen and oxygen heteroatoms in the pyridinol ring can lead to strong coordination with palladium species, forming stable complexes that are difficult to remove using standard purification methods like crystallization or simple extraction.[1][4][5] This guide provides a systematic approach to tackling this problem, ensuring your final compound meets the highest purity standards.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the palladium removal process in a direct question-and-answer format.

Q1: My reaction mixture is a black or dark brown suspension after completion. What does this mean and what should I do first?

A: A black precipitate is typically "palladium black," which is finely divided, heterogeneous Pd(0) formed during the catalytic cycle.[6] This is often the easiest form of palladium to remove.

First Step: Your initial action should always be the filtration of the entire crude reaction mixture through a pad of Celite® or another diatomaceous earth filter aid.[7][8] This will remove the bulk of the insoluble palladium particles. Never proceed to extraction or other steps without this initial filtration, as it can prevent many downstream contamination issues.

Q2: I've filtered the reaction mixture through Celite, but my ICP-MS analysis still shows unacceptably high palladium levels (>100 ppm). Why?

A: This is a very common scenario and indicates the presence of soluble palladium species.[9][10] These can be residual Pd(II) complexes, small palladium clusters, or Pd(0) complexed with ligands (e.g., phosphines) or your product itself. These species will pass through a simple Celite filter and require a more targeted removal strategy.[10]

Q3: I used a scavenger, but the palladium levels are still too high. What are my options for optimization?

A: The effectiveness of a scavenger is highly dependent on the specific reaction conditions.[1] Consider the following optimization steps:

  • Increase Equivalents: While a large excess isn't always better, you may need to increase the scavenger loading. Start with 3-5 equivalents relative to the initial palladium content and increase if necessary.[11]

  • Increase Temperature: Scavenging kinetics can be slow at room temperature. Heating the mixture (e.g., to 40-60 °C) can significantly improve the rate and efficiency of palladium capture, provided your product is thermally stable.[2]

  • Increase Time: Allow sufficient time for the scavenger to work. An overnight stir is often effective for difficult cases.[1]

  • Change Solvent: Scavenger efficiency can be solvent-dependent. If your product is soluble in multiple solvents, testing the scavenging process in a different medium may yield better results.[2]

Q4: I'm losing a significant amount of my product during the scavenging or activated carbon treatment. How can I mitigate this?

A: Product loss is typically due to non-specific adsorption onto the solid support.[3]

  • Thorough Washing: After filtering off the scavenger or carbon, wash the solid material thoroughly with fresh solvent. Combine these washes with the main filtrate to recover adsorbed product.[2]

  • Optimize Loading: Using a massive excess of activated carbon or scavenger increases the surface area available for non-specific binding. Try to use the minimum amount necessary to achieve the desired palladium level.

  • Consider a Binary System: A synergistic effect is sometimes observed when using a chelating agent in solution followed by adsorption onto a solid support like silica gel or activated carbon.[1] This can sometimes allow for lower overall quantities of solid adsorbent.

Q5: Is column chromatography alone sufficient for palladium removal?

A: While column chromatography can remove some palladium, it is often not sufficient to reduce levels to the low ppm range required for pharmaceutical applications.[9][12] Palladium complexes can co-elute with the product. A study published in ACS Medicinal Chemistry Letters demonstrated that even after chromatography, significant levels of palladium can remain, and a subsequent scavenging step is necessary to reliably reduce them to <50 ppm.[9][12] The most robust strategy is to use chromatography for general purification and follow it with a dedicated scavenging step.

Q6: Which type of scavenger is best for my reaction involving this compound?

A: The best choice depends on the oxidation state of the residual palladium.

  • Thiol-based scavengers (e.g., ISOLUTE® Si-Thiol, Smopex®) are highly effective for scavenging Pd(0) and Pd(II) and are a good first choice.[13]

  • Trimercaptotriazine (TMT)-based scavengers (e.g., Biotage® MP-TMT) are also excellent for a broad range of palladium species and are widely used in industrial processes.[1][11]

  • Amine-based scavengers can also be effective, particularly for Pd(II).

Given the chelating nature of your substrate, a scavenger with a high affinity for palladium, such as a thiol or TMT-based resin, is strongly recommended.[1]

Decision Guide for Palladium Removal

The choice of a purification strategy depends on the nature of the palladium impurity. This decision tree provides a logical pathway for selecting the most appropriate method.

Palladium_Removal_Decision_Tree start Crude Reaction Mixture (Post-Coupling) q1 Is a black precipitate (Pd Black) visible? start->q1 filter_celite Step 1: Filtration through Celite®/Filter Aid q1->filter_celite Yes scavenge Step 2: Scavenging (Thiol, TMT, or Carbon) q1->scavenge No (or Soluble Pd Suspected) analyze1 Analyze Filtrate for Pd (e.g., ICP-MS) filter_celite->analyze1 q2 Is Pd level acceptable (<10 ppm for API)? analyze1->q2 q2->scavenge No end_ok Purification Complete q2->end_ok Yes filter_scavenger Filter to Remove Scavenger scavenge->filter_scavenger analyze2 Analyze Final Product for Pd filter_scavenger->analyze2 q2_recheck Is Pd level acceptable? analyze2->q2_recheck end_reprocess Re-evaluate Scavenger/ Consider Chromatography + Scavenging q2_recheck->end_ok Yes q2_recheck->end_reprocess No

Caption: Decision tree for selecting a palladium removal strategy.

Detailed Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium by Filtration
  • Theory: This physical separation method is effective for removing insoluble palladium species, primarily Pd(0) black, which often forms during the reaction. Celite®, a form of diatomaceous earth, provides a porous filter bed that traps fine particulates without clogging.[7]

  • Procedure:

    • Place a sintered glass funnel on a filter flask connected to a vacuum source.

    • Add a layer of Celite® (approximately 1-2 cm thick) to the funnel.

    • Wet the Celite® pad with the main solvent from your reaction mixture and apply gentle vacuum to pack the bed.

    • Dilute your crude reaction mixture with a suitable solvent to reduce its viscosity.

    • Carefully pour the diluted reaction mixture onto the Celite® pad under vacuum.

    • Wash the Celite® pad thoroughly with several portions of fresh solvent to ensure complete recovery of your product.

    • Combine the filtrate and washes for further processing or analysis.

Protocol 2: Removal of Soluble Palladium with Activated Carbon
  • Theory: Activated carbon possesses a high surface area with a complex pore structure, allowing it to adsorb a wide range of organic molecules and metal complexes through physisorption and chemisorption.[1][14] It is a cost-effective but sometimes less selective scavenger.[1]

  • Procedure:

    • To the filtrate from Protocol 1 (or the crude mixture if no precipitate was present), add activated carbon (typically 5-10 wt% relative to the crude product).

    • Stir the resulting slurry vigorously. For enhanced performance, heat the mixture to 40-60 °C for 2-18 hours.[1]

    • After the treatment period, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite® (as described in Protocol 1) to remove the activated carbon. The Celite® is crucial here to prevent fine carbon particles from passing into your product.

    • Wash the carbon/Celite cake extensively with fresh solvent to recover the adsorbed product.

    • Concentrate the combined filtrate and analyze for residual palladium.

Protocol 3: Removal of Soluble Palladium with a Thiol-Based Scavenger Resin
  • Theory: Solid-supported scavengers, such as silica or polystyrene functionalized with thiol (-SH) or trimercaptotriazine (TMT) groups, operate by chemisorption.[1][13] The sulfur atoms have a very high affinity for soft metals like palladium, forming strong covalent bonds and effectively sequestering the metal from the solution onto the solid phase.[1]

  • Procedure:

    • To the solution of your crude product, add the scavenger resin (e.g., ISOLUTE® Si-TMT or Biotage® MP-TMT). A typical loading is 3-5 equivalents relative to the initial amount of palladium catalyst used.[11]

    • Stir the mixture at room temperature or elevate the temperature (e.g., 45 °C) for 4-24 hours.[1] Reaction time and temperature should be optimized for your specific system.

    • Once the scavenging is complete, remove the resin by simple filtration.

    • Wash the resin with several portions of fresh solvent to recover any adsorbed product.

    • Combine the filtrate and washes, concentrate under reduced pressure, and analyze for final palladium concentration.

Data Summary: Comparison of Palladium Scavenging Methods
Method/Scavenger TypeFunctional Group / MechanismTypical ConditionsProsCons
Celite® Filtration Physical SeparationRoom Temp, FiltrationFast, simple, removes bulk insoluble Pd.[7]Ineffective against soluble Pd species.[9]
Activated Carbon Adsorption (Physisorption/Chemisorption)5-10 wt%, 40-60°C, 2-18hCost-effective, removes a broad range of impurities.[1][14]Can be non-selective, potentially adsorbing product; fine particles can be hard to filter.[2][3]
Silica/Polymer Scavengers Chemisorption3-5 eq., RT-60°C, 4-24hHigh selectivity for Pd, high efficiency, easy to filter.[1][13]Higher cost than activated carbon.[13]
- Thiol-Based -SHRT-60°C, 4-16hVery effective for Pd(0) and Pd(II).[1]Potential for leached thiols to act as catalyst poisons in subsequent steps.[1]
- TMT-Based TrimercaptotriazineRT-45°C, 2-24hExcellent, robust scavenger for various Pd species; widely used at scale.[1][11]Can require longer reaction times.[1]
General Experimental Workflow Visualization

The following diagram illustrates a comprehensive workflow for synthesis and purification, incorporating the palladium removal steps.

General_Workflow cluster_reaction Synthesis cluster_purification Purification reactants 1. Add Reactants & Base (this compound, Boronic Acid, etc.) inert 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N2) reactants->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Pd Catalyst/Ligand solvent->catalyst heat 5. Heat & Stir Reaction catalyst->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor workup 7. Reaction Workup (Quench, Initial Filtration) monitor->workup pd_removal 8. Palladium Scavenging (Carbon or Resin Treatment) workup->pd_removal purify 9. Final Purification (Chromatography/Recrystallization) pd_removal->purify analyze 10. Final Analysis (NMR, LC-MS, ICP-MS) purify->analyze

Caption: General workflow for synthesis and palladium removal.

References

Identifying byproducts in 5-Iodo-3-nitropyridin-2-ol synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Iodo-3-nitropyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively identify potential byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides in-depth troubleshooting, answers to frequently asked questions, and a systematic workflow to ensure the purity and integrity of your target compound.

Introduction: The Challenge of Selective Synthesis

The synthesis of this compound is a multi-step process involving the electrophilic substitution of a pyridine ring. Typically, this involves the nitration and iodination of a pyridin-2-ol precursor. The challenge lies in controlling the regioselectivity of these reactions to avoid the formation of isomeric and over-substituted byproducts. The presence of both an electron-withdrawing nitro group and a halogenating iodo group on the pyridine ring makes this compound a valuable intermediate in medicinal chemistry.[1] Effective reaction monitoring and impurity profiling by GC-MS are critical for process optimization and ensuring the quality of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and GC-MS analysis of this compound.

Q1: My GC chromatogram shows a peak with a mass-to-charge ratio (m/z) of 140. What could this be?

A1: A peak with an m/z of 140 likely corresponds to the molecular ion of your starting material or an intermediate, specifically 3-nitropyridin-2-ol (C₅H₄N₂O₃, MW: 140.10 g/mol ) or 5-nitropyridin-2-ol. This indicates an incomplete iodination reaction. To confirm, compare the retention time of this peak with a standard of the starting material. The mass spectrum would likely show fragments corresponding to the loss of NO₂ (m/z 94) and further fragmentation of the pyridine ring.

Q2: I see a peak with the same molecular weight as my product (265.99 g/mol ) but at a different retention time. How do I identify it?

A2: This is a strong indication of an isomeric byproduct. The most probable isomer is 3-Iodo-5-nitropyridin-2-ol .[2][3] This can form if the order of substitution is not well-controlled. While the molecular ion (M+) will be identical (m/z ≈ 266), the fragmentation patterns may be subtly different due to the different positions of the substituents. However, the most definitive way to distinguish isomers is by comparing their retention times to authenticated standards. If standards are unavailable, techniques like NMR spectroscopy would be required for unambiguous structural elucidation.

Q3: My MS analysis shows a significant peak at m/z 127. What does this signify?

A3: A peak at m/z 127 is the characteristic isotopic signature of an iodine cation (I⁺). Its presence as a fragment, often from the cleavage of the C-I bond, is a strong indicator of an iodine-containing compound.[4] If you see this fragment in the mass spectrum of an unknown peak, it confirms that the impurity is an iodinated species. The C-I bond is often the weakest bond in the molecule, making its cleavage a common fragmentation pathway.[4]

Q4: There is a peak with a molecular ion at m/z 392. What is the likely identity of this impurity?

A4: A molecular ion at m/z 392 suggests the formation of a di-iodinated byproduct, specifically 3,5-diiodo-pyridin-2-ol (C₅H₃I₂NO, MW: 390.89 g/mol ). This can occur if the iodination reaction conditions are too harsh or the reaction time is prolonged, leading to over-iodination.[5] The mass spectrum would be expected to show the loss of one iodine atom (m/z 265) and then the second iodine atom (m/z 138).

Q5: I'm observing significant peak tailing for my main product. What could be the cause?

A5: Peak tailing in GC-MS is often caused by active sites in the analytical pathway.[6] The hydroxyl group on the pyridin-2-ol can interact with active sites in the injector liner or on the column itself. To mitigate this, consider the following:

  • Derivatization: Silylating the sample with a reagent like BSTFA will convert the polar -OH group to a less polar -OTMS group, improving peak shape.

  • Inlet Maintenance: Ensure you are using a clean, deactivated injector liner.[7]

  • Column Choice: Use a column specifically designed for analyzing polar or active compounds.

Systematic Workflow for Byproduct Identification

A systematic approach is crucial for efficiently identifying unknown peaks in your reaction mixture. The following workflow and diagram outline the key steps from sample analysis to byproduct identification.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane).

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

    • (Optional but recommended for peak shape improvement) Derivatize the sample with a silylating agent.

  • GC-MS Parameters (Typical):

    • GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point.

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

Data Interpretation
  • Analyze the Chromatogram: Identify the main product peak and any significant impurity peaks. Note their retention times.

  • Examine the Mass Spectrum of Each Peak:

    • Identify the molecular ion (M⁺). This gives the molecular weight of the compound.

    • Look for characteristic isotopic patterns. Iodine (¹²⁷I) is monoisotopic.

    • Identify key fragment ions. Common losses for this class of compounds include -NO₂ (loss of 46 Da), -I (loss of 127 Da), and -OH (loss of 17 Da).[8][9]

  • Consult the Byproduct Table: Compare the observed molecular weights and fragmentation patterns with the table of potential byproducts below.

  • Confirm Identity: When possible, confirm the identity of byproducts by running commercially available standards or by using alternative analytical techniques like NMR.

Potential Byproducts in this compound Synthesis

The following table summarizes the most likely byproducts, their molecular weights, and expected key mass spectral fragments to aid in their identification.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Potential CauseKey MS Fragments (m/z)
Target: this compound C₅H₃IN₂O₃265.99[10]-266 (M⁺) , 220 (M-NO₂), 139 (M-I), 93
3-Nitropyridin-2-olC₅H₄N₂O₃140.10Incomplete Iodination140 (M⁺) , 94 (M-NO₂)
5-Iodopyridin-2-olC₅H₄INO220.99Incomplete Nitration221 (M⁺) , 94 (M-I)
3-Iodo-5-nitropyridin-2-olC₅H₃IN₂O₃265.99[2]Isomer Formation266 (M⁺) , 220 (M-NO₂), 139 (M-I), 93
3,5-Diiodopyridin-2-olC₅H₃I₂NO390.89Over-Iodination391 (M⁺) , 264 (M-I), 138 (M-I-I)
3,5-Dinitropyridin-2-olC₅H₃N₃O₅201.09Over-Nitration201 (M⁺) , 155 (M-NO₂), 109 (M-2NO₂)

Byproduct Identification Workflow

Byproduct_Identification_Workflow GC-MS Troubleshooting Workflow cluster_0 Analysis Phase cluster_1 Identification Phase cluster_2 Decision & Action Run_Sample Run Crude Sample on GC-MS Analyze_Chromo Analyze Chromatogram for Unknown Peaks Run_Sample->Analyze_Chromo Examine_MS Examine Mass Spectrum of Unknown Peak Analyze_Chromo->Examine_MS Identify_M_ion Identify Molecular Ion (M+) Examine_MS->Identify_M_ion Check_Fragments Check for Key Fragments (e.g., -NO2, -I) Identify_M_ion->Check_Fragments Compare_Table Compare Data with Byproduct Table Check_Fragments->Compare_Table Is_Byproduct_ID Byproduct Identified? Compare_Table->Is_Byproduct_ID Optimize Optimize Reaction Conditions (Temp, Time, Reagents) Is_Byproduct_ID->Optimize Yes Further_Analysis Consider Further Analysis (e.g., NMR, Standards) Is_Byproduct_ID->Further_Analysis No / Unsure

Caption: Workflow for identifying byproducts using GC-MS.

References

Improving the regioselectivity of reactions with 5-Iodo-3-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Iodo-3-nitropyridin-2-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but electronically complex building block. Our goal is to provide you with in-depth, field-proven insights to help you navigate the intricacies of its reactivity and achieve high regioselectivity in your synthetic campaigns. This guide moves beyond simple protocols to explain the underlying principles governing reaction outcomes, empowering you to troubleshoot effectively and optimize your experiments.

Introduction: Understanding the Reactivity Landscape

This compound is a highly functionalized pyridine derivative whose reactivity is governed by the interplay of its substituents. The strong electron-withdrawing nitro group at the 3-position significantly activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr)[1][2]. The iodine atom at the 5-position serves as a prime handle for palladium-catalyzed cross-coupling reactions. The pyridin-2-ol moiety exists in a tautomeric equilibrium with its 2-pyridone form, presenting a competing site for nucleophilic attack or O-functionalization. Mastering the regioselectivity of reactions with this substrate requires a nuanced understanding of how to selectively exploit one reactive site while pacifying the others.

Troubleshooting Guide: Common Issues & Strategic Solutions

This section addresses specific experimental challenges in a problem-and-solution format, focusing on the causality behind common failures and providing actionable protocols.

Issue 1: Poor or Mixed Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Problem: "My SNAr reaction with an amine nucleophile is giving me a mixture of products. I'm seeing substitution at different positions on the ring and also some O-alkylation of the pyridinol."

Root Cause Analysis: This is the most common challenge and stems from the multiple electrophilic sites on the substrate. The C4 and C6 positions are both activated for SNAr by the C3-nitro group. The stability of the resulting negatively charged intermediate (a Meisenheimer complex) is the determining factor[1][3].

  • Attack at C4 (para to the nitro group): Nucleophilic attack at the C4 position allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group through resonance. This is a highly stabilizing interaction.

  • Attack at C6 (ortho to the nitro group): Attack at the C6 position also allows for delocalization of the negative charge onto the nitro group.

  • Attack at the Oxygen (O-functionalization): The pyridinol proton is acidic and can be removed by a base, generating a highly nucleophilic oxygen anion that can react with electrophiles.

The reaction outcome is a kinetic and thermodynamic competition between these pathways. The choice of base, solvent, and nucleophile dictates the predominant product.

Strategic Solutions:

  • To Favor C4-Substitution (Most Common Outcome): The C4 position is generally the most electronically favored site for attack due to superior stabilization of the Meisenheimer intermediate.

    • Mechanism: The nucleophile attacks the C4 position, creating a resonance-stabilized intermediate where the negative charge is shared by the pyridine nitrogen and the nitro group. This is typically the most stable intermediate.

    • Recommended Conditions:

      • Nucleophile: Use soft, less hindered nucleophiles (e.g., primary amines, thiols).

      • Base: Employ a mild, non-nucleophilic inorganic base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). This minimizes deprotonation of the pyridinol.

      • Solvent: Use polar aprotic solvents such as DMF, DMSO, or Acetonitrile. These solvents effectively solvate the cation of the base but poorly solvate the nucleophile, increasing its reactivity. They also help stabilize the charged Meisenheimer complex.

      • Temperature: Start at room temperature and gently heat if necessary (e.g., 50-80 °C).

  • To Favor O-Functionalization (Alkylation/Arylation): To achieve selective reaction at the oxygen, you must first generate the oxygen anion under conditions that disfavor SNAr.

    • Mechanism: A strong, non-nucleophilic base deprotonates the hydroxyl group to form a pyridinolate anion. This anion then acts as the nucleophile.

    • Recommended Conditions:

      • Base: Use a strong, non-nucleophilic hydride base such as Sodium Hydride (NaH).

      • Solvent: Employ a less polar, non-protic solvent like Tetrahydrofuran (THF) or Dioxane.

      • Procedure: Add the base to the substrate in the chosen solvent at 0 °C to form the anion first. After gas evolution ceases, add the electrophile (e.g., methyl iodide, benzyl bromide) and allow the reaction to warm to room temperature.

Diagram: Competing SNAr Pathways

sub This compound + Nucleophile (Nu⁻) path_c4 Attack at C4 (para to NO₂) sub->path_c4 Polar Aprotic Solvent (DMF, DMSO) path_c6 Attack at C6 (ortho to NO₂) sub->path_c6 path_o Deprotonation & Attack at O (O-Alkylation) sub->path_o Strong Non-Nu⁻ Base (NaH in THF) int_c4 Highly Stabilized Meisenheimer Complex path_c4->int_c4 int_c6 Stabilized Meisenheimer Complex path_c6->int_c6 int_o Pyridinolate Anion path_o->int_o prod_c4 C4-Substituted Product (Major SₙAr Product) int_c4->prod_c4 prod_c6 C6-Substituted Product (Minor SₙAr Product) int_c6->prod_c6 prod_o O-Alkylated Product int_o->prod_o

Caption: Competing reaction pathways for this compound.

Issue 2: Low Yield or Stalled Palladium Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)

Problem: "I'm trying to perform a Suzuki-Miyaura coupling at the C5-Iodo position, but the reaction is sluggish, and I'm getting low yields and significant starting material decomposition."

Root Cause Analysis: Palladium-catalyzed cross-coupling reactions are sensitive to catalyst inhibition and side reactions. For this substrate, there are two primary culprits:

  • Catalyst Inhibition: The pyridine nitrogen is a Lewis base and can coordinate to the palladium center, inhibiting its catalytic activity. Similarly, the nitro group can also interact with the catalyst.

  • Interference from the Hydroxyl Group: The acidic proton of the pyridinol can react with the basic conditions required for the coupling, and the resulting anion can also coordinate to the palladium.

  • Inappropriate Ligand/Base Combination: The success of modern cross-coupling hinges on the choice of ligand, which modulates the electronic and steric properties of the palladium catalyst to favor the desired catalytic cycle steps (oxidative addition, transmetalation, reductive elimination)[4][5].

Strategic Solutions:

  • Optimize the Catalyst System:

    • Catalyst Precursor: Use a reliable Pd(0) source like Pd₂(dba)₃ or a Pd(II) precursor that is easily reduced in situ, such as Pd(OAc)₂.

    • Ligand Selection: This is critical. Use bulky, electron-rich phosphine ligands. These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps, outcompeting catalyst inhibition[4].

      • For Suzuki Coupling: SPhos, XPhos, or RuPhos are excellent starting points.

      • For Buchwald-Hartwig Amination: BrettPhos, XPhos, or the use of specialized palladacycle pre-catalysts (e.g., G3-XPhos) is recommended[6].

    • Base Selection: Use a moderately weak, non-nucleophilic base to minimize SNAr side reactions and dehalogenation.

      • For Suzuki Coupling: K₃PO₄ or K₂CO₃ are standard. The reaction often benefits from an aqueous/organic solvent mixture (e.g., Dioxane/Water)[7].

      • For Buchwald-Hartwig Amination: Use a stronger but sterically hindered base like Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS)[8].

  • Consider Protecting the Hydroxyl Group: If optimization of the catalyst system fails, protecting the hydroxyl group is a robust strategy. Converting it to a simple ether (e.g., methyl or benzyl) prevents any interference.

    • Protection (O-methylation): Use NaH and MeI in THF as described in Issue 1.

    • Cross-Coupling: Perform the Suzuki or Buchwald-Hartwig reaction on the protected substrate.

    • Deprotection: Cleave the methyl ether using BBr₃ or the benzyl ether via hydrogenolysis (H₂, Pd/C).

Diagram: Decision Workflow for C5-Functionalization

start Goal: Functionalize C5-Iodo Position reaction_type Choose Reaction Type start->reaction_type suzuki Suzuki Coupling (C-C Bond) reaction_type->suzuki Boronic Acid buchwald Buchwald-Hartwig (C-N Bond) reaction_type->buchwald Amine suzuki_cond Conditions: - Pd₂(dba)₃ / SPhos - K₃PO₄ - Dioxane/H₂O, 80-100 °C suzuki->suzuki_cond buchwald_cond Conditions: - Pd₂(dba)₃ / BrettPhos - NaOt-Bu - Toluene, 100 °C buchwald->buchwald_cond check_yield Reaction Successful? suzuki_cond->check_yield buchwald_cond->check_yield success Isolate Product check_yield->success Yes failure Low Yield / Decomposition check_yield->failure No protect Protect -OH Group (e.g., O-methylation) failure->protect retry Repeat Coupling on Protected Substrate protect->retry deprotect Deprotect -OH Group retry->deprotect final_prod Isolate Final Product deprotect->final_prod

Caption: Decision workflow for optimizing cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the dominant tautomeric form of this compound, and how does it affect reactivity? A: this compound exists in equilibrium between the pyridin-2-ol (aromatic alcohol) and 2-pyridone (amide-like) forms. In most solvents, the 2-pyridone form is significantly favored due to its amide resonance stability. This is crucial because it means the "hydroxyl" proton is actually an "N-H" proton in the dominant tautomer, making it more acidic and readily available for deprotonation. This influences its nucleophilicity and interaction with bases.

Q2: Which position, C4 or C6, is more reactive towards nucleophilic attack? A: The C4 position is overwhelmingly more reactive. While both positions are activated (ortho/para) by the C3-nitro group, the resonance stabilization of the Meisenheimer complex formed from attack at C4 is superior. The negative charge can be delocalized across the C5-C4-C3-NO₂ system and the pyridine nitrogen, providing a more stable intermediate and thus a lower activation energy for its formation.

Q3: Do I absolutely need to protect the hydroxyl group for a Suzuki coupling reaction? A: Not necessarily, but it is a reliable troubleshooting step. Many modern ligand systems are robust enough to facilitate the reaction in the presence of the free hydroxyl group[7]. However, if you observe low yields, catalyst deactivation, or side reactions, protecting the group as a methyl or benzyl ether is a highly effective strategy to simplify the reactive system and often leads to cleaner, higher-yielding reactions.

Q4: What is the best general-purpose catalyst system for Buchwald-Hartwig amination with this substrate? A: For challenging substrates like this, starting with a modern, well-defined palladacycle pre-catalyst is highly recommended. An excellent choice would be XPhos-Pd-G3 or BrettPhos-Pd-G3 . These pre-catalysts are air-stable, provide a reliable source of the active Pd(0) species, and come pre-associated with the optimal bulky phosphine ligand. Paired with a strong, hindered base like NaOt-Bu or LHMDS in a solvent like toluene or dioxane, this system provides a high probability of success[6][9].

Q5: How can I ensure I get O-alkylation instead of C4-alkylation with an alkyl halide? A: The key is to pre-form the oxygen anion with a strong, non-nucleophilic base in a non-polar solvent. The classic conditions are Sodium Hydride (NaH) in anhydrous THF at 0 °C . Add the NaH to a solution of your substrate and wait for hydrogen evolution to stop. This indicates the formation of the sodium pyridinolate salt. Only then should you add your alkyl halide (e.g., MeI, BnBr). This two-step, one-pot procedure ensures the oxygen is the most nucleophilic species in the flask, directing the reaction to the desired O-alkylation pathway.

Optimized Experimental Protocols

Protocol 1: Regioselective C4-Amination (SNAr)

This protocol details the selective substitution at the C4 position using a primary amine.

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equiv.) in anhydrous DMSO (to make a ~0.2 M solution).

  • Addition of Reagents: Add finely powdered Potassium Carbonate (K₂CO₃, 2.0 equiv.). Stir the suspension for 5 minutes.

  • Nucleophile Addition: Add the primary amine nucleophile (e.g., benzylamine, 1.1 equiv.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 2-6 hours).

  • Work-up: Cool the reaction to room temperature and pour it into ice-water. A solid product will often precipitate. Filter the solid and wash with water and a small amount of cold diethyl ether. If no solid forms, extract the aqueous mixture with Ethyl Acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure 4-amino-5-iodo-3-nitropyridin-2-ol derivative.

Protocol 2: Optimized C5-Suzuki-Miyaura Coupling

This protocol details the C-C bond formation at the C5-iodo position.

  • Reactant Preparation: To a microwave vial or Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and Potassium Phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add the catalyst and ligand: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%) and SPhos (4.5 mol%).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water (to make a ~0.1 M solution). Seal the vessel and thoroughly degas the mixture by bubbling Argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring until TLC or LC-MS analysis indicates the reaction is complete (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and dilute with Ethyl Acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the desired 5-aryl-3-nitropyridin-2-ol product.

Transformation Reaction Type Recommended Base Solvent Catalyst/Ligand Typical Temp. Key Consideration
C4-Substitution SNArK₂CO₃, Cs₂CO₃DMSO, DMFN/A25-80 °CFavored electronic pathway; use mild base.
O-Alkylation Williamson Ether SynthesisNaHTHF, DioxaneN/A0 °C to RTPre-form anion with strong, non-Nu⁻ base.
C5-C Coupling Suzuki-MiyauraK₃PO₄Dioxane/H₂OPd₂(dba)₃ / SPhos80-100 °CBulky, e⁻-rich ligand is critical.
C5-N Coupling Buchwald-HartwigNaOt-Bu, LHMDSToluene, DioxanePd₂(dba)₃ / BrettPhos90-110 °CUse hindered base to prevent side reactions.

References

Technical Support Center: Scaling Up Synthesis of 5-Iodo-3-nitropyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Iodo-3-nitropyridin-2-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important class of molecules. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency, yield, and purity of your reactions.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound and its derivatives.

Q1: My nitration of 2-hydroxypyridine is resulting in a low yield and a mixture of isomers. How can I improve the regioselectivity for the 3-nitro product?

A1: Achieving high regioselectivity in the nitration of 2-hydroxypyridine can be challenging due to the activating nature of the hydroxyl group, which directs towards both the 3- and 5-positions.[1] To favor the formation of the 3-nitro isomer, consider the following:

  • Choice of Nitrating Agent: The use of a milder nitrating agent than the standard nitric acid/sulfuric acid mixture can improve selectivity.[1] Consider using reagents like potassium nitrate in sulfuric acid, which can offer better control over the reaction.[2]

  • Reaction Temperature: Lowering the reaction temperature can significantly enhance selectivity by reducing the rate of competing side reactions.

  • Steric Hindrance: While less influential for the small nitro group, bulky substituents already present on the pyridine ring can direct the nitration to the less sterically hindered position.[1]

Q2: During the iodination step, I'm observing the formation of di-iodinated byproducts. How can I favor mono-iodination at the 5-position?

A2: The formation of di-iodinated products suggests that the reaction conditions are too harsh or the stoichiometry is not optimized. To improve selectivity for the desired mono-iodinated compound:

  • Control Stoichiometry: Carefully control the molar ratio of your iodinating agent to the 3-nitropyridin-2-ol substrate. Using a 1:1 or even a slight sub-stoichiometric amount of the iodinating agent can favor mono-iodination.[3]

  • Slow Addition: Add the iodinating agent dropwise to the reaction mixture. This maintains a low concentration of the electrophile and can reduce the likelihood of a second iodination event.

  • Lower Reaction Temperature: Performing the reaction at a lower temperature will decrease the overall reaction rate and can significantly improve the selectivity for the mono-iodinated product.[3]

Q3: What are the best practices for purifying the final this compound product?

A3: Purification can be challenging due to the presence of isomers and unreacted starting materials. A multi-step approach is often necessary:

  • Crystallization: Recrystallization from a suitable solvent system is often the most effective method for purifying the final product on a larger scale. Experiment with different solvents to find one that provides good solubility at elevated temperatures and poor solubility at room temperature.

  • Column Chromatography: For smaller scales or to remove stubborn impurities, column chromatography is effective. A silica gel column with a gradient elution of hexane and ethyl acetate is a common starting point.

  • Cation-Exchange Chromatography: For derivatives with basic functionalities, cation-exchange chromatography can be a powerful purification technique to separate the product from non-basic impurities.[4]

II. Troubleshooting Guide

This section provides a systematic approach to troubleshooting specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield in the Iodination Step

Low or no conversion of 3-nitropyridin-2-ol to the desired 5-iodo derivative is a common hurdle. The workflow below will guide you through a systematic troubleshooting process.

low_yield_troubleshooting start Low or No Product Yield substrate_check 1. Substrate Reactivity & Purity Check start->substrate_check reagent_check 2. Iodinating Reagent & Conditions substrate_check->reagent_check Substrate OK sub_purity Verify purity of 3-nitropyridin-2-ol (NMR, LC-MS) substrate_check->sub_purity sub_activation Consider activating groups if reactivity is low substrate_check->sub_activation monitoring_check 3. Reaction Monitoring & Work-up reagent_check->monitoring_check Reagents & Conditions OK reagent_choice Iodine source appropriate? (ICl, NIS, I2/oxidant) reagent_check->reagent_choice reagent_quality Check quality of iodinating agent (e.g., ICl is moisture-sensitive) reagent_check->reagent_quality temp_control Is temperature optimized? (Too low can stall the reaction) reagent_check->temp_control tlc_check Monitor reaction by TLC/LC-MS. Is starting material consumed? monitoring_check->tlc_check workup_loss Product loss during work-up? (e.g., extraction, precipitation) monitoring_check->workup_loss

Caption: Troubleshooting workflow for low iodination yield.

Detailed Troubleshooting Steps:

  • Substrate Reactivity and Purity:

    • Verify Starting Material: Confirm the identity and purity of your 3-nitropyridin-2-ol using techniques like NMR and LC-MS. Impurities can inhibit the reaction.

    • Electronic Effects: The nitro group is strongly deactivating, making electrophilic substitution challenging. Ensure your reaction conditions are sufficiently forcing.[1]

  • Iodinating Reagent and Conditions:

    • Choice of Reagent: Molecular iodine (I₂) alone is often not electrophilic enough for this substrate.[5] Consider using more reactive iodinating agents such as Iodine monochloride (ICl) or N-Iodosuccinimide (NIS).[3][6] Using I₂ in the presence of an oxidizing agent (e.g., nitric acid, silver salts) can also increase its electrophilicity.[7][8]

    • Reagent Quality: Ensure the iodinating agent is of high quality. For instance, ICl is moisture-sensitive and can decompose over time.[3]

    • Solvent Choice: The choice of solvent can be critical. Glacial acetic acid or chlorinated solvents are often used.[3] However, for greener approaches, water has been explored for some iodination reactions, though caution is needed with certain reagents.[9]

    • Temperature Optimization: While lower temperatures can improve selectivity, a reaction that is too cold may not proceed at a reasonable rate. If no reaction is observed, consider gradually increasing the temperature.

  • Reaction Monitoring and Work-up:

    • TLC/LC-MS Monitoring: Regularly monitor the reaction progress to determine if the starting material is being consumed. If the starting material remains, it points to an issue with reactivity.

    • Product Loss During Work-up: The product may be lost during aqueous work-up if it has some water solubility. Ensure you are using an appropriate extraction solvent and performing multiple extractions.

Problem 2: Poor Regioselectivity in the Nitration Step

Obtaining a mixture of 3-nitro and 5-nitro isomers is a common issue. The following decision tree can help optimize for the desired 3-nitro isomer.

nitration_selectivity start Poor Regioselectivity in Nitration conditions Review Reaction Conditions start->conditions reagent Evaluate Nitrating Agent conditions->reagent Still poor selectivity temp Lower Reaction Temperature conditions->temp addition Slow, Dropwise Addition of Nitrating Agent conditions->addition mixed_acid Mixed Acid (HNO3/H2SO4)? (Often gives isomer mixtures) reagent->mixed_acid alternatives Consider Alternative Nitrating Agents: - KNO3 in H2SO4 - Metal nitrates reagent->alternatives

Caption: Decision tree for improving nitration regioselectivity.

Detailed Troubleshooting Steps:

  • Review Reaction Conditions:

    • Temperature Control: Nitration reactions are highly exothermic. Maintaining a low and consistent temperature is crucial for selectivity. Run the reaction at 0 °C or even lower.

    • Rate of Addition: Add the nitrating agent slowly and dropwise to the solution of 2-hydroxypyridine. This helps to control the temperature and minimize localized high concentrations of the nitrating agent.

  • Evaluate Nitrating Agent:

    • Mixed Acid: While effective for many nitrations, the standard mixture of concentrated nitric and sulfuric acid can be too aggressive for achieving high regioselectivity with activated substrates like 2-hydroxypyridine.[1]

    • Alternative Reagents: Explore milder or more sterically hindered nitrating agents. A common and often more selective method is the use of potassium nitrate (KNO₃) in concentrated sulfuric acid.[2] This can lead to a more controlled nitration and favor the 3-position.

III. Experimental Protocols

Protocol 1: Nitration of 2-Hydroxypyridine to 3-Nitro-2-hydroxypyridine

This protocol is optimized for improved regioselectivity towards the 3-nitro isomer.

Materials:

  • 2-Hydroxypyridine

  • Potassium Nitrate (KNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Ice

  • Deionized Water

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-hydroxypyridine to concentrated sulfuric acid, ensuring the temperature is maintained below 20 °C with an ice bath.

  • Cool the resulting solution to 0-5 °C.

  • In a separate beaker, dissolve potassium nitrate in a minimal amount of concentrated sulfuric acid.

  • Slowly add the potassium nitrate solution dropwise to the 2-hydroxypyridine solution, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • The precipitate is then filtered, washed with cold water until the washings are neutral, and dried to yield 3-nitro-2-hydroxypyridine.

Protocol 2: Iodination of 3-Nitro-2-hydroxypyridine to this compound

This protocol is designed for selective mono-iodination.

Materials:

  • 3-Nitro-2-hydroxypyridine

  • Iodine Monochloride (ICl)

  • Glacial Acetic Acid

  • Sodium Thiosulfate Solution

  • Deionized Water

Procedure:

  • Dissolve 3-nitro-2-hydroxypyridine in glacial acetic acid in a reaction flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of iodine monochloride (1.0-1.1 equivalents) in glacial acetic acid dropwise to the stirred solution.[3]

  • Maintain the temperature at 0 °C and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, pour the reaction mixture into a beaker of cold water.

  • If a precipitate forms, filter and wash with water.

  • To quench any unreacted iodine, wash the precipitate with a dilute solution of sodium thiosulfate, followed by water.

  • Dry the resulting solid to obtain the crude this compound. Further purification can be achieved by recrystallization.

IV. Safety and Handling

Nitric Acid:

  • Hazards: Highly corrosive and a strong oxidizer. Causes severe skin and eye burns.[10] Reacts violently with many organic compounds.[10]

  • Handling: Always use in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves resistant to nitric acid (Viton gloves are recommended over nitrile for concentrated acid).[10][11]

  • Storage: Store in a cool, dry, well-ventilated area away from combustible materials and incompatible substances.[10][11]

Iodine and Iodine Monochloride:

  • Hazards: Iodine is toxic if inhaled or ingested and can cause skin and eye irritation or burns.[12][13] Iodine monochloride is highly corrosive and reacts with water.

  • Handling: Handle in a well-ventilated area or a fume hood.[12] Wear appropriate PPE, including gloves, goggles, and a lab coat.[12]

  • Storage: Keep containers tightly closed and store in a cool, dry place away from moisture and incompatible materials.[3]

V. Data Summary

Table 1: Reagents for Iodination

ReagentFormulaKey CharacteristicsReference
Iodine MonochlorideIClHighly reactive, effective for deactivated rings. Moisture sensitive.[3]
N-IodosuccinimideNISMild and selective iodinating agent.[6]
IodineI₂Weak electrophile, often requires an activating agent (e.g., oxidant, Lewis acid).[7]
1,3-Diiodo-5,5-dimethylhydantoinDIHHighly reactive and selective, often more so than NIS.[14]

VI. References

  • BenchChem Technical Support Team. (2025, December). Troubleshooting low yields in ICl iodination reactions. Benchchem. 3

  • BenchChem Technical Support Team. (2025, December). Managing reaction conditions for selective iodination. Benchchem. 5

  • BenchChem Technical Support Team. (2025, December). Troubleshooting common errors in iodine titration experiments. Benchchem. 15

  • WordPress. (2025, December 17). Specific Solvent Issues with Iodination. 9

  • Standard Operating Procedure. (n.d.). Nitric Acid. 11

  • TCI AMERICA. (n.d.). Iodination [Synthetic Reagents]. 14

  • ResearchGate. (2025, August 6). Iodinating Reagents. 6

  • WordPress. (n.d.). I2 and Electrophilic I+ reagents. 7

  • Fisher Scientific. (2015, March 23). Safety Data Sheet - Nitric Acid. 16

  • NITRIC ACID SAFETY. (n.d.). University of Washington. 10

  • Setyowati, H., et al. (2023, December). Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. JKPK (Jurnal Kimia dan Pendidikan Kimia), 8(3), 384. 2

  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Optimizing Regioselective Nitration. Benchchem. 1

  • MDPI. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. 8

  • An, S. H., & An, D. K. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. 4

  • SDS- Iodine Solution. (n.d.). Safety Data Sheet. 12

  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. 13

References

Validation & Comparative

A Comparative Guide to 5-Iodo-3-nitropyridin-2-ol and 5-bromo-3-nitropyridin-2-ol in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl scaffolds that are prevalent in pharmaceuticals.[1] The functionalization of pyridine moieties is of paramount importance, as these structures are integral to a vast array of biologically active molecules.[2] This guide provides an in-depth comparison of two key substrates, 5-iodo-3-nitropyridin-2-ol and 5-bromo-3-nitropyridin-2-ol, in the context of Suzuki coupling, offering insights into their relative reactivity and practical considerations for their use in research and drug development.

The Decisive Role of the Halogen: A Theoretical Overview

The fundamental difference in reactivity between this compound and 5-bromo-3-nitropyridin-2-ol in Suzuki coupling lies in the inherent properties of the carbon-halogen bond. The rate-determining step in the Suzuki catalytic cycle is typically the oxidative addition of the aryl halide to the palladium(0) catalyst.[3] The generally accepted trend in reactivity for aryl halides is I > Br > Cl, which is primarily attributed to the decreasing strength of the C-X bond down the group.[4]

The carbon-iodine bond is significantly weaker than the carbon-bromine bond, leading to a lower activation energy for the oxidative addition step.[5] Consequently, this compound is expected to be more reactive than its bromo-counterpart, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

However, it is noteworthy that some studies have reported counterintuitive reactivity patterns, where aryl iodides exhibit poorer performance at lower temperatures with specific catalyst systems, such as those employing triphenylphosphine (PPh₃) ligands. This has been attributed to the unexpectedly poor turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)]. This highlights the importance of catalyst and ligand selection in optimizing Suzuki coupling reactions.

Comparative Experimental Data: Insights from Structurally Related Compounds

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>15Moderate to Good
4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>15Moderate to Good
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>15Moderate to Good
4-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>15Moderate to Good

Table 1: Representative Suzuki Coupling Conditions for a Structurally Similar Bromopyridine Derivative.[1]

Based on these data and general principles, it is anticipated that this compound would afford similar or higher yields under the same or milder conditions. The use of the iodo-substrate may also allow for a reduction in catalyst loading or reaction temperature, contributing to a more efficient and cost-effective process.

Experimental Protocols: A Practical Guide

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of 5-halo-3-nitropyridin-2-ol derivatives. These should be considered as starting points for optimization.

Protocol 1: Suzuki Coupling of 5-bromo-3-nitropyridin-2-ol

Objective: To synthesize a 5-aryl-3-nitropyridin-2-ol from 5-bromo-3-nitropyridin-2-ol.

Materials:

  • 5-bromo-3-nitropyridin-2-ol (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-3-nitropyridin-2-ol, the arylboronic acid, and K₃PO₄.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 85-95 °C and stir for 12-24 hours.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Predicted Optimized Suzuki Coupling of this compound

Objective: To synthesize a 5-aryl-3-nitropyridin-2-ol from this compound under potentially milder conditions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.3 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%) with a suitable phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or DMF)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine this compound, the arylboronic acid, and the base.

  • In a separate vial, prepare the catalyst system by mixing Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent.

  • Add the catalyst solution to the main reaction vessel, followed by the remaining degassed solvent.

  • Heat the mixture to a temperature between 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow a similar workup and purification procedure as described in Protocol 1.

Visualizing the Mechanism: The Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)L_n-X B->C D Transmetalation C->D R-B(OR')_2 Base E Ar-Pd(II)L_n-R D->E F Reductive Elimination E->F F->A Ar-R Product Coupled Product (5-aryl-3-nitropyridin-2-ol) F->Product ArX Aryl Halide (5-halo-3-nitropyridin-2-ol) ArX->B RB Organoboron Reagent RB->D

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Practical Considerations for the Researcher

Synthesis and Availability:

  • 5-bromo-3-nitropyridin-2-ol: This compound can be synthesized from 2-amino-5-bromopyridine through nitration.[1]

  • This compound: Information on the synthesis of this specific compound is less common, but it can likely be prepared through methods analogous to the bromo-derivative, or via Sandmeyer-type reactions from the corresponding amine.

Stability and Handling: Both substrates are nitrated pyridine derivatives and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. They are expected to be stable solids under standard laboratory conditions.

Cost-Effectiveness: In general, aryl bromides are more commercially available and less expensive than their corresponding iodides. This cost difference can be a significant factor in large-scale synthesis and drug development campaigns.

Conclusion

In the Suzuki coupling reaction, this compound is theoretically the more reactive substrate compared to 5-bromo-3-nitropyridin-2-ol, a consequence of its weaker carbon-halogen bond. This higher reactivity can potentially translate to milder reaction conditions, shorter reaction times, and increased yields. However, the choice of substrate in a practical setting is a multifactorial decision. Researchers must weigh the enhanced reactivity of the iodo-compound against the often lower cost and greater availability of the bromo-analogue. The selection of an appropriate palladium catalyst and ligand system is also crucial and can significantly influence the outcome of the reaction, irrespective of the halogen present. For initial explorations and small-scale syntheses where maximizing yield and minimizing reaction time are paramount, the iodo-substrate may be preferable. For large-scale applications where cost is a primary driver, optimizing the reaction conditions for the bromo-substrate is likely the more prudent approach.

References

A Comparative Guide to the Reactivity of Iodo- vs. Bromo-pyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of pharmacologically active compounds. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, with iodo- and bromo-pyridines being among the most common starting materials. The choice between an iodo- or bromo-pyridine substrate is a critical strategic decision that can profoundly influence reaction efficiency, catalyst selection, and overall synthetic route design. This guide provides an in-depth comparison of their reactivity, supported by mechanistic principles and experimental data, to inform rational substrate selection in your research.

The Decisive Step: Understanding C-X Bond Reactivity in the Catalytic Cycle

The enhanced reactivity of iodo-pyridines over their bromo- counterparts is fundamentally rooted in the mechanism of palladium-catalyzed cross-coupling reactions. The universally accepted order of reactivity for halogens is I > Br > Cl > F.[1] This trend is a direct consequence of the carbon-halogen (C-X) bond dissociation energy; the weaker the bond, the more readily it reacts.

The rate-determining step in many cross-coupling cycles is the initial oxidative addition , where the palladium(0) catalyst inserts into the carbon-halogen bond of the pyridine. The C-I bond is significantly weaker than the C-Br bond (approx. 213-240 kJ/mol for C-I vs. 285-339 kJ/mol for C-Br), leading to a lower activation energy for this critical step.[2][3] Consequently, iodo-pyridines typically undergo oxidative addition more rapidly and under milder conditions than bromo-pyridines.[1][4]

Catalytic Cycle cluster_reactivity Rate-Determining Step Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-X Pd(0)L2->Oxidative Addition Complex R-X (Iodo/Bromo-Pyridine) Transmetalation Complex R-Pd(II)L2-R' Oxidative Addition Complex->Transmetalation Complex R'-M (Boronic Acid, etc.) Product Complex [R-R']-Pd(0)L2 Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Product (R-R')

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

The lower bond dissociation energy of the C-I bond directly translates to a more facile oxidative addition step, which is often rate-limiting.[1][4] This inherent reactivity advantage makes iodo-pyridines the substrate of choice for reactions that are sluggish or require forcing conditions.

Reactivity Comparison Comparative Energy Profile of Oxidative Addition start start ts_br ts_br start->ts_br ΔG‡ (Bromo) ts_i [R---Pd---I] start->ts_i ΔG‡ (Iodo) end_br end_br ts_br->end_br end_i R-Pd(II)-I ts_i->end_i

Caption: Iodo-pyridines exhibit a lower activation energy (ΔG‡) for oxidative addition.

Comparative Performance in Key Cross-Coupling Reactions

While the general trend of I > Br holds true, the practical difference in reactivity can vary depending on the specific cross-coupling reaction and the catalyst system employed.

Suzuki-Miyaura Coupling

This versatile C-C bond-forming reaction is perhaps the most widely used cross-coupling method. Iodo-pyridines consistently show higher reactivity, often enabling coupling at lower temperatures and with lower catalyst loadings compared to bromo-pyridines.[1] However, the development of highly active palladium catalysts incorporating bulky, electron-rich phosphine ligands has significantly improved the efficiency of couplings with bromo-pyridines, making them viable and often more cost-effective alternatives.

SubstrateCatalyst SystemConditionsTime (h)Yield (%)Notes
4-IodopyridinePd(PPh₃)₄ (5 mol%), K₂CO₃Dioxane/H₂O, 90-100°C4-1285-95High reactivity, standard conditions are very effective.[5]
4-BromopyridinePd(dppf)Cl₂ (3 mol%), Cs₂CO₃Dioxane, 100°C12-2475-90Requires a more active catalyst system for comparable yields.
2-BromopyridinePd(OAc)₂/SPhos (2 mol%), K₃PO₄Toluene/H₂O, 100°C16~85Modern ligands enable efficient coupling of less reactive bromides.

Note: Yields are representative and can vary based on the specific boronic acid partner and precise reaction conditions.

Buchwald-Hartwig Amination

For C-N bond formation, the reactivity difference is also pronounced. Iodo-pyridines are generally more amenable to amination, especially with less nucleophilic amines or when steric hindrance is a factor. The established reactivity order for aryl halides in Buchwald-Hartwig amination is I > Br > Cl.[6]

SubstrateCatalyst SystemAmineConditionsYield (%)Notes
3-IodopyridinePd₂(dba)₃/Xantphos, Cs₂CO₃MorpholineToluene, 110°C~95Excellent yields are typical for iodo-pyridines.[7]
3-BromopyridinePd(OAc)₂/BINAP, NaOtBuAnilineToluene, 100°C~88Bidentate phosphine ligands are often required for good results with bromides.[8]
2,6-DibromopyridinePd(OAc)₂/Xantphos, Cs₂CO₃AminothiopheneDioxane, 120°CModerateMono-amination can be achieved, but di-amination increases with more reactive halides (I > Br).[6]
Sonogashira Coupling

In the coupling of terminal alkynes, iodo-pyridines are highly favored due to their high reactivity, which allows for the use of mild, often room-temperature, conditions.[9] While bromo-pyridines can be used, they frequently require higher temperatures and may lead to more side products, such as alkyne dimerization (Glaser coupling).[9]

SubstrateCatalyst SystemConditionsTime (h)Yield (%)Notes
4-IodopyridinePdCl₂(PPh₃)₂/CuI, Et₃NTHF, 25-60°C4-1685-95High reactivity allows for mild conditions and broad substrate scope.[5]
4-BromopyridinePd(PPh₃)₄/CuI, Et₃NDMF, 80-100°C12-2470-85Higher temperatures are generally required.[10]
2-BromopyridineNS-MCM-41-Pd/CuI, PPh₃Dioxane, 100°C12~90Specialized catalyst systems can provide excellent yields for bromides.[11]

Field-Proven Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid

This protocol illustrates a typical setup for a bromo-pyridine, employing a modern catalyst system to achieve high efficiency.

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromopyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 eq.) and SPhos (0.04 eq.) in the reaction solvent. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add anhydrous toluene and water (e.g., a 10:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry.

  • Reaction: Seal the flask and heat the mixture to 100°C with vigorous stirring for 16-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired 3-phenylpyridine.

Protocol 2: Sonogashira Coupling of 3-Iodopyridine with Phenylacetylene

This protocol takes advantage of the high reactivity of an iodo-pyridine to run under mild conditions.

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add 3-iodopyridine (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 eq.), and copper(I) iodide (CuI, 0.04 eq.).[5]

  • Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine (Et₃N, 2.5 eq.). Finally, add phenylacetylene (1.1 eq.) dropwise.

  • Reaction: Stir the mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.

  • Extraction: Concentrate the filtrate and redissolve in ethyl acetate. Wash with saturated aqueous ammonium chloride, water, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield 3-(phenylethynyl)pyridine.

Practical Considerations & Strategic Selection

The choice between an iodo- and bromo-pyridine is not merely a question of reactivity but also involves strategic considerations:

  • Cost and Availability: Bromo-pyridines are generally less expensive and more widely available from commercial suppliers than their iodo- counterparts. For large-scale synthesis, this can be a significant factor.

  • Sequential Coupling: The differential reactivity is a powerful tool for selective, sequential functionalization. In dihalogenated pyridines, such as 2-bromo-4-iodopyridine, coupling will overwhelmingly occur at the more reactive C-I bond, leaving the C-Br bond intact for a subsequent, different coupling reaction.[5][12] This strategy is invaluable for building molecular complexity in a controlled manner.

  • Catalyst Development: While iodides react well with simple catalysts like Pd(PPh₃)₄, bromides often require more sophisticated (and expensive) ligands to achieve high yields.[13] If access to a broad portfolio of modern catalysts is limited, using an iodo-pyridine may be a more robust strategy.

  • Downstream Reactions: Consider the stability of the remaining halogen if you plan further transformations. A C-Br bond will be more resilient to certain reaction conditions than a C-I bond.

Conclusion

Iodo-pyridines are inherently more reactive than bromo-pyridines in palladium-catalyzed cross-coupling reactions due to the lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step. This translates to milder reaction conditions, shorter reaction times, and often higher yields, particularly in challenging transformations like the Sonogashira coupling.

However, the significant advancements in catalyst technology have narrowed the reactivity gap, making bromo-pyridines highly effective and economically attractive substrates for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The ultimate choice should be guided by a holistic analysis of the specific reaction, desired selectivity in polyhalogenated systems, cost, and the overall synthetic strategy.

References

A Senior Application Scientist's Guide to Catalyst Selection for the Sonogashira Coupling of Halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

The functionalization of the pyridine scaffold is a foundational task in medicinal chemistry and materials science, with the resulting compounds forming the core of numerous pharmaceuticals and functional materials. Among the synthetic chemist's tools, the palladium-catalyzed Sonogashira cross-coupling reaction stands as a premier method for forging carbon-carbon bonds between sp²-hybridized carbons of halopyridines and terminal alkynes.[1][2] The choice of catalyst, however, is far from trivial; it is a critical decision that dictates reaction efficiency, substrate scope, functional group tolerance, and overall process viability.

This guide provides a comparative analysis of catalyst systems for the Sonogashira coupling of halopyridines. Moving beyond a simple catalog of options, we will dissect the causality behind catalyst selection, ground our discussion in mechanistic principles, and provide actionable experimental protocols to empower researchers in drug development and academia to make informed, effective decisions at the bench.

Mechanistic Foundations: The "Why" Behind the Catalysis

Understanding the catalytic cycle is paramount to troubleshooting reactions and rationally selecting a catalyst. The Sonogashira reaction primarily proceeds via two distinct, yet related, mechanistic pathways: the classical palladium/copper co-catalyzed cycle and the more modern copper-free variant.

The Classical Pd/Cu Co-catalyzed Cycle

The original Sonogashira protocol employs a dual-catalyst system.[3][4] This synergy between palladium and copper(I) facilitates the reaction under mild conditions.[2] The mechanism involves two interconnected cycles:

  • The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the halopyridine (Ar-X), forming a Pd(II) intermediate. This step is often rate-limiting, and its efficiency is highly dependent on the C-X bond strength (I > Br >> Cl) and the electron density of the palladium center.[3][5][6]

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[3] This step is crucial as it increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide then transfers its acetylenic group to the Pd(II) complex, regenerating the copper(I) catalyst. This is the key intersection of the two cycles.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylpyridine product and regenerate the active Pd(0) catalyst.[7]

Pd_Cu_Sonogashira_Cycle Classical Pd/Cu Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_alkyne Ar-Pd(II)L₂-C≡CR pd2_aryl->pd2_alkyne Transmetalation cu_halide Cu(I)X pd2_aryl->cu_halide Regeneration product Ar-C≡CR pd2_alkyne->product Reductive Elimination product->pd0 Regeneration cu_alkyne Cu(I)-C≡CR cu_halide->cu_alkyne Base, -HX cu_alkyne->pd2_aryl alkyne H-C≡CR alkyne->cu_alkyne

Caption: Interconnected catalytic cycles in the classical Pd/Cu system.

The Copper-Free Sonogashira Cycle

While effective, the use of copper can lead to the formation of alkyne homocoupling (Glaser coupling) products, particularly in the presence of oxygen.[3][8] This side reaction complicates purification and reduces yield. Copper-free systems were developed to circumvent this issue.[8][9][10]

In the absence of a copper co-catalyst, the base's role becomes even more critical. A sufficiently strong base is required to deprotonate the terminal alkyne, forming an acetylide anion that can directly engage with the palladium center. The mechanism is generally believed to proceed as follows:

  • Oxidative Addition: Identical to the classical pathway, a Pd(0) species reacts with the halopyridine.

  • Alkyne Coordination & Deprotonation: The terminal alkyne coordinates to the Ar-Pd(II)-X complex. A base then deprotonates the alkyne directly at the palladium center.

  • Reductive Elimination: The product is eliminated, regenerating the Pd(0) catalyst.

The choice of base and solvent is crucial for the success of copper-free couplings, as they must facilitate the deprotonation of the alkyne without interfering with the catalyst.

Cu_Free_Sonogashira_Cycle Copper-Free Sonogashira Catalytic Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_alkyne_complex [Ar-Pd(II)L(H-C≡CR)-X] pd2_aryl->pd2_alkyne_complex Alkyne Coordination (H-C≡CR, -L) pd2_acetylide Ar-Pd(II)L-C≡CR pd2_alkyne_complex->pd2_acetylide Deprotonation (Base, -Base·HX) product Ar-C≡CR pd2_acetylide->product Reductive Elimination (+L) product->pd0 Regeneration

Caption: The catalytic cycle for copper-free Sonogashira coupling.

Comparative Analysis of Catalyst Systems

The optimal catalyst is a function of the specific halopyridine substrate (chloro-, bromo-, or iodo-pyridine) and the desired reaction conditions.

Homogeneous Palladium Catalysts

These catalysts are soluble in the reaction medium, offering high activity and selectivity due to their well-defined molecular structures.[11]

  • Traditional Phosphine-Ligated Catalysts:

    • Pd(PPh₃)₄ and PdCl₂(PPh₃)₂: These are the workhorses of Sonogashira chemistry.[7] They are commercially available and effective for iodopyridines and activated bromopyridines. However, they often require higher catalyst loadings (1-5 mol%) and elevated temperatures, and Pd(PPh₃)₄ can be sensitive to air.[7][12]

    • Rationale: Triphenylphosphine (PPh₃) is a moderately electron-donating ligand that balances catalyst stability with reactivity. For more challenging substrates like chloropyridines, its efficacy diminishes significantly.

  • Bulky, Electron-Rich Phosphine Ligands:

    • Examples: P(t-Bu)₃, Buchwald ligands (e.g., SPhos, XPhos).

    • Performance: These ligands accelerate the rate-limiting oxidative addition step, especially for less reactive aryl chlorides and bromides.[5] They promote the formation of monoligated Pd(0)L species, which are highly reactive.[2][7] This allows for lower catalyst loadings and milder reaction conditions, often enabling room-temperature couplings.[2]

    • Rationale: The steric bulk facilitates ligand dissociation to generate the active 14-electron species, while high electron density on the phosphorus atom increases the electron density at the palladium center, promoting its insertion into the C-X bond.

  • N-Heterocyclic Carbene (NHC) Ligands:

    • Examples: IPr, SIMes.

    • Performance: NHCs are strong σ-donors and often form very stable and highly active palladium complexes.[3][7] They are particularly effective for coupling challenging substrates like deactivated chloropyridines and can be used in both classical and copper-free systems.[12]

    • Rationale: The strong Pd-NHC bond imparts high thermal stability to the catalyst, while the potent electron-donating ability of the NHC ligand makes the palladium center highly active for oxidative addition.

Table 1: Comparative Performance of Homogeneous Catalysts for Halopyridine Coupling

Catalyst SystemHalopyridine SubstrateConditionsYield (%)CommentsReference
Pd(CF₃COO)₂ / PPh₃ / CuI2-Amino-3-bromopyridineDMF, Et₃N, 100°C, 3h72-96%Effective for a range of terminal alkynes.[13][14]
[PdCl(allyl)]₂ / Tedicyp / CuI3-BromopyridineDMF, K₂CO₃, 100°C, 16h95%Tetraphosphine ligand shows high efficiency.
[PdCl(allyl)]₂ / Tedicyp / CuI2-BromopyridineDMF, K₂CO₃, 100°C, 16h90%Position of halogen influences yield.
Pd(OAc)₂ / Ferrocene Ligand2-IodopyridineDioxane, TBAA, 80°C, 12hHighCopper-free system with low catalyst loading (0.1 mol%).[15]
Pyridylazetidine-Pd(II)4-Chlorobenzonitrile (Aryl)H₂O/iPrOH, K₂CO₃, 70°C96%Phosphine-free, operates in aqueous media. Effective for aryl chlorides.[12]
[DTBNpP]Pd(crotyl)Cl3-BromopyridineDMSO, TMP, RT, 1.5h100%Air-stable precatalyst for room-temp, copper-free coupling.[2]
Heterogeneous Palladium Catalysts

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in catalyst separation, recovery, and reuse, which is crucial for industrial-scale synthesis and green chemistry.[11][16]

  • Palladium on Carbon (Pd/C):

    • Performance: A widely used and cost-effective heterogeneous catalyst. It can effectively catalyze the Sonogashira coupling of aryl iodides and bromides.[17] However, leaching of palladium nanoparticles into the solution is a common issue, meaning the true catalytic species may be homogeneous.[17] Its activity with chloropyridines is often low.

    • Rationale: The high surface area of activated carbon provides a support for palladium nanoparticles. The reaction likely occurs on the surface or via leached palladium species that redeposit at the end of the reaction.[17]

  • Palladium on Inorganic Supports (Silica, Zeolites):

    • Examples: Pd on MCM-41, Pd/TiO₂.

    • Performance: These materials offer well-defined pore structures and high thermal stability. MCM-41-anchored palladium complexes have shown high efficiency and recyclability for coupling halopyridines and halothiophenes.[1] Single-atom Pd₁/TiO₂ catalysts exhibit lower activation barriers compared to homogeneous catalysts like Pd(PPh₃)₂Cl₂.[16]

    • Rationale: The solid support prevents the aggregation of palladium nanoparticles and allows for easy recovery. The interaction between the support and the metal can also influence catalytic activity.[16]

Table 2: Performance of Selected Heterogeneous Catalysts

Catalyst SystemHalopyridine SubstrateConditionsYield (%)CommentsReference
Nanosized MCM-41-Pd / CuI2-BromopyridineToluene, Et₃N, 100°C, 24h89%Catalyst is recyclable; low Pd loading (0.1 mol%).[1]
Nanosized MCM-41-Pd / CuI3-BromopyridineToluene, Et₃N, 100°C, 24h76%Demonstrates positional effect on reactivity.[1]
Pd/CAryl BromidesNMP, Pyrrolidine, 100°CGoodEffective with proper choice of solvent and base.[17]
Pd₁/TiO₂ (Single-Atom)Iodobenzene (Aryl)60°CHigh ActivityLower activation barrier than homogeneous counterpart.[16]

Experimental Design for Catalyst Comparison

To ensure a trustworthy and objective comparison, a standardized experimental workflow is essential. This protocol is designed to be a self-validating system for screening multiple catalysts simultaneously under identical conditions.

Caption: A standardized workflow for the comparative evaluation of catalysts.

Detailed Step-by-Step Protocol: Comparative Study

Objective: To compare the efficiency of Catalyst A (e.g., PdCl₂(PPh₃)₂/CuI), Catalyst B (e.g., [DTBNpP]Pd(crotyl)Cl), and Catalyst C (e.g., Pd/C) for the coupling of 3-bromopyridine with phenylacetylene.

  • Preparation (Pre-Reaction):

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of argon or nitrogen.

    • Degas all solvents (e.g., Toluene, Et₃N) by sparging with argon for 30 minutes or by three freeze-pump-thaw cycles.[18]

    • Prepare a stock solution of 3-bromopyridine (e.g., 0.5 M in toluene).

  • Reaction Setup (Under Inert Atmosphere):

    • To three separate, labeled Schlenk flasks or reaction vials equipped with stir bars, add the respective catalysts:

      • Vial A: PdCl₂(PPh₃)₂ (0.01 mmol, 2 mol%) and CuI (0.01 mmol, 2 mol%).

      • Vial B: [DTBNpP]Pd(crotyl)Cl (0.01 mmol, 2 mol%).

      • Vial C: 10% Pd/C (e.g., 10 mg, ensuring equivalent mol% of Pd).

    • Seal the vials, and evacuate and backfill with argon three times.[6]

  • Reagent Addition:

    • To each vial, add degassed toluene (to achieve a final concentration of 0.5 M), followed by degassed triethylamine (1.0 mmol, 2.0 equiv). For the copper-free reaction (Vial B), a stronger base like K₂CO₃ or an amine like TMP might be required as per literature precedent.[2]

    • Add phenylacetylene (0.6 mmol, 1.2 equiv) to each vial via syringe.

    • Add the 3-bromopyridine stock solution (1.0 mL, 0.5 mmol, 1.0 equiv) to each vial to initiate the reaction.

  • Reaction and Monitoring:

    • Place the sealed vials in a preheated aluminum block set to the desired temperature (e.g., 80°C).

    • Monitor the reaction progress at regular intervals (e.g., 1, 4, 12, 24 hours) by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion (as determined by the consumption of the limiting reagent), cool the reactions to room temperature.

    • Dilute the reaction mixtures with ethyl acetate and filter through a pad of Celite (especially for Vial C to remove the Pd/C).

    • Wash the organic layer with water and then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the isolated yield for each catalytic system.

Conclusion and Future Outlook

The Sonogashira coupling of halopyridines is a mature yet continuously evolving field. For routine couplings of iodo- and bromopyridines, traditional catalysts like PdCl₂(PPh₃)₂/CuI remain reliable. However, for more challenging substrates, particularly chloropyridines, or for processes where copper is undesirable, modern catalyst systems are indispensable.

Key Takeaways for Catalyst Selection:

  • For Reactivity: Bulky, electron-rich phosphine and NHC ligands provide the highest activity, enabling the coupling of chloropyridines and reactions at lower temperatures.[5][12]

  • For Simplicity & Cost: Classical Pd(PPh₃)₄-based systems are suitable for reactive iodopyridines.

  • For "Green" Processes: Heterogeneous catalysts like palladium on inorganic supports offer excellent recyclability, minimizing metal waste.[1][16] Copper-free systems avoid the formation of homocoupled byproducts and simplify purification.[2][3]

The future of this field lies in the development of even more active, stable, and sustainable catalysts. Single-atom heterogeneous catalysts, for example, promise the ultimate in atom economy and may bridge the gap between the high selectivity of homogeneous systems and the practicality of heterogeneous ones.[16][18] By grounding catalyst choice in mechanistic understanding and employing rigorous comparative methodologies, researchers can unlock the full potential of the Sonogashira reaction in their synthetic endeavors.

References

A Senior Application Scientist's Guide to the In Vitro Evaluation of Kinase Inhibitors Derived from 5-Iodo-3-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical in vitro evaluation of novel kinase inhibitors synthesized from the 5-Iodo-3-nitropyridin-2-ol scaffold. As drug development professionals, our goal is not merely to generate data, but to build a robust, evidence-based case for a compound's therapeutic potential. This requires a deep understanding of the assays we employ, the rationale behind our experimental choices, and the ability to interpret complex datasets to make informed decisions. This document is structured to guide researchers through a logical, multi-tiered evaluation process, from initial enzymatic potency to cellular activity and selectivity profiling.

The Rationale: Why In Vitro Evaluation is the Cornerstone of Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a major focus of modern therapeutics.[2] The initial, and arguably most critical, phase of this development is the in vitro evaluation.

This stage serves several key purposes:

  • Establish Potency: To determine the concentration at which a compound can effectively inhibit its target kinase (typically measured as the IC50 value).

  • Confirm Mechanism: To understand how the inhibitor interacts with the kinase (e.g., as an ATP-competitive inhibitor).

  • Assess Selectivity: To measure the inhibitor's activity against other kinases, which is a primary indicator of potential off-target effects and future toxicity.[3][4]

  • Validate Cellular Activity: To confirm that the compound can engage its target within a living cell and produce a desired biological effect.[5]

A frequent challenge in drug discovery is the discrepancy between high potency in biochemical assays and poor efficacy in cell-based models.[6] This guide outlines a workflow designed to identify and troubleshoot these issues early, ensuring that only the most promising candidates progress through the development pipeline.

The Evaluation Workflow: A Multi-Faceted Approach

A robust in vitro evaluation is not a single experiment but a phased process. We begin with the simplest system—the purified enzyme—and progressively add layers of biological complexity.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Decision & Optimization Biochem_Assay Biochemical Potency (IC50) - ADP-Glo™ Assay Selectivity Kinome Selectivity Profiling - Broad Kinase Panel Screen Biochem_Assay->Selectivity Potent Hits Cell_Perm Cellular Potency (EC50) - Cell Proliferation Assay Selectivity->Cell_Perm Potent & Selective Hits Target_Engage Target Engagement - Phospho-Protein Western Blot Cell_Perm->Target_Engage Active Hits Data_Analysis Data Integration & Analysis Target_Engage->Data_Analysis Lead_Opt Lead Optimization / Candidate Selection Data_Analysis->Lead_Opt

Caption: A phased workflow for in vitro kinase inhibitor evaluation.

Phase 1: Biochemical Characterization

This phase focuses on the direct interaction between the inhibitor and the purified target kinase enzyme.

Primary Assay: Determining Enzymatic Potency (IC50)

The half-maximal inhibitory concentration (IC50) is the most common metric for inhibitor potency. We will utilize a luminescence-based assay, the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. This format avoids the use of radioactivity, is amenable to high-throughput screening, and provides highly reproducible data.[7]

Causality Behind Experimental Choices:

  • Why ADP-Glo™? It directly measures kinase activity by quantifying ADP production, making it less prone to false positives from compound interference that can plague fluorescence-based methods.[8]

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay. To ensure data comparability across different experiments and labs, the ATP concentration should be set at or near the Michaelis constant (Km) for the specific kinase being tested.[9][10] This standardizes the level of competition.

Detailed Protocol: ADP-Glo™ Kinase Assay

Objective: To determine the IC50 of test compounds derived from this compound against a target kinase.

Materials:

  • Test Compounds (e.g., Compound A, Compound B) and a known reference inhibitor (Positive Control).

  • Recombinant purified target kinase.

  • Substrate (specific peptide or protein for the kinase).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • ATP solution (at 2x Km concentration).

  • White, opaque 384-well assay plates.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds and reference inhibitor in DMSO. Dispense 1 µL of each dilution into the assay plate. Include wells with DMSO only (Vehicle Control, 100% activity) and wells without kinase (Background Control).

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer.

    • Add 10 µL of the 2X kinase/substrate solution to each well.

    • Tap the plate gently to mix and incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Reaction Buffer.

    • Add 10 µL of the 2X ATP solution to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • Terminate Reaction and Detect ADP:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background control signal from all other wells.

    • Normalize the data to the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Secondary Assay: Kinome Selectivity Profiling

A potent inhibitor is of little use if it inhibits dozens of other kinases, leading to potential toxicity.[11] Selectivity is assessed by screening the compound against a large panel of kinases representing the human kinome.[12] This is typically performed by a specialized contract research organization (CRO).

Causality Behind Experimental Choices:

  • Why a Large Panel? The ATP-binding pocket is highly conserved across the kinome.[13] Broad screening is the only way to empirically identify unexpected off-targets that would not be predicted by sequence homology alone.

  • Single High Concentration vs. Dose-Response: An initial screen is often run at a single, high concentration (e.g., 1 or 10 µM).[14] Any kinase showing significant inhibition (e.g., >70%) at this concentration is then selected for a full IC50 dose-response determination to confirm the off-target potency.

Phase 2: Cellular Validation

Once a compound demonstrates biochemical potency and selectivity, the next critical step is to determine if it works in a more physiologically relevant cellular environment.[5]

Cellular Potency (EC50) and Antiproliferative Effects

This assay measures the functional consequence of inhibiting the target kinase in a cancer cell line that is known to be dependent on that kinase for survival and proliferation.

Causality Behind Experimental Choices:

  • Why a Cell-Based Assay? It simultaneously tests for multiple critical properties: cell permeability, metabolic stability, and engagement with the target in its native, complex environment. A large drop-off in potency from the biochemical IC50 to the cellular EC50 can indicate poor permeability or rapid metabolism.[6]

  • Choice of Cell Line: The selected cell line should have a documented dependency on the target kinase. This provides a self-validating system: if the inhibitor is on-target, it should inhibit the proliferation of this specific cell line.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To determine the EC50 of test compounds in a kinase-dependent cancer cell line.

Materials:

  • Appropriate cancer cell line (e.g., a line with an activating mutation of the target kinase).

  • Complete cell culture medium.

  • Test compounds and reference inhibitor.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

  • White, clear-bottom 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the cells into the 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the compounds to the cells. Include vehicle (DMSO) and positive controls.

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2). This duration allows for multiple cell doublings, making antiproliferative effects clearly measurable.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active (viable) cells.

  • Data Analysis: Normalize the data to the vehicle-treated cells (100% viability) and calculate the EC50 value using a dose-response curve fit, similar to the biochemical assay.

Cellular Target Engagement

To prove that the observed cellular effect is due to the inhibition of the intended target, we must measure the phosphorylation status of a known downstream substrate of that kinase. A reduction in phosphorylation of the substrate following treatment with the inhibitor provides direct evidence of on-target activity.

G Inhibitor This compound Derivative Kinase Target Kinase Inhibitor->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation pSubstrate Phospho-Substrate (p-Substrate) Response Cellular Response (e.g., Proliferation) pSubstrate->Response

Caption: Inhibition of a target kinase blocks substrate phosphorylation.

Detailed Protocol: Western Blot for Phospho-Protein Analysis

Objective: To confirm on-target activity by measuring the reduction of a downstream phospho-substrate.

Materials:

  • Cell line and culture reagents.

  • Test compounds.

  • Lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running and transfer buffers.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (one for the phospho-substrate, one for the total protein of that substrate as a loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x EC50) for a short duration (e.g., 1-4 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer containing phosphatase inhibitors. The use of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibody against the phospho-substrate overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Wash again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total substrate protein to serve as a loading control, confirming that any change in the phospho-signal is not due to a change in the total amount of the protein.

Comparative Analysis and Data Interpretation

The ultimate goal is to compare our novel compounds from the this compound series against each other and against a known benchmark inhibitor. All quantitative data should be summarized in clear, structured tables.

Table 1: Biochemical and Cellular Potency Comparison
CompoundTarget Kinase IC50 (nM)Cellular EC50 (nM)Potency Drop-off (EC50 / IC50)
Compound A 15855.7x
Compound B 120150012.5x
Benchmark Inhibitor 10404.0x

Data are hypothetical for illustrative purposes.

Table 2: Kinase Selectivity Profile
CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)
Compound A 15>10,000850>667x
Compound B 12035025002.9x
Benchmark Inhibitor 10>10,0001200>1000x

Data are hypothetical for illustrative purposes.

Interpreting the Results: A Decision Framework

Caption: Decision tree for kinase inhibitor candidate selection.

Analysis of Hypothetical Data:

  • Compound A: Shows excellent potency (IC50 = 15 nM) and a reasonable translation to cellular activity (EC50 = 85 nM). Critically, it is highly selective (>667x against Off-Target 1). This profile is superior to Compound B and approaches the performance of the benchmark inhibitor, making it a strong candidate to move forward.

  • Compound B: While showing some biochemical activity (IC50 = 120 nM), it is significantly less potent than Compound A. More concerning is its poor selectivity (only 2.9x against Off-Target 1), which suggests a high risk of off-target effects. The large drop-off to cellular potency also indicates potential issues. This compound would likely be deprioritized or sent back for medicinal chemistry optimization.

Conclusion and Future Directions

The in vitro evaluation of kinase inhibitors derived from novel scaffolds like this compound is a systematic process of building confidence in a molecule's therapeutic potential. By integrating biochemical potency, broad selectivity profiling, and rigorous cellular validation, we can identify lead compounds with the highest probability of success in later preclinical and clinical stages. The data gathered through this workflow provides the critical foundation for structure-activity relationship (SAR) studies, lead optimization, and ultimately, the development of new targeted therapies.

References

A Researcher's Guide to the Structural Characterization of 5-Iodo-3-nitropyridin-2-ol Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and procedural overview for the characterization of 5-iodo-3-nitropyridin-2-ol derivatives, a class of compounds holding potential in pharmaceutical and materials science research. We will explore the definitive role of single-crystal X-ray crystallography in elucidating their three-dimensional structures and compare its capabilities with other common analytical techniques.

The Indispensable Role of 3D Structural Analysis

This compound and its analogues are functionalized heterocyclic compounds. The presence of an iodine atom, a nitro group, and a hydroxyl group on a pyridine ring creates a molecule with a specific electronic distribution and a high potential for directed intermolecular interactions. These features are critical in drug design for receptor binding and in materials science for engineering crystal lattices with desired properties.

While techniques like NMR and mass spectrometry can confirm chemical identity and connectivity, only X-ray crystallography can reveal the precise spatial arrangement of atoms, bond lengths, bond angles, and, most importantly, the intricate network of non-covalent interactions that govern the solid-state architecture. This detailed structural knowledge is paramount for understanding structure-activity relationships (SAR) and for rational molecular design.

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands precision and a clear understanding of the underlying principles. The goal is to grow a high-quality single crystal, analyze how it diffracts X-rays, and use that diffraction pattern to reconstruct the molecular and crystal structure.

Experimental Protocol: A Step-by-Step Guide

Part A: Single Crystal Growth (The Art of Crystallization)

The quality of the final crystallographic data is fundamentally dependent on the quality of the single crystal. For compounds like this compound derivatives, slow evaporation is often a successful technique.

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate). The ideal solvent is one in which the compound is sparingly soluble.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature or with gentle heating. Ensure the solution is free of any particulate matter by filtering it through a syringe filter.

  • Slow Evaporation: Transfer the filtered solution to a clean, small vial. Cover the vial with a cap or parafilm, and pierce a few small holes in the covering. This allows the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Place the vial in a vibration-free environment. As the solvent evaporates, the concentration of the solute will slowly increase beyond its saturation point, promoting the formation of well-ordered single crystals. Once suitable crystals have formed, carefully extract them using a spatula or loop. A related compound, 2-iodo-3-nitropyridine, has been successfully crystallized using slow evaporation of a methanol solution over one week[1].

Part B: X-ray Diffraction Data Collection

  • Crystal Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) under a microscope. Mount the crystal on a cryoloop or a glass fiber.

  • Diffractometer Setup: Mount the crystal onto the goniometer head of a single-crystal X-ray diffractometer, which is typically equipped with a CCD or CMOS area detector. The data for 2-iodo-3-nitropyridine, for instance, was collected on a Bruker SMART CCD area-detector diffractometer[1].

  • Data Acquisition: The crystal is cooled (commonly to 100 K) in a stream of cold nitrogen gas to minimize thermal motion of the atoms. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by the detector.

Part C: Structure Solution and Refinement

  • Data Processing: The collected images are processed to integrate the intensities of the thousands of diffraction spots and apply corrections for experimental factors.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms first (like iodine).

  • Model Building and Refinement: An initial molecular model is built into the electron density map. This model is then refined against the experimental data using least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model[1]. The final refined structure is evaluated by metrics like the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data.

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Purified_Compound Purified Derivative Powder Dissolution Dissolution in Suitable Solvent Purified_Compound->Dissolution Crystal_Growth Slow Evaporation Dissolution->Crystal_Growth Single_Crystal High-Quality Single Crystal Crystal_Growth->Single_Crystal Mounting Mount Crystal on Diffractometer Single_Crystal->Mounting XRay_Exposure X-ray Exposure & Rotation Mounting->XRay_Exposure Diffraction_Images Collect Diffraction Images XRay_Exposure->Diffraction_Images Data_Processing Process Raw Data Diffraction_Images->Data_Processing Structure_Solution Solve Phase Problem Data_Processing->Structure_Solution Refinement Build & Refine Model Structure_Solution->Refinement Final_Structure Final Validated Structure (CIF) Refinement->Final_Structure

Caption: Experimental workflow for X-ray crystallography.

Interpreting the Data: A Comparative Look

The true power of crystallography lies in the detailed structural parameters it provides. By analyzing this data, we can understand how molecular changes across a series of derivatives influence the crystal packing. The study of intermolecular interactions is key to understanding the solid-state behavior of materials[2][3]. In pyridine derivatives, interactions involving nitro groups and halogens are particularly significant.[4][5]

Below is a comparative table illustrating the kind of data obtained from a crystallographic study. Data for the related compound, 2-Iodo-3-nitropyridine, is included as a representative example[1].

Parameter2-Iodo-3-nitropyridine[1] Hypothetical Derivative A Hypothetical Derivative B
Formula C₅H₃IN₂O₂C₆H₅IN₂O₃C₅H₂BrIN₂O₂
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cP2₁2₁2₁P-1
a (Å) 8.01697.54325.8910
b (Å) 12.31310.11238.1234
c (Å) 8.099915.45679.0112
β (°) ** 119.6690105.34
V (ų) **694.81178.9445.6
Z 442
R-factor 0.0450.0380.051
Key Interactions C—H···N hydrogen bondsO—H···O hydrogen bonds, Halogen bondsN—H···O hydrogen bonds, π-π stacking

This table is illustrative. Z represents the number of molecules in the unit cell. The R-factor is a measure of the agreement between the model and the data (lower is better).

In the structure of 2-iodo-3-nitropyridine, molecules are linked by intermolecular C—H···N hydrogen bonds, forming one-dimensional chains[1]. Analysis of derivatives might reveal different motifs, such as halogen bonding (C-I···O or C-I···N) or hydrogen bonds involving the pyridin-2-ol group, which would significantly alter the crystal packing and physical properties of the material.

A Holistic Approach: Comparison with Other Analytical Techniques

While X-ray crystallography is unparalleled for solid-state structure determination, a comprehensive characterization relies on its synergy with other techniques.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment and connectivity of atoms in a molecule in solution.[7] It is essential for confirming that the chemical structure of the bulk material corresponds to the single crystal selected for diffraction. However, NMR cannot provide the precise bond lengths, angles, or intermolecular packing information that crystallography does.[8][9]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound with high accuracy, confirming its elemental composition.[10] It also provides fragmentation patterns that can help elucidate the structure. MS is a destructive technique that analyzes molecules in the gas phase and gives no information about the 3D arrangement or solid-state packing.

These techniques, when used together, provide a self-validating system of characterization. NMR and MS confirm the molecular identity and purity, while X-ray crystallography provides the definitive 3D structure.

G cluster_question cluster_techniques cluster_info Molecule What is the complete molecular structure? MS Mass Spectrometry Molecule->MS NMR NMR Spectroscopy Molecule->NMR XRay X-ray Crystallography Molecule->XRay MS_Info Molecular Weight & Formula MS->MS_Info NMR_Info Connectivity & Solution Structure NMR->NMR_Info XRay_Info 3D Atomic Arrangement & Crystal Packing XRay->XRay_Info

Caption: Complementary nature of analytical techniques.

Conclusion

The characterization of this compound derivatives is a task that greatly benefits from a multi-technique approach. While NMR and mass spectrometry are crucial for verifying the chemical identity and purity of these compounds, single-crystal X-ray crystallography remains the definitive method for elucidating their three-dimensional atomic arrangement and intermolecular interactions. The insights gained from crystallographic analysis are indispensable for researchers and scientists in drug development, enabling a deeper understanding of structure-property relationships and facilitating the rational design of new molecules with enhanced efficacy and function.

References

A Researcher's Guide to the Iodination of Nitropyridines: A Comparative Analysis of Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Iodinated nitropyridines are crucial intermediates in the synthesis of pharmaceuticals and functional materials. Their value lies in the dual reactivity of the pyridine ring, which is activated for nucleophilic substitution by the nitro group, while the iodo substituent enables a wide array of cross-coupling reactions. However, the synthesis of these building blocks is non-trivial. The inherent electron-deficient nature of the nitropyridine ring system presents a significant challenge for classical electrophilic iodination.[1]

This guide provides an in-depth comparison of various iodinating reagents for nitropyridines, offering field-proven insights into reagent selection, reaction mechanisms, and practical, detailed protocols. We aim to equip researchers with the knowledge to navigate the complexities of these reactions and select the optimal strategy for their specific synthetic goals.

The Challenge: Electronic Deactivation in Nitropyridines

The core difficulty in the iodination of nitropyridines stems from their electronic properties. Both the pyridine nitrogen and the nitro group are strongly electron-withdrawing, significantly reducing the electron density of the aromatic ring. This deactivation makes the substrate far less susceptible to attack by electrophiles, including the relatively weak electrophile I⁺.[2][3] Consequently, forcing conditions or highly reactive iodinating systems are often required, which can lead to issues with regioselectivity and side reactions.[4]

Comparing the Arsenal: A Look at Iodinating Reagents

The choice of iodinating reagent is paramount for a successful transformation. Reagents can be broadly categorized into electrophilic iodine sources, which require activation, and pre-activated, more potent electrophilic species. We will also consider an alternative pathway via nucleophilic substitution.

Molecular Iodine (I₂) with Oxidizing Agents

This is a classical and cost-effective approach. Molecular iodine itself is not electrophilic enough to react with deactivated rings.[3] Therefore, it is used in conjunction with a strong oxidizing agent in an acidic medium. The oxidant generates a more potent electrophilic iodine species, often denoted as I⁺, in situ.

  • Mechanism: The strong acid protonates the pyridine nitrogen, further deactivating the ring but also increasing solubility. The oxidant (e.g., nitric acid, periodic acid) reacts with I₂ to form a highly electrophilic iodine cation or a related species (e.g., [H₂OI]⁺), which is then capable of attacking the electron-poor ring.

  • Common Systems:

    • I₂ / H₂SO₄ / HNO₃: A very strong system, but the use of nitric acid can lead to competitive nitration as a side reaction.[4]

    • I₂ / NaIO₄ / H₂SO₄: This system avoids nitration byproducts and is effective for many deactivated arenes.[5]

  • Causality Behind Choices: This method is chosen when cost is a primary concern and the substrate can withstand harsh, strongly acidic, and oxidizing conditions. The choice of oxidant is critical; it must be strong enough to generate the electrophilic iodine but not so reactive that it leads to undesired side reactions with the substrate.

N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a widely used, milder, and more selective source of electrophilic iodine.[6][7] For highly deactivated substrates like nitropyridines, NIS requires activation with a strong acid.

  • Mechanism: In the presence of a strong acid, such as sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA), the succinimide oxygen of NIS is protonated.[8] This protonation dramatically increases the electrophilicity of the iodine atom, making it reactive enough to iodinate deactivated rings.[8][9]

  • Advantages: NIS is a solid, relatively stable, and easy-to-handle reagent.[6] Reactions are often cleaner than those with I₂/oxidant systems, and the succinimide byproduct is typically easy to remove.[10]

  • Causality Behind Choices: NIS is the reagent of choice when milder conditions are desired and substrate integrity is a concern. While more expensive than I₂, the improved yields, cleaner reaction profiles, and easier workup often justify the cost.[2] The concentration and type of acid activator can be tuned to modulate reactivity.[8][11]

Iodine Monochloride (ICl)

Iodine monochloride is a highly reactive, polarized interhalogen compound that serves as a potent source of electrophilic iodine.[12]

  • Mechanism: The I-Cl bond is polarized towards the more electronegative chlorine atom, rendering the iodine atom highly electrophilic. It reacts readily with aromatic compounds via a standard electrophilic aromatic substitution mechanism.[12]

  • Advantages & Disadvantages: ICl is highly effective and can iodinate even deactivated systems.[12] However, it is a corrosive and moisture-sensitive liquid. Over-iodination can be an issue, and sometimes competitive chlorination can be observed, although this is less common in deactivated systems.[13]

  • Causality Behind Choices: ICl is employed when other methods fail due to its high reactivity. Its use requires careful handling due to its corrosive nature. It is particularly useful when a direct and powerful iodinating agent is needed without the complication of an additional oxidant.

Halogen Exchange (Finkelstein-type Reaction)

An alternative to electrophilic substitution is a nucleophilic aromatic substitution (SNAr) pathway, specifically a halogen exchange reaction. This method is particularly effective for producing iodo-nitropyridines where a chloro-nitropyridine precursor is readily available.

  • Mechanism: The reaction involves treating a chloro-nitropyridine with an iodide salt, such as sodium iodide (NaI). The nitro group activates the ring for nucleophilic attack, allowing the iodide ion to displace the chloride. The presence of an acid like hydriodic acid (HI) is often necessary to protonate the ring nitrogen, which further activates the substrate towards nucleophilic attack.[14]

  • Advantages: This method can be highly efficient and regioselective, as the position of the iodine is predetermined by the starting chloro-nitropyridine. It avoids the use of strong oxidants.

  • Causality Behind Choices: This is the preferred route when the corresponding chloro-nitropyridine is commercially available and inexpensive. It offers a predictable and often high-yielding synthesis, as demonstrated by the improved synthesis of 2-iodo-5-nitropyridine from 2-chloro-5-nitropyridine.[14][15]

Quantitative Data Summary

The following table summarizes the efficacy of different reagents for the iodination of various nitropyridine substrates based on literature data.

SubstrateReagent/ConditionsProductYieldReference
2-Amino-3-nitropyridineKNO₃, HI, CuI, DMSO2-Iodo-3-nitropyridine70%[16]
2-Chloro-5-nitropyridineNaI, HI, Methyl Ethyl Ketone2-Iodo-5-nitropyridine68%[14]
4-NitroanilineICl, Glacial Acetic Acid2,6-Diiodo-4-nitroaniline86%[17]
Deactivated Arenes (general)NIS, H₂SO₄Mono- or Di-iodo ArenesHigh[8][9]
1-Methyl-3-nitropyrazole*ICl, Ag₂SO₄, H₂SO₄4-Iodo & 4,5-Diiodo derivativesGood[18]

*Note: While not a pyridine, the nitropyrazole system is a similarly electron-deficient heterocycle, and the data is illustrative of potent reagent systems.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following detailed protocols are provided.

Protocol 1: Iodination of 2-Chloro-5-nitropyridine via Halogen Exchange

This protocol is adapted from the improved synthesis of 2-iodo-5-nitropyridine.[14]

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine 2-chloro-5-nitropyridine, NaI, HI, H₂O, and MEK B Stir under gentle reflux for 16 hours A->B C Cool and filter to remove NaCl B->C D Evaporate filtrate to dryness C->D E Suspend residue in H₂O, make basic with NaOH D->E F Add NaHSO₃ and stir E->F G Filter crude product F->G H Recrystallize from acetone-water G->H I Final Product: 2-Iodo-5-nitropyridine H->I

Caption: Halogen exchange workflow for 2-iodo-5-nitropyridine synthesis.

Materials:

  • 2-Chloro-5-nitropyridine (4.0 g, 0.0252 mol)

  • Sodium iodide (11.0 g, 0.0734 mol)

  • 57% Hydriodic acid (2 mL)

  • Water (3 mL)

  • Methyl ethyl ketone (55 mL)

  • 10% Sodium hydroxide solution

  • Sodium bisulfite (5.0 g)

  • Acetone

  • Deionized water

Procedure:

  • To a round-bottom flask, add 2-chloro-5-nitropyridine, sodium iodide, 57% hydriodic acid, water, and methyl ethyl ketone.

  • Stir the mixture under gentle reflux for 16 hours.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Evaporate the dark filtrate to dryness using a rotary evaporator.

  • Suspend the resulting residue in 75 mL of water and make the solution basic using a 10% sodium hydroxide solution.

  • Add sodium bisulfite (5.0 g) to the suspension and stir overnight. This step is to quench any residual iodine.

  • Filter the yellow-green crude product and wash with water.

  • Recrystallize the crude solid from an acetone-water mixture to yield pure 2-iodo-5-nitropyridine. (Expected yield: ~68%).[14]

Protocol 2: General Procedure for Iodination of Deactivated Arenes using NIS/H₂SO₄

This protocol is a generalized procedure based on the work of Chaikovskii et al.[8]

Decision-Making Flowchart for Reagent Selection

G Start Start: Need to Iodinate a Nitropyridine Q1 Is the corresponding chloro-nitropyridine readily available and cheap? Start->Q1 Halex Use Halogen Exchange (NaI / HI) Q1->Halex Yes Q2 Is the substrate sensitive to harsh oxidants (e.g., HNO₃)? Q1->Q2 No NIS Use NIS with H₂SO₄ or TFA (Milder, more selective) Q2->NIS Yes I2_Oxidant Use I₂ with oxidant (e.g., NaIO₄ / H₂SO₄) (Cost-effective) Q2->I2_Oxidant No ICl_reagent Consider ICl (High reactivity, requires care) NIS->ICl_reagent If reaction fails I2_Oxidant->ICl_reagent If reaction fails

Caption: A flowchart to guide the selection of an appropriate iodinating reagent.

Materials:

  • N-Iodosuccinimide (NIS) (10 mmol, 2.25 g)

  • Concentrated Sulfuric Acid (90-98%) (30 mL)

  • Deactivated aromatic substrate (e.g., nitrobenzene as a model) (5 mmol)

  • Methylene chloride

  • Calcium chloride (for drying)

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add N-iodosuccinimide to the concentrated sulfuric acid.

  • Stir the mixture for 20-30 minutes until a homogeneous dark brown solution is formed. This solution contains the activated iodinating species.

  • While maintaining the temperature, add the deactivated aromatic substrate (5 mmol for mono-iodination) to the solution.

  • Stir the mixture vigorously for 20-180 minutes. Monitor the reaction progress by TLC (a suitable eluent must be determined, and the reaction quenched with a reducing agent like sodium thiosulfate solution before spotting).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • The precipitated product can be filtered, washed with water, and dried.

  • Alternatively, for non-precipitating products, extract the mixture with methylene chloride, dry the organic layer over calcium chloride, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent.

Conclusion

The iodination of nitropyridines requires a careful selection of reagents and conditions to overcome the strong deactivating effects of the nitro group and pyridine ring. For readily available chloro-precursors, halogen exchange is a superior method, offering high yields and predictability.[14] When direct C-H iodination is necessary, the NIS/H₂SO₄ system provides a powerful yet relatively clean and controllable method suitable for a range of deactivated substrates.[8] While classical I₂/oxidant systems are cost-effective, they come with the price of harsh conditions and potential side reactions. By understanding the underlying mechanisms and comparative efficacy of these reagents, researchers can confidently and efficiently synthesize these valuable iodinated heterocyclic building blocks.

References

Introduction: The Strategic Role of the Pyridin-2-ol Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Molecular Docking of 5-Iodo-3-nitropyridin-2-ol Derivatives

In the landscape of medicinal chemistry, the pyridine ring and its derivatives are foundational scaffolds for a vast array of therapeutic agents, demonstrating activities from anticancer to antimicrobial. The this compound structure, in particular, presents a compelling starting point for rational drug design. The electron-withdrawing nitro group, the bulky iodo substituent, and the reactive hydroxyl group offer multiple points for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.

This guide serves as a comprehensive overview for researchers and drug development professionals on conducting and interpreting molecular docking studies for ligands derived from this scaffold. In silico molecular docking is an indispensable computational tool that predicts the preferred orientation and binding affinity of a ligand when bound to a target protein. By simulating these interactions, we can prioritize promising candidates for synthesis and experimental validation, thereby accelerating the drug discovery pipeline and reducing associated costs. This document will provide a comparative analysis framework, detail a robust experimental protocol, and explain the causality behind critical methodological choices.

Comparative Docking Analysis: A Framework for Evaluation

While specific head-to-head docking studies on a wide range of this compound derivatives are not extensively published, we can establish a comparative framework using data from analogous pyridine and pyrimidine inhibitors. For this guide, we will use Cyclin-Dependent Kinase 2 (CDK2), a well-validated target in cancer therapy, as an illustrative example. The principles discussed are broadly applicable to other protein targets.

The central hypothesis of a docking study is to predict how chemical modifications to a parent scaffold influence its binding affinity for a target. Key metrics for comparison include:

  • Binding Energy (kcal/mol): A lower binding energy value indicates a more stable protein-ligand complex and, therefore, a higher predicted binding affinity.

  • Inhibition Constant (Ki): A calculated value derived from the binding energy, representing the concentration of inhibitor required to occupy half of the target protein's active sites. A lower Ki value signifies a more potent inhibitor.

  • Key Molecular Interactions: The type and number of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-alkyl interactions) with critical amino acid residues in the protein's binding pocket. These interactions are the primary drivers of binding affinity and

Comparative SAR Analysis of 5-Iodo-3-nitropyridin-2-ol Analogs: A Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 5-Iodo-3-nitropyridin-2-ol, a scaffold with significant potential in medicinal chemistry. By exploring the impact of systematic structural modifications, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutic agents. This document synthesizes established principles from the broader class of substituted pyridin-2-ones to propose a focused SAR study, complete with detailed experimental protocols and comparative data frameworks.

Introduction: The this compound Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] The this compound core combines several key features that make it an attractive starting point for drug discovery: the pyridin-2-one tautomer, a nitro group which is a strong electron-withdrawing group, and an iodine atom that can serve as a handle for further chemical modifications or as a key interaction moiety. While direct and extensive SAR studies on this specific scaffold are not widely published, by examining related structures, we can infer the likely contributions of each component and propose a rational approach to its analog design.

Proposed Structure-Activity Relationship (SAR) Study: A Comparative Framework

The following sections outline a proposed SAR study, detailing key positions for chemical modification on the this compound scaffold and the anticipated impact on biological activity, drawing parallels from existing literature on related bioactive pyridine derivatives.

The Core Scaffold: 3-Nitropyridin-2-ol

The 3-nitropyridin-2-ol core is electronically distinct. The nitro group at the 3-position, being strongly electron-withdrawing, significantly influences the electronic distribution of the pyridine ring, potentially modulating interactions with biological targets.[3] The pyridin-2-one moiety is a common pharmacophore known to engage in hydrogen bonding interactions with protein active sites.

Position 5: The Role of the Iodo Group and its Replacements

The iodine atom at the 5-position is a critical site for modification. Its large size and lipophilicity can contribute to van der Waals interactions and influence the overall pharmacokinetic properties of the molecule. Furthermore, the carbon-iodine bond provides a versatile handle for synthetic transformations, such as cross-coupling reactions, to introduce a wide variety of substituents.

A primary objective of the SAR study would be to explore the effect of replacing the iodine with other halogens (F, Cl, Br) and with small alkyl or aryl groups.

Table 1: Proposed Analogs with Modifications at the 5-Position

Compound IDR5 SubstituentRationale for ModificationExpected Impact on Activity
1 (Parent) IParent compound for baseline activity.-
1a BrSmaller halogen, may alter binding affinity and lipophilicity.Potentially similar or slightly reduced activity compared to Iodo.
1b ClSmaller and more electronegative than Br.May lead to altered electronic properties and binding.
1c FSmallest halogen, can act as a hydrogen bond acceptor.Significant change in electronic and steric profile, unpredictable effect.
1d CH3Small alkyl group to probe steric tolerance.May enhance lipophilicity and cell permeability.
1e PhenylBulky aryl group to explore larger binding pockets.Activity will be highly dependent on the target's steric tolerance.
Position 3: Modulation of the Nitro Group

The nitro group is a key electronic feature. Its reduction to an amino group or replacement with other electron-withdrawing groups like cyano or sulfonyl would drastically alter the electronic and steric properties of the molecule. The resulting amino group can also serve as a point for further derivatization.

Table 2: Proposed Analogs with Modifications at the 3-Position

Compound IDR3 SubstituentRationale for ModificationExpected Impact on Activity
1 (Parent) NO2Parent compound for baseline activity.-
2a NH2Introduction of a basic and hydrogen bond donating group.Significant change in biological target and activity profile is expected.
2b CNLinear and strongly electron-withdrawing group.May mimic some electronic properties of the nitro group with different sterics.
2c SO2CH3Tetrahedral electron-withdrawing group.Introduces bulk and potential for different interactions.
The Pyridin-2-ol Moiety: N- and O-Alkylation

Alkylation of the pyridin-2-one nitrogen or the hydroxyl group can provide valuable SAR data. N-alkylation can probe for steric clashes and introduce new interaction points, while O-alkylation would eliminate the hydrogen bond donating ability of the hydroxyl group, clarifying its role in target binding.

Table 3: Proposed N- and O-Alkylated Analogs

Compound IDModificationRationale for ModificationExpected Impact on Activity
3a N-MethylProbes steric hindrance around the nitrogen.May improve cell permeability and metabolic stability.
3b O-MethylEliminates hydrogen bond donating ability of the hydroxyl group.Activity will likely decrease if the hydroxyl is a key H-bond donor.

Experimental Protocols

General Synthetic Scheme for 5-Substituted-3-nitropyridin-2-ol Analogs

The synthesis of the proposed analogs can be achieved through established synthetic routes for substituted pyridines. A plausible synthetic pathway is outlined below.

Synthetic_Scheme start 2-Amino-5-iodopyridine step1 Nitration (H2SO4, HNO3) start->step1 intermediate1 2-Amino-5-iodo-3-nitropyridine step1->intermediate1 step2 Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) intermediate1->step2 product This compound (Parent Compound 1) step2->product step3 Suzuki or Stille Coupling (R-B(OH)2 or R-SnBu3) product->step3 step4 Reduction (e.g., Fe, NH4Cl) product->step4 analog1 5-Aryl/Alkyl-3-nitropyridin-2-ol (e.g., 1e) step3->analog1 analog2 5-Iodo-3-aminopyridin-2-ol (e.g., 2a) step4->analog2 caption Proposed synthetic route to this compound analogs.

Caption: Proposed synthetic route to this compound analogs.

Step-by-step methodology for the synthesis of the parent compound (1):

  • Nitration of 2-Amino-5-iodopyridine: To a cooled (0 °C) solution of 2-Amino-5-iodopyridine in concentrated sulfuric acid, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature.

  • Work-up and Isolation: The reaction mixture is poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to yield 2-Amino-5-iodo-3-nitropyridine.

  • Diazotization and Hydrolysis: The 2-Amino-5-iodo-3-nitropyridine is dissolved in aqueous sulfuric acid and cooled. A solution of sodium nitrite in water is added dropwise. The resulting diazonium salt solution is then heated to induce hydrolysis.

  • Purification: The product, this compound, is isolated by filtration or extraction and purified by recrystallization or column chromatography.

In Vitro Biological Evaluation: Antiproliferative Assay

To assess the potential anticancer activity of the synthesized analogs, a standard MTT assay can be employed.

Protocol for MTT Assay:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized analogs (typically from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values (the concentration of compound that inhibits cell growth by 50%) are calculated from the dose-response curves.

Logical Framework for SAR Analysis

The data obtained from the proposed studies can be visualized to delineate clear SAR trends.

SAR_Logic cluster_mods Structural Modifications cluster_assays Biological Evaluation cluster_sar SAR Insights Core This compound Scaffold Mod_R5 Position 5 (Iodo) Core->Mod_R5 Mod_R3 Position 3 (Nitro) Core->Mod_R3 Mod_N1_O2 N1/O2 Alkylation Core->Mod_N1_O2 Antiproliferative Antiproliferative Activity (IC50) Mod_R5->Antiproliferative Kinase_Inhibition Kinase Inhibition (IC50) Mod_R5->Kinase_Inhibition Mod_R3->Antiproliferative Mod_R3->Kinase_Inhibition Mod_N1_O2->Antiproliferative Mod_N1_O2->Kinase_Inhibition SAR_Sterics Steric Effects Antiproliferative->SAR_Sterics SAR_Electronics Electronic Effects Antiproliferative->SAR_Electronics SAR_H_Bonding Hydrogen Bonding Antiproliferative->SAR_H_Bonding Kinase_Inhibition->SAR_Sterics Kinase_Inhibition->SAR_Electronics Kinase_Inhibition->SAR_H_Bonding caption Logical workflow for the SAR study of this compound analogs.

Caption: Logical workflow for the SAR study of this compound analogs.

Conclusion and Future Directions

This guide has outlined a systematic approach to explore the structure-activity relationships of this compound analogs. While direct experimental data for this specific scaffold is emerging, the proposed comparative framework, grounded in the established medicinal chemistry of pyridin-2-ones, provides a robust starting point for the rational design of novel and potent therapeutic candidates. The synthesis and biological evaluation of the proposed analogs will undoubtedly unveil critical SAR insights, paving the way for the optimization of this promising chemical scaffold. Future work should focus on exploring a wider range of substituents at the 5-position through cross-coupling reactions and investigating the mechanism of action of the most potent compounds.

References

A Senior Application Scientist's Guide to the Economic Analysis of 5-Iodo-3-nitropyridin-2-ol in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Beyond the Sticker Price

In the high-stakes world of pharmaceutical development and fine chemical synthesis, the selection of a starting material is a critical decision with far-reaching economic consequences. While an initial glance at catalog prices might steer chemists away from iodinated heterocycles like 5-Iodo-3-nitropyridin-2-ol in favor of their seemingly cheaper bromo- or chloro-analogs, such a decision is often a false economy. This guide provides a detailed economic and performance analysis, demonstrating that the higher upfront cost of this compound is frequently justified by significant downstream savings in process efficiency, catalyst costs, and purification time. We will explore the trade-off between reactivity and cost, supported by comparative experimental data and protocols, to empower researchers and drug development professionals to make the most economically sound decisions for their multi-step synthesis campaigns.

The Inherent Value of the Carbon-Iodine Bond in Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1][2] Introducing functional "handles" onto this core is paramount for building molecular complexity. This compound offers three distinct points for modification: the hydroxyl group, the nitro group (which can be reduced to an amine), and the highly valuable iodine atom.

The primary economic consideration revolves around the carbon-halogen (C-X) bond. The C-I bond is significantly weaker and more polarizable than its C-Br and C-Cl counterparts. This fundamental chemical property dictates its superior performance in a cornerstone of modern synthesis: palladium-catalyzed cross-coupling reactions.[3]

  • Enhanced Reactivity: The weaker C-I bond facilitates faster oxidative addition to the palladium catalyst, which is often the rate-limiting step of the catalytic cycle. This translates to:

    • Milder reaction conditions (lower temperatures).

    • Shorter reaction times.

    • Lower catalyst loadings.

    • Broader functional group tolerance.

While iodinated starting materials are consistently more expensive, particularly for heterocyclic systems, this enhanced reactivity can lead to substantial cost savings when considering the total cost of a synthetic sequence.[3]

Comparative Economic and Performance Analysis

To illustrate the economic trade-offs, we compare this compound with its most common alternative, 5-Bromo-2-hydroxy-3-nitropyridine, in a typical Suzuki-Miyaura coupling reaction.

Data Presentation: Head-to-Head Comparison
FeatureThis compound 5-Bromo-2-hydroxy-3-nitropyridine Economic Implication
CAS Number 25391-59-7[4][5][6]658448---
Typical Price HigherLowerInitial raw material cost is lower for the bromo-analog.
Reactivity HighModerateThe iodo-compound allows for more efficient reactions.
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)More active (and expensive) catalysts often needed (e.g., Buchwald ligands, Palladacycles)Higher catalyst cost for the bromo-analog can negate initial savings.
Reaction Temp. 80-90 °C100-120 °CLower energy consumption and cost for the iodo-compound. Milder conditions can prevent degradation of sensitive substrates.
Reaction Time 1-4 hours6-24 hoursFaster throughput, higher productivity, and lower operational costs for the iodo-compound.
Typical Yield >85%60-80%Higher yield from the iodo-compound means less wasted starting material and higher output per batch.
Side Reactions Lower incidence of dehalogenation and homocoupling.Higher potential for side reactions, especially de-bromination.Cleaner reaction profiles for the iodo-compound lead to simpler, faster, and cheaper purification.
Ideal Use Case Discovery phase, rapid analog synthesis, complex molecules.[3]Large-scale synthesis where process optimization can overcome lower reactivity.[3]The choice is stage-dependent.

Experimental Protocols: A Causal Explanation

The following protocols illustrate the practical differences in synthesizing a hypothetical biaryl compound.

Protocol 1: Suzuki-Miyaura Coupling with this compound

This protocol leverages the high reactivity of the C-I bond, allowing for the use of a standard, cost-effective catalyst and milder conditions.

G cluster_0 Reaction Setup cluster_1 Execution cluster_2 Workup & Purification reagents 1. This compound (1 eq) 2. Arylboronic Acid (1.2 eq) 3. Pd(PPh₃)₄ (2 mol%) 4. K₂CO₃ (2.5 eq) conditions Solvent: Toluene/EtOH/H₂O (4:1:1) Temperature: 85 °C Time: 2 hours Atmosphere: Nitrogen reagents->conditions Combine & Heat workup 1. Dilute with EtOAc 2. Wash with H₂O, brine 3. Dry (Na₂SO₄), concentrate 4. Column Chromatography conditions->workup Reaction Complete end Pure Biaryl Product workup->end Isolate Product Yield: ~90%

Caption: Workflow for Suzuki coupling using the iodo-reagent.

  • Causality Behind Choices:

    • Catalyst (Pd(PPh₃)₄): This is a standard, relatively inexpensive, and robust catalyst sufficient for the highly reactive C-I bond. There is no economic justification for a more exotic, costly ligand-based system here.

    • Base (K₂CO₃): A mild, inexpensive inorganic base is adequate. Stronger, more expensive bases (e.g., Cs₂CO₃) are unnecessary and would add cost.

    • Temperature (85 °C): The low activation energy for oxidative addition to the C-I bond allows for a lower reaction temperature, saving energy and preserving sensitive functional groups that might degrade at higher temperatures.

Protocol 2: Suzuki-Miyaura Coupling with 5-Bromo-2-hydroxy-3-nitropyridine

This protocol reflects the adjustments needed to compensate for the lower reactivity of the C-Br bond, which carries direct economic consequences.

G cluster_0 Reaction Setup cluster_1 Execution cluster_2 Workup & Purification reagents 1. 5-Bromo-2-hydroxy-3-nitropyridine (1 eq) 2. Arylboronic Acid (1.5 eq) 3. Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) 4. K₃PO₄ (3.0 eq) conditions Solvent: Dioxane/H₂O (5:1) Temperature: 110 °C Time: 18 hours Atmosphere: Nitrogen reagents->conditions Combine & Heat workup 1. Dilute with EtOAc 2. Wash with H₂O, brine 3. Dry (Na₂SO₄), concentrate 4. Column Chromatography (often more complex) conditions->workup Reaction Complete end Pure Biaryl Product + Side Products workup->end Isolate Product Yield: ~75% DecisionFramework start Start: Select Halogenated Pyridine stage Project Stage? start->stage discovery Discovery / Lead Optimization stage->discovery Early scaleup Process / Scale-Up stage->scaleup Late choose_iodo Choose Iodo-Pyridine (e.g., this compound) discovery->choose_iodo choose_bromo Evaluate Bromo-Pyridine (e.g., 5-Bromo-analog) scaleup->choose_bromo iodo_rationale Rationale: - Speed is critical - Rapid analog generation - Higher success rate with diverse substrates - Higher initial cost is acceptable choose_iodo->iodo_rationale bromo_rationale Rationale: - Raw material cost is a key driver - Time for process optimization is available - Route is well-established choose_bromo->bromo_rationale

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Iodo-3-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our experimental execution. Handling highly reactive and potentially hazardous compounds like 5-Iodo-3-nitropyridin-2-ol demands a meticulous and informed approach to personal protective equipment (PPE). This guide moves beyond a simple checklist, providing a comprehensive, risk-based framework for selecting, using, and disposing of PPE, ensuring both your safety and the validity of your results.

The molecular structure of this compound, featuring a nitro group and an iodine atom on a pyridine ring, suggests potential for reactivity and physiological effects that necessitate robust protective measures. While specific toxicological data for this compound is limited, the precautionary principle dictates that we treat it with a high degree of caution, drawing parallels from similarly structured molecules.

Hazard Assessment: Understanding the "Why"

Before we can select the appropriate PPE, we must first understand the primary hazards associated with this compound. Based on Safety Data Sheets (SDS) from various suppliers, the key risks can be summarized as follows:

Hazard Category Potential Effects Exposure Routes
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.Oral, Dermal, Inhalation
Skin Corrosion/Irritation Causes skin irritation.Dermal
Serious Eye Damage/Irritation Causes serious eye irritation.Ocular
Respiratory Irritation May cause respiratory irritation.Inhalation

Data synthesized from available Safety Data Sheets.

The nitro-aromatic and iodo-substituted pyridine functionalities are key to its reactivity and potential toxicity. Nitro compounds can be readily absorbed and may interfere with metabolic processes, while the iodine atom can be a leaving group in various reactions. Therefore, our PPE strategy must create a complete barrier against all potential exposure routes.

The Core Ensemble: Your Primary Barrier

The following PPE represents the minimum standard for handling this compound in a laboratory setting. This ensemble should be worn at all times when the compound is being handled, including during weighing, transfer, reaction setup, and cleanup.

Hand Protection: The First Line of Defense

Given the risk of skin irritation and potential for dermal absorption, selecting the correct gloves is critical.

  • Material: Nitrile gloves are the standard recommendation for incidental contact with a wide range of chemicals. They offer good resistance to punctures and a variety of chemical classes.

  • Thickness: A minimum thickness of 4 mil (0.1 mm) is advised for handling this solid compound. For tasks involving solutions or extended handling, consider a heavier-duty nitrile glove (e.g., 8 mil).

  • Practice: Always use a double-gloving technique. This provides a critical safety buffer in case the outer glove is compromised. Inspect the outer glove for any signs of degradation or contamination before and during use. Change your outer gloves immediately if you suspect contamination.

Eye and Face Protection: Shielding Against the Unseen

This compound is a potent eye irritant. Therefore, robust eye and face protection is non-negotiable.

  • Primary Protection: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum.

  • Enhanced Protection: For any procedure with a risk of splashing or aerosol generation (e.g., dissolving the compound, heating solutions, or running reactions under pressure), a full-face shield worn over safety glasses is required. This provides a broader area of protection for the entire face.

Protective Clothing: The Full Body Barrier

Your personal clothing offers insufficient protection against chemical spills.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure (snap buttons are ideal for quick removal in an emergency) must be worn at all times.

  • Material: Ensure the lab coat is made from a material appropriate for the chemicals being used. Standard cotton/polyester blends are suitable for solids, but if working with flammable solvents, a Nomex or similar flame-retardant material is necessary.

  • Additional Protection: For large-scale operations or situations with a high risk of spillage, consider a chemical-resistant apron worn over the lab coat.

Respiratory Protection: An Inhalation Safeguard

The fine, potentially dust-like nature of solid this compound presents an inhalation hazard. All handling of the solid compound must be performed within a certified chemical fume hood to control airborne particles.

  • Engineering Controls: A properly functioning chemical fume hood is the primary method for preventing respiratory exposure.

  • Respiratory Protection: If engineering controls are not available or are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., a combination P100/Organic Vapor cartridge) must be used. Respirator use requires a formal respiratory protection program, including fit testing and medical clearance, as mandated by OSHA standard 29 CFR 1910.134.

Procedural Workflow for PPE

The following workflow provides a step-by-step guide to ensure the correct and safe use of PPE when handling this compound.

PPE_Workflow start Start: Prepare to Handle This compound assess_risk 1. Assess Risk (Quantity, Operation, Duration) start->assess_risk select_ppe 2. Select Core PPE (Lab Coat, Double Nitrile Gloves, Safety Glasses) assess_risk->select_ppe fume_hood 3. Work in Fume Hood? select_ppe->fume_hood don_ppe 4. Don PPE in Correct Order (Coat -> Inner Gloves -> Glasses -> Outer Gloves) fume_hood->don_ppe Yes handle_chemical 5. Conduct Work in Fume Hood don_ppe->handle_chemical doff_ppe 6. Doff PPE in Correct Order (Outer Gloves -> Coat -> Inner Gloves -> Glasses) handle_chemical->doff_ppe dispose 7. Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose wash_hands End: Wash Hands Thoroughly dispose->wash_hands

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-3-nitropyridin-2-ol
Reactant of Route 2
Reactant of Route 2
5-Iodo-3-nitropyridin-2-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。